molecular formula C23H30N2O B10773678 GSK931145

GSK931145

Cat. No.: B10773678
M. Wt: 350.5 g/mol
InChI Key: BMXRRRIDMAIEKX-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK931145 is a useful research compound. Its molecular formula is C23H30N2O and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide

InChI

InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1

InChI Key

BMXRRRIDMAIEKX-NRFANRHFSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of GSK931145: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK931145 is a potent and selective antagonist of the Glycine Transporter Type 1 (GlyT1), a critical regulator of glycine concentrations in the synaptic cleft. As a radiolabeled positron emission tomography (PET) ligand, [11C]this compound has been instrumental in elucidating the role of GlyT1 in neurological and psychiatric disorders, particularly schizophrenia. The primary mechanism of action of this compound revolves around the potentiation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission through the inhibition of glycine reuptake. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action: Enhancement of NMDA Receptor Function

The therapeutic potential of GlyT1 inhibitors like this compound is rooted in the glutamatergic hypofunction hypothesis of schizophrenia. This hypothesis posits that a deficit in glutamate signaling, particularly through the NMDA receptor, contributes to the cognitive and negative symptoms of the disorder. Glycine is an obligatory co-agonist of the NMDA receptor, meaning its binding to the GluN1 subunit is essential for the receptor to be activated by glutamate binding to the GluN2 subunit.

GlyT1, predominantly located on glial cells surrounding synapses, is responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine. This leads to enhanced saturation of the glycine binding site on the NMDA receptor, thereby potentiating NMDA receptor activation and strengthening glutamatergic signaling.

Signaling Pathway

The signaling cascade initiated by GlyT1 inhibition and subsequent NMDA receptor potentiation is multifaceted. Upon activation, the NMDA receptor channel opens, allowing an influx of Ca2+ into the postsynaptic neuron. This influx of calcium acts as a crucial second messenger, activating a host of downstream signaling pathways that are fundamental for synaptic plasticity, learning, and memory.

GlyT1_NMDA_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Postsynaptic Neuron Glycine Glycine GlyT1 GlyT1 Glycine->GlyT1 Transported by NMDAR NMDA Receptor (GluN1/GluN2) Glycine->NMDAR Binds to GluN1 (Co-agonist) Glutamate Glutamate Glutamate->NMDAR Binds to GluN2 Glycine_uptake Glycine Reuptake Channel_opening Channel Opening Ca_ion Ca²⁺ Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Activates Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity Leads to This compound This compound This compound->GlyT1 Inhibits Channel_opening->Ca_ion Influx

Caption: GlyT1 Inhibition and NMDA Receptor Potentiation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueSpecies/TissueReference
pIC50 (GlyT-1) 8.4-[1]
pIC50 (GlyT-2) 4.6-[1]
pKi (GlyT-1) 8.97Rat Cortex[1]
Ki (GlyT-1) ~1.07 nMRat CortexCalculated from pKi
logD 2.53-[1]

Table 2: In Vivo Pharmacokinetic Parameters of [11C]this compound from PET Studies

ParameterValueSpeciesReference
Plasma Free Fraction (fP) 8%Human[2]
Plasma Free Fraction (fP) 0.8%Primate[2]
Delivery (K1) 0.025 mL cm-3 min-1Human[2]
Delivery (K1) 0.126 mL cm-3 min-1Primate[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize GlyT1 inhibitors like this compound.

Protocol 1: In Vitro [³H]Glycine Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against GlyT1.

Materials:

  • Cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • [³H]Glycine (radioligand).

  • Non-radiolabeled glycine.

  • Test compound (e.g., this compound).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture: Culture GlyT1-expressing cells to confluence in appropriate multi-well plates.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add serial dilutions of the test compound to the wells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.

  • Uptake Initiation: Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.

  • Incubation: Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Uptake Termination: Terminate the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]Glycine using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known GlyT1 inhibitor). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: [¹¹C]this compound Positron Emission Tomography (PET) Imaging

Objective: To visualize and quantify GlyT1 distribution and occupancy in the living brain.

Materials:

  • PET scanner.

  • [¹¹C]this compound radioligand.

  • Human or animal subject.

  • Arterial line for blood sampling (optional but recommended for full kinetic modeling).

  • Equipment for blood sample analysis (gamma counter, HPLC).

Procedure:

  • Subject Preparation: Position the subject in the PET scanner. An anatomical MRI or CT scan is typically acquired for co-registration of the PET data.

  • Radioligand Administration: Administer a bolus injection of [¹¹C]this compound intravenously.[1]

  • Dynamic PET Scan: Acquire dynamic PET data over a period of, for example, 90-120 minutes.[1]

  • Arterial Blood Sampling: If performing kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with the anatomical MRI/CT. Define regions of interest (ROIs) on the anatomical images and project them onto the dynamic PET data to generate time-activity curves (TACs) for different brain regions.

  • Kinetic Modeling: Analyze the TACs using appropriate pharmacokinetic models (e.g., two-tissue compartment model) to estimate parameters such as the total volume of distribution (VT), which is proportional to the density of GlyT1.

  • Occupancy Studies: To determine the occupancy of GlyT1 by a non-radiolabeled drug, a baseline PET scan is performed, followed by administration of the drug and a second PET scan. The reduction in [¹¹C]this compound binding is used to calculate receptor occupancy.

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and planning of complex studies.

PET_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Positioning, Anatomical Scan) Injection IV Bolus Injection of [¹¹C]this compound Subject_Prep->Injection Radioligand_Prep [¹¹C]this compound Synthesis & QC Radioligand_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Image_Recon Image Reconstruction & Co-registration PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling (for Plasma Input Function) Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Definition & Time-Activity Curve Generation Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Outcome Outcome Measures (V_T, BP_ND, Occupancy) Kinetic_Modeling->Outcome

Caption: Typical Workflow for a [¹¹C]this compound PET Imaging Study.

Conclusion

This compound is a valuable pharmacological tool that has significantly advanced our understanding of the Glycine Transporter Type 1. Its mechanism of action, centered on the inhibition of glycine reuptake and subsequent potentiation of NMDA receptor function, holds therapeutic promise for disorders characterized by glutamatergic hypofunction. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers engaged in the study of GlyT1 and the development of novel central nervous system therapeutics.

References

GSK931145: A Technical Guide for its Application as a GlyT1 Transporter PET Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK931145 is a novel and selective radioligand developed for in vivo imaging of the Glycine Transporter Type 1 (GlyT1) using Positron Emission Tomography (PET). The GlyT1 transporter plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor function. Dysregulation of this system has been implicated in the pathophysiology of schizophrenia, making GlyT1 a key target for novel therapeutic interventions.[1][2][3] This technical guide provides an in-depth overview of this compound, including its synthesis, preclinical and clinical findings, and detailed experimental protocols to facilitate its use in research and drug development.

Physicochemical and Pharmacological Properties

This compound exhibits high affinity and selectivity for the GlyT1 transporter. Its favorable physicochemical properties, including a logD of 2.53, allow for good penetration of the blood-brain barrier.[4]

PropertyValueSpeciesReference
pIC50 (GlyT1)8.4In vitro[4]
pIC50 (GlyT2)4.6In vitro[4]
pKi (rat cortex)8.97Rat[4]
logD2.53N/A[4]
Plasma Free Fraction (fp)0.8%Primate[2]
Plasma Free Fraction (fp)8%Human[2]

Synthesis and Radiolabeling of [11C]this compound

[11C]this compound is synthesized by the N-methylation of its corresponding des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]

Experimental Protocol: Radiolabeling

  • [11C]Carbon Dioxide Production: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Conversion to [11C]Methyl Iodide: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) using a gas-phase synthesis module.

  • Radiolabeling Reaction: The des-methyl precursor of this compound is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH). The reaction is typically carried out at an elevated temperature.

  • Purification: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The final product is formulated in a sterile solution, typically saline with a small amount of ethanol, for intravenous injection.

ParameterValueReference
Radiochemical Purity>99%
Specific Activity>39 GBq/μmol
Injected Dose (Pigs)372 ± 84.4 MBq[4]
Injected Dose (Humans)304.22 ± 112.87 MBq
Specific Activity (Humans)21.57 ± 7.51 GBq/μmol

Preclinical and Clinical PET Imaging

[11C]this compound has been evaluated in pigs, non-human primates, and humans, demonstrating its utility for imaging GlyT1 in the brain.[1][2][4]

Preclinical Studies in Pigs

PET studies in pigs showed good brain penetration of [11C]this compound with a heterogeneous distribution consistent with the known localization of GlyT1, with the highest uptake in the midbrain, thalamus, and cerebellum.[2] Pre-treatment with a GlyT1 inhibitor, GSK565710, led to a dose-dependent reduction in the uptake of [11C]this compound, indicating specific binding.[1]

Experimental Protocol: Preclinical PET Imaging (Pig Model)

  • Animal Model: Large White pigs.

  • Anesthesia: Maintained with isoflurane.

  • Radioligand Injection: Intravenous bolus injection of [11C]this compound.

  • PET Scanner: High-resolution research tomograph (HRRT).

  • Image Acquisition: Dynamic 90-minute scans initiated at the time of injection.

  • Arterial Blood Sampling: Serial arterial blood samples are collected to determine the plasma input function and for metabolite analysis.

  • Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartment model) is applied to estimate binding parameters such as the total volume of distribution (VT).

Clinical Studies in Humans

In human studies, [11C]this compound also showed a heterogeneous brain distribution, with the highest uptake in the midbrain, thalamus, and cerebellum.[2] Whole-body PET scans in healthy volunteers demonstrated that the primary route of clearance is intestinal, with no significant urinary excretion. The liver was identified as the organ receiving the highest radiation dose.[5] The mean effective dose was determined to be 4.02 μSv/MBq for males and 4.95 μSv/MBq for females, allowing for multiple PET examinations in the same individual.[5]

Experimental Protocol: Clinical PET Imaging (Human)

  • Participants: Healthy volunteers.

  • Radioligand Injection: Intravenous injection of [11C]this compound.

  • PET Scanner: High-resolution whole-body PET/CT scanner.

  • Image Acquisition: Dynamic brain scans and whole-body static scans are acquired.

  • Arterial Blood Sampling: Continuous or discrete arterial blood sampling for input function determination and metabolite analysis.

  • Data Analysis: Similar to preclinical studies, kinetic modeling is used to quantify GlyT1 availability in different brain regions.

Visualizations

GlyT1 Signaling Pathway

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine->NMDA_Receptor Co-agonist Binding GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_Receptor->Postsynaptic_Neuron Activates (Ca2+ influx) This compound This compound This compound->GlyT1 Inhibits

Caption: GlyT1 regulates synaptic glycine levels, impacting NMDA receptor activity.

Experimental Workflow for [11C]this compound PET Imaging

Experimental_Workflow cluster_radiolabeling Radioligand Preparation cluster_imaging PET Imaging Study cluster_analysis Data Analysis Cyclotron [11C]CO2 Production (Cyclotron) Synthesis [11C]this compound Synthesis Cyclotron->Synthesis QC Quality Control (Purity, Specific Activity) Synthesis->QC Injection Intravenous Injection of [11C]this compound QC->Injection Subject_Prep Subject Preparation (e.g., Anesthesia) Subject_Prep->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., 2-TCM) Blood_Sampling->Kinetic_Modeling Image_Reconstruction->Kinetic_Modeling Quantification Quantification of GlyT1 Binding (VT) Kinetic_Modeling->Quantification

Caption: Workflow for a typical [11C]this compound PET imaging study.

Conclusion

[11C]this compound is a valuable PET radioligand for the in vivo quantification of GlyT1 transporters in the brain. Its high selectivity and favorable pharmacokinetic properties make it a powerful tool for neuroscience research and the development of novel therapeutics targeting the glycine modulatory site of the NMDA receptor. This guide provides the essential technical information to aid researchers in the successful application of this important imaging agent.

References

The Discovery and Development of GSK931145: A Technical Guide for Glycine Transporter Type 1 Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK931145 is a potent and selective antagonist of the Glycine Transporter Type 1 (GlyT1), developed not as a therapeutic agent itself, but as a crucial molecular imaging tool. Radiolabeled with Carbon-11 ([11C]), this compound serves as a Positron Emission Tomography (PET) ligand, enabling the in-vivo visualization, quantification, and occupancy measurement of GlyT1 in the brain. This capability is instrumental in advancing the development of therapeutic GlyT1 inhibitors for neuropsychiatric disorders such as schizophrenia, by allowing researchers to confirm target engagement and optimize dosing in clinical trials. This guide details the discovery rationale, mechanism of action, and the preclinical and clinical development of [11C]this compound.

Rationale for Development: Targeting GlyT1 in Schizophrenia

The development of this compound is rooted in the glutamate hypofunction hypothesis of schizophrenia. This hypothesis suggests that diminished signaling through the N-methyl-D-aspartate receptor (NMDAR) contributes to the cognitive and negative symptoms of the disorder.[1][2] Glycine is an obligatory co-agonist for the NMDAR; its binding is required for the receptor to be activated by glutamate.[3][4][5]

The Glycine Transporter Type 1 (GlyT1) is a protein, primarily located on glial cells surrounding synapses, that removes glycine from the synaptic cleft through reuptake.[1][6] By maintaining low extracellular glycine levels, GlyT1 modulates NMDAR activity.[3][7] The therapeutic strategy is that inhibiting GlyT1 will increase the concentration of synaptic glycine, thereby enhancing NMDAR signaling and potentially alleviating symptoms of schizophrenia.[5][7]

To develop drugs that effectively inhibit GlyT1, it is essential to confirm that these compounds reach their target in the human brain and to understand the relationship between drug dosage, plasma concentration, and the degree of GlyT1 occupancy.[8][9] A selective PET radioligand is the ideal tool for these purposes. This compound was identified as a promising candidate for a GlyT1 PET ligand due to its high affinity, selectivity, and favorable brain penetration properties.[8][9]

Mechanism of Action and Signaling Pathway

This compound is a competitive inhibitor that binds to GlyT1. As a PET tracer, [11C]this compound allows for the non-invasive imaging of GlyT1 distribution and density. When used in conjunction with a therapeutic GlyT1 inhibitor, the displacement of the [11C]this compound signal can be used to quantify the occupancy of the transporter by the drug candidate.[10][11]

The core signaling pathway involves the modulation of NMDAR activity at glutamatergic synapses.

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_Vesicle Glutamate Glutamate Glu Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Gly Glycine->NMDAR Co-agonist Binding Ca_ion Ca²⁺ Influx (Neuronal Activation) NMDAR->Ca_ion Activates GlyT1 GlyT1 GlyT1->Glycine Reuptake This compound This compound (or other inhibitor) This compound->GlyT1 Inhibits Preclinical_Workflow cluster_synthesis Radiosynthesis cluster_animal_study Animal PET Study (Pig/Primate) cluster_analysis Data Analysis Precursor Desmethyl Precursor Synthesis Automated Synthesis Module Precursor->Synthesis Radiolabel [11C]CH3I or [11C]CH3OTf Radiolabel->Synthesis Purification HPLC Purification Synthesis->Purification QC Quality Control (Purity >99%) Purification->QC Injection IV Injection of [11C]this compound QC->Injection PET_Scan Dynamic PET Scan (e.g., 90 min) Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Kinetic_Modeling Compartmental Kinetic Modeling (Plasma Input Function) PET_Scan->Kinetic_Modeling Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Metabolite_Analysis->Kinetic_Modeling Outcome Determine: - Brain Penetration - Specific Binding - Reversible Kinetics Kinetic_Modeling->Outcome Blocking_Study Blocking Study (Pre-dose with cold ligand) Blocking_Study->Outcome Drug_Dev_Logic Therapeutic_Need Unmet Need in Schizophrenia (NMDAR Hypofunction Hypothesis) Target Identify Target: GlyT1 Therapeutic_Need->Target Therapeutic_Drug Develop Therapeutic GlyT1 Inhibitor (e.g., GSK1018921) Target->Therapeutic_Drug Tool_Compound Develop PET Ligand for GlyT1 ([11C]this compound) Target->Tool_Compound Clinical_Question Does the drug engage the target in the human brain at safe doses? Therapeutic_Drug->Clinical_Question PET_Study Human PET Occupancy Study Tool_Compound->PET_Study Clinical_Question->PET_Study Result Establish Relationship: Plasma Concentration <=> Target Occupancy PET_Study->Result Decision Inform Dose Selection for Phase II/III Efficacy Trials Result->Decision

References

Preclinical Evaluation of [11C]GSK931145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the preclinical evaluation of [11C]GSK931145, a positron emission tomography (PET) radioligand developed for imaging the type 1 glycine transporter (GlyT-1). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, molecular imaging, and pharmacology.

Introduction

The glycine transporter type 1 (GlyT-1) plays a crucial role in regulating glycine levels in the synaptic cleft, thereby modulating N-methyl-D-aspartate (NMDA) receptor activity.[1] Dysregulation of NMDA receptor function has been implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia.[1] Consequently, GlyT-1 has emerged as a significant therapeutic target for the development of novel treatments for these conditions.[2] [11C]this compound is a selective PET ligand designed to enable in vivo quantification and visualization of GlyT-1, facilitating drug development by allowing for the assessment of target engagement and dose-finding studies.[2][3]

Physicochemical and In Vitro Binding Properties

This compound demonstrates high affinity and selectivity for the GlyT-1 transporter. The compound's lipophilicity, as indicated by its partition coefficient (logD), is within the desirable range for crossing the blood-brain barrier.[1]

ParameterValueSpecies/TissueReference
pIC50 (GlyT-1) 8.4-[1]
pIC50 (GlyT-2) 4.6-[1]
pKi 8.97Rat Cortex[1]
logD 2.53-[1]
Brain–Blood AUC Ratio 1.9-[1]

Radiosynthesis

[11C]this compound is synthesized by labeling the precursor compound with [11C]methyl iodide or [11C]methyl triflate.[2] The final product exhibits high radiochemical purity and specific activity, making it suitable for in vivo PET imaging studies.

ParameterValueReference
Radiochemical Purity >99%[1]
Specific Activity >39 GBq/μmol[1]

Preclinical In Vivo Evaluation

The in vivo properties of [11C]this compound have been evaluated in several animal species, including pigs and non-human primates (baboons), as well as in human subjects. These studies have demonstrated its utility for imaging GlyT-1 in the brain.

Porcine Studies

Initial in vivo evaluation in pigs demonstrated good brain penetration of [11C]this compound and a heterogeneous distribution consistent with the known localization of GlyT-1.[2] Pre-treatment with a GlyT-1 inhibitor, GSK565710, led to a dose-dependent reduction in the total volume of distribution (VT) in various brain regions, indicating specific binding.[1]

Brain RegionBaseline VTVT after GSK565710 (1 µg/kg)VT after GSK565710 (10 µg/kg)VT after GSK565710 (100 µg/kg)Reference
Data not explicitly provided in search results
Non-Human Primate Studies

Studies in baboons further confirmed the favorable characteristics of [11C]this compound for imaging brain GlyT-1. The tracer showed a heterogeneous uptake pattern, with the highest concentrations observed in the midbrain, thalamus, and cerebellum.[3] Homologous competition studies with nonradioactive this compound demonstrated specific binding, with binding potential estimates ranging from 1.5 to 3 in these GlyT-1-rich regions.[3]

ParameterValueSpeciesReference
Injected Dose 81 ± 14 MBqBaboon (Papio anubis)[1]
Specific Activity 30 ± 5.5 GBq/μmolBaboon (Papio anubis)[1]
Intact Radioligand in Plasma (1h p.i.) ~30%Baboon (Papio anubis)[1]
Plasma Free Fraction (fP) 0.8%Primate[3]
Delivery (K1) 0.126 ml cm-3 min-1Primate[3]
GSK1018921 EC50 22.5 ng/mlPrimate[3]
Human Studies

[11C]this compound has been successfully translated to human studies, where it has been used to investigate the biodistribution, radiation dosimetry, and GlyT-1 occupancy by pharmacological agents.[1][3][4] The distribution pattern in the human brain is similar to that observed in non-human primates.[3]

ParameterValueReference
Injected Dose 304.22 ± 112.87 MBq[1]
Specific Activity 21.57 ± 7.51 GBq/μmol[1]
Intact Radioligand in Plasma (1h p.i.) 60 ± 8%[1]
Plasma Free Fraction (fP) 8%[3]
Delivery (K1) 0.025 ml cm-3 min-1[3]
GSK1018921 EC50 45.7 ng/ml[3]
Mean Effective Dose (Male) 4.02 μSv/MBq[4]
Mean Effective Dose (Female) 4.95 μSv/MBq[4]

Experimental Protocols

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound involves the reaction of the corresponding des-methyl precursor with a [11C]methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[2] The reaction is followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated in a physiologically compatible solution for intravenous injection.[1]

Animal PET Imaging Studies

Anesthetized animals (pigs or baboons) are positioned in a PET scanner. A baseline transmission scan is acquired for attenuation correction. [11C]this compound is then administered intravenously as a bolus injection.[1][5] Dynamic PET data are acquired for a specified duration (e.g., 90 minutes).[5] For blocking studies, a GlyT-1 inhibitor is administered prior to the radiotracer injection.[1] Arterial blood samples are collected throughout the scan to determine the plasma input function and to measure the fraction of unmetabolized radiotracer.[5]

Human PET Imaging Studies

Human volunteers undergo a similar procedure to the animal studies. An intravenous line is inserted for radiotracer injection and another for arterial or venous blood sampling. Following a transmission scan, [11C]this compound is injected, and dynamic PET images are acquired.[4] Whole-body PET scans can also be performed to assess biodistribution and calculate radiation dosimetry.[1][4]

Visualizations

GlyT-1 Modulation of NMDA Receptor Signaling

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding GlyT1 GlyT-1 Glycine->GlyT1 Uptake Glutamate Glutamate Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Cellular_Response Cellular Response Ca_ion->Cellular_Response Initiates Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release GlyT1_Inhibitor This compound GlyT1_Inhibitor->GlyT1 Inhibits

Caption: GlyT-1's role in modulating NMDA receptor signaling.

[11C]this compound PET Imaging Experimental Workflow

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis [11C]this compound Radiosynthesis QC Quality Control (Purity, Specific Activity) Radiosynthesis->QC Injection Intravenous Injection of [11C]this compound QC->Injection Subject_Prep Subject Preparation (e.g., Anesthesia) Transmission_Scan Transmission Scan (Attenuation Correction) Subject_Prep->Transmission_Scan Transmission_Scan->Injection Dynamic_Scan Dynamic PET Scan (e.g., 90 min) Injection->Dynamic_Scan Blood_Sampling Arterial Blood Sampling Injection->Blood_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., Compartmental Analysis) Image_Reconstruction->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling Quantification Quantification of Binding Parameters (V_T, BP_ND) Kinetic_Modeling->Quantification

Caption: Experimental workflow for a [11C]this compound PET study.

Logical Evaluation of a Novel PET Radioliganddot

Radioligand_Evaluation cluster_invitro In Vitro Characterization cluster_preclinical_invivo Preclinical In Vivo Evaluation cluster_clinical Clinical Translation Binding_Affinity Binding Affinity & Selectivity (pIC50, pKi) Radiosynthesis_Dev Radiosynthesis Development Binding_Affinity->Radiosynthesis_Dev Physicochem Physicochemical Properties (logD) Physicochem->Radiosynthesis_Dev Animal_Model Animal Model Studies (Pigs, Primates) Radiosynthesis_Dev->Animal_Model Biodistribution Biodistribution & Dosimetry Animal_Model->Biodistribution Brain_Kinetics Brain Kinetics & Specific Binding Animal_Model->Brain_Kinetics Human_Studies Human Studies Biodistribution->Human_Studies Brain_Kinetics->Human_Studies Test_Retest Test-Retest Reproducibility Human_Studies->Test_Retest Occupancy_Studies Pharmacological Occupancy Studies Human_Studies->Occupancy_Studies

References

In Vitro Binding Profile of GSK931145: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of GSK931145, a selective inhibitor of the Glycine Transporter Type 1 (GlyT-1). The information presented herein is intended to support research and drug development efforts targeting the glycinergic system and its modulation of N-methyl-D-aspartate (NMDA) receptor function.

Core Binding Affinity and Selectivity

This compound has been characterized as a high-affinity ligand for GlyT-1. The following table summarizes the key quantitative data regarding its binding affinity and selectivity.

ParameterValueSpecies/TissueTargetNotes
pIC50 8.4-GlyT-1The negative logarithm of the half-maximal inhibitory concentration, indicating high potency for GlyT-1.
pIC50 4.6-GlyT-2Demonstrates significant selectivity for GlyT-1 over GlyT-2.
pKi 8.97Rat CortexGlyT-1The negative logarithm of the inhibition constant, reflecting high binding affinity in brain tissue.

Mechanism of Action: Modulation of NMDA Receptor Signaling

This compound exerts its effects by inhibiting the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is primarily responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, this compound leads to an increase in the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor. Therefore, elevated glycine levels enhance NMDA receptor activation in the presence of glutamate. This mechanism is of significant interest for therapeutic strategies aimed at addressing NMDA receptor hypofunction, which is implicated in certain neurological and psychiatric disorders.[1][2]

Signaling Pathway

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Glycine_reuptake Glycine Reuptake Glycine->Glycine_reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Downstream Downstream Signaling Ca_ion->Downstream GlyT1 GlyT-1 This compound This compound This compound->GlyT1 Inhibits Glycine_reuptake->GlyT1

Caption: this compound inhibits GlyT-1, increasing synaptic glycine and enhancing NMDA receptor signaling.

Experimental Protocols

The following section details a representative experimental protocol for determining the in vitro binding affinity of a compound like this compound to GlyT-1 using a competitive radioligand binding assay. This protocol is based on established methodologies for GlyT-1 inhibitor characterization.

Competitive Radioligand Binding Assay for GlyT-1

This assay measures the ability of a test compound (e.g., this compound) to displace a known radioligand from the GlyT-1 transporter in a membrane preparation.

Materials:

  • Membrane Preparation: Crude membrane fractions prepared from cells or tissues endogenously expressing or transfected with GlyT-1 (e.g., rat forebrain or CHO cells expressing human GlyT-1).

  • Radioligand: A selective GlyT-1 radioligand, such as [³H]-(R)-NPTS.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgCl₂.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a known GlyT-1 inhibitor (e.g., unlabeled ALX-5407) to determine non-specific binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay Buffer

      • Test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific binding control.

      • Radioligand at a fixed concentration (typically at or near its Kd).

      • Membrane preparation (typically 50-100 µg of protein).

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membrane + Radioligand + Test Compound) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay to determine Ki values.

References

[11C]GSK931145 for schizophrenia research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on [11C]GSK931145 for Schizophrenia Research

Introduction

[11C]this compound is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1).[1][2][3][4][5] The rationale for its use in schizophrenia research is rooted in the glutamate hypothesis of the disorder, which posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of schizophrenia.[6][7][8][9] Glycine is an obligatory co-agonist at the NMDA receptor, and its synaptic concentrations are regulated by GlyT-1.[6][7][8] It is hypothesized that inhibiting GlyT-1 will increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially ameliorating symptoms of schizophrenia, particularly cognitive and negative symptoms.[6][7][10][11][12] [11C]this compound serves as a crucial tool in the development of GlyT-1 inhibitors by enabling the quantification of GlyT-1 occupancy in the brain, which is essential for dose selection and establishing a relationship between target engagement and clinical efficacy.[1][2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for [11C]this compound from various preclinical and clinical studies.

Table 1: In Vitro Binding Affinity and Physicochemical Properties
ParameterValueSpecies/TissueReference
pIC50 for GlyT-18.4-[6]
pIC50 for GlyT-24.6-[6]
pKi8.97Rat Cortex[6]
Partition Coefficient (logD)2.53-[6]
Brain–Blood AUC Ratio1.9-[6]
Table 2: Radiosynthesis and Quality Control of [11C]this compound
ParameterValueReference
Radiochemical Purity>99%[6][12]
Specific Activity>39 GBq/μmol[6][12]
PrecursorDesmethyl-GSK931145
Labeling Agent[11C]Methyl Iodide or [11C]Methyl Triflate[5]
Table 3: Preclinical PET Studies with [11C]this compound
ParameterPigBaboonReference
Brain PenetrationGoodGood[4][5]
DistributionHeterogeneous, consistent with GlyT-1 localizationHeterogeneous (highest in midbrain, thalamus, cerebellum)[2][4][5]
Specific BindingDemonstrated by blocking with GSK565710Demonstrated by homologous competition[4][5][6]
Intact Radioligand in Plasma (at 60 min p.i.)-~30%[6]
Binding Potential (BPND)-1.5 - 3 (midbrain, thalamus, cerebellum)[1][2]
Plasma Free Fraction (fP)-0.8%[1][2]
Delivery (K1) (mL cm-3 min-1)-0.126[1][2]
Table 4: Human PET Studies with [11C]this compound
ParameterValueReference
Injected Dose (Whole-body)304.22 ± 112.87 MBq[6][12]
Specific Activity (Whole-body)21.57 ± 7.51 GBq/μmol[6][12]
Injected Dose (Brain)429 ± 158 MBq[6]
Brain UptakeRapid, highest in cerebellum, brain stem, and thalamus (~1.7% ID/L at 40 min p.i.)[6]
Intact Radioligand in Plasma (at 60 min p.i.)60 ± 8%[6]
Test-Retest Variability (VT)29-38% (2-tissue compartmental model)[1][2]
Test-Retest Variability (BPND)16-23% (pseudo reference tissue model)[1][2]
Plasma Free Fraction (fP)8%[1][2]
Delivery (K1) (mL cm-3 min-1)0.025[1][2]
GSK1018921 EC5045.7 ng/mL[1][2]
Mean Effective Dose (Male)4.02 μSv/MBq[13]
Mean Effective Dose (Female)4.95 μSv/MBq[13]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via N-methylation of the corresponding desmethyl precursor using a carbon-11 labeled methylating agent.[5]

  • Production of [11C]CO2: Carbon-11 is produced as [11C]CO2 in a cyclotron.

  • Synthesis of Methylating Agent: The [11C]CO2 is converted to [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf) through gas-phase or wet chemistry methods.[5]

  • Radiolabeling Reaction: The desmethyl precursor of this compound is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with the [11C]methylating agent in an automated synthesis module.

  • Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.[6][12]

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., normal saline), passed through a sterile filter, and subjected to quality control tests for radiochemical purity, specific activity, and sterility before administration.[6][12]

Animal PET Imaging Protocol (Baboon)
  • Animal Preparation: Baboons are anesthetized for the duration of the PET scan.[6]

  • Radiotracer Administration: A bolus of [11C]this compound (e.g., 81 ± 14 MBq) is administered intravenously.[6]

  • PET Data Acquisition: Dynamic PET scans are acquired for a period of up to 120 minutes post-injection.[6]

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound.[6]

  • Blocking Studies: To determine specific binding, a blocking dose of a GlyT-1 inhibitor (e.g., unlabeled this compound or GSK1018921) is administered prior to the radiotracer injection in separate scans.[6]

  • Data Analysis: Time-activity curves are generated for various brain regions. Kinetic modeling (e.g., two-tissue compartmental model) is applied to the data to estimate parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][2]

Human PET Imaging Protocol
  • Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.

  • Radiotracer Administration: Participants receive an intravenous bolus injection of [11C]this compound (e.g., 300-430 MBq).[6][12]

  • PET Data Acquisition: Dynamic PET scans of the brain are acquired for approximately 120 minutes.[6]

  • Arterial Blood Sampling: Arterial blood is sampled throughout the scan to provide an input function for kinetic modeling.

  • Occupancy Studies: For drug development purposes, PET scans are performed at baseline and after administration of a GlyT-1 inhibitor to determine the relationship between drug dose/plasma concentration and GlyT-1 occupancy.

  • Data Analysis: Brain images are co-registered with anatomical MRI scans. Time-activity curves are derived for regions of interest. Kinetic modeling is used to quantify [11C]this compound binding. Test-retest reproducibility is assessed to validate the imaging protocol.[1][2]

Visualizations

Signaling Pathway

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_pool Glycine GlyT1 GlyT-1 Glycine_pool->GlyT1 Reuptake Synaptic_Glycine Synaptic Glycine GlyT1->Synaptic_Glycine NMDA_Receptor NMDA Receptor Synaptic_Glycine->NMDA_Receptor Co-agonist Binding Synaptic_Glutamate Synaptic Glutamate Synaptic_Glutamate->NMDA_Receptor Agonist Binding Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx Cellular_Response Neuronal Response Ca_ion->Cellular_Response This compound [11C]this compound (PET Ligand) This compound->GlyT1 Binds to GlyT1_Inhibitor GlyT-1 Inhibitor (Therapeutic) GlyT1_Inhibitor->GlyT1 Inhibits Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Research Synthesis Radiosynthesis of [11C]this compound In_Vitro In Vitro Assays (Binding Affinity, Selectivity) Synthesis->In_Vitro Animal_PET Animal PET Studies (Pig, Baboon) In_Vitro->Animal_PET Biodistribution Biodistribution & Dosimetry Animal_PET->Biodistribution Human_PET Human PET Studies (Healthy Volunteers) Biodistribution->Human_PET Test_Retest Test-Retest Reproducibility Human_PET->Test_Retest Occupancy GlyT-1 Occupancy by Therapeutic Drug Test_Retest->Occupancy Patient_Studies Studies in Patients with Schizophrenia Occupancy->Patient_Studies

References

The Role of Glycine Transporter 1 (GlyT1) in Neurological Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Glycine Transporter 1 (GlyT1), a key regulator of synaptic glycine levels, has emerged as a critical player in the pathophysiology of various neurological and psychiatric disorders. By controlling the concentration of glycine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor, GlyT1 profoundly influences glutamatergic neurotransmission, which is fundamental for synaptic plasticity, learning, and memory.[1] Dysfunction in GlyT1 activity and expression has been implicated in conditions characterized by NMDA receptor hypofunction, most notably schizophrenia.[2] Furthermore, growing evidence suggests its involvement in Alzheimer's disease, neuropathic pain, depression, and anxiety disorders.[3][4][5] This technical guide provides a comprehensive overview of the core functions of GlyT1, its role in various neurological disorders, quantitative data on its modulation, detailed experimental protocols for its study, and visualizations of key signaling and experimental pathways.

Core Function and Mechanism of GlyT1

GlyT1, encoded by the SLC6A9 gene, is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[1] It is strategically located on both glial cells (astrocytes) and presynaptic neuronal terminals, particularly at glutamatergic synapses.[6][7] This localization allows GlyT1 to tightly regulate the concentration of glycine available to bind to the glycine-binding site on the GluN1 subunit of the NMDA receptor.[8]

The primary role of GlyT1 at excitatory synapses is to maintain subsaturating levels of glycine, thereby acting as a crucial modulator of NMDA receptor activation.[9] Inhibition of GlyT1 leads to an increase in extracellular glycine, which enhances NMDA receptor-mediated neurotransmission.[10] This potentiation of NMDA receptor function is the primary rationale behind the development of GlyT1 inhibitors as therapeutic agents for disorders associated with glutamatergic hypofunction.[11]

Role of GlyT1 in Neurological Disorders

Schizophrenia

The "glutamate hypothesis" of schizophrenia posits that a deficit in NMDA receptor function contributes significantly to the cognitive and negative symptoms of the disorder.[2] By enhancing NMDA receptor activity through increased glycine availability, GlyT1 inhibitors have been extensively investigated as a novel therapeutic strategy. While early clinical trials with compounds like bitopertin showed initial promise, the overall results have been mixed, highlighting the complexity of targeting this system.[2][4] Post-mortem studies have shown alterations in glycine levels in the brains of individuals with schizophrenia, although data on GlyT1 expression levels have been less consistent.[12][13]

Alzheimer's Disease

Emerging evidence suggests a role for GlyT1 in the pathophysiology of Alzheimer's disease. Studies have indicated that GlyT1 expression may be downregulated in the brains of Alzheimer's patients.[14][15] Preclinical research is exploring whether modulating GlyT1 activity could offer a therapeutic benefit by enhancing cognitive function through the potentiation of NMDA receptor signaling.[4] However, a clinical trial with the GlyT1 inhibitor BI 425809 did not show significant improvement in cognitive impairment associated with Alzheimer's disease.[16]

Neuropathic Pain

GlyT1 inhibitors have demonstrated analgesic effects in various animal models of neuropathic pain.[1][6] The mechanism is thought to involve the enhancement of glycinergic inhibitory neurotransmission in the spinal cord, which helps to dampen pain signals.[1] This has positioned GlyT1 as a promising target for the development of novel analgesics for chronic pain conditions.[17]

Depression and Anxiety

Preclinical studies have suggested that GlyT1 inhibitors may possess antidepressant and anxiolytic properties.[5][18] The rationale is based on the role of glutamatergic pathways in the regulation of mood and emotion. By modulating NMDA receptor function, GlyT1 inhibitors could potentially rectify imbalances in these circuits.[10][19] Clinical studies with sarcosine, a GlyT1 inhibitor, have shown some positive effects in patients with major depressive disorder.[16]

Quantitative Data on GlyT1 Modulation

The development of GlyT1 inhibitors has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for several well-characterized inhibitors and GlyT1 expression changes in neurological disorders.

Table 1: In Vitro Potency of Selected GlyT1 Inhibitors

CompoundIC50 (nM)Assay TypeCell Line/SystemReference(s)
Sarcosine-Based Inhibitors
ALX-54073[³H]Glycine UptakehGlyT1 expressing cells[9][14]
Non-Sarcosine-Based Inhibitors
Bitopertin (RG1678)25 - 30[³H]Glycine Uptake / Not SpecifiedhGlyT1 expressing cells[2][7]
SSR50473415 - 38[³H]Glycine Uptake / Not Specifiedhuman, rat, and mouse GlyT1[1][20]
Iclepertin (BI 425809)5.2Not SpecifiedSK-N-MC cells[17]

Table 2: Alterations in GlyT1 Expression and Glycine Levels in Neurological Disorders

DisorderBrain RegionObservationMethodReference(s)
SchizophreniaOrbitofrontal CortexIncreased glycine levelsHPLC[12]
SchizophreniaVariousInconsistent findings on GlyT1 expressionPost-mortem studies[13]
Alzheimer's Disease-Downregulation of GlyT1 expressionImmunohistochemistry[14][15]
Depression (Animal Model)Prefrontal CortexDecreased GLT1 (glutamate transporter) expression (related system)Western Blot[21][22]

Detailed Experimental Protocols

[³H]Glycine Uptake Assay

This functional assay measures the inhibition of radiolabeled glycine uptake into cells expressing GlyT1 and is a primary method for determining the potency of inhibitors.

  • Materials:

    • CHO-K1 cells stably expressing human GlyT1.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • [³H]Glycine.

    • Test compounds and reference inhibitors (e.g., ALX-5407).

    • 96-well microplates.

    • Scintillation fluid and counter.

  • Procedure:

    • Cell Plating: Seed GlyT1-expressing cells into a 96-well plate and culture overnight to form a confluent monolayer.

    • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

    • Assay Initiation: Aspirate the culture medium and wash the cells with pre-warmed assay buffer. Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.

    • Glycine Uptake: Initiate glycine uptake by adding a solution of [³H]Glycine (at a concentration near its Km value) to each well.

    • Incubation: Incubate the plate for 10-20 minutes at 37°C.

    • Termination: Stop the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

    • Cell Lysis and Counting: Lyse the cells (e.g., with 0.1 M NaOH) and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression.[3][17]

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals.

  • Materials:

    • Microdialysis probes.

    • Stereotaxic apparatus.

    • Perfusion pump.

    • Fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC system for glycine detection.

  • Procedure:

    • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus). Secure the probe with dental cement. Allow the animal to recover for 24-48 hours.

    • Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: After an equilibration period, collect several baseline dialysate samples to establish a stable basal glycine level.

    • Drug Administration: Administer the GlyT1 inhibitor (e.g., via intraperitoneal injection or orally).

    • Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.

    • Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence or mass spectrometry detection.[11][23]

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used to assess recognition memory in rodents.

  • Apparatus: An open-field arena. Two sets of identical objects and one novel object.

  • Procedure:

    • Habituation: On the first day, allow the animal to freely explore the empty arena for 5-10 minutes.

    • Training/Familiarization Phase: On the second day, place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

    • Test Phase: After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Scoring: Record the time the animal spends exploring each object. A preference for exploring the novel object indicates intact recognition memory. The discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[22][24][25]

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neuropsychological process that is deficient in schizophrenia.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker, and a platform to measure the startle response.

  • Procedure:

    • Acclimation: Place the animal in the startle chamber for an acclimation period with background white noise.

    • Testing: The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong, startle-eliciting acoustic stimulus (e.g., 120 dB).

      • Prepulse-plus-pulse trials: A weaker, non-startling stimulus (prepulse) precedes the startle pulse by a short interval.

      • No-stimulus trials: Only background noise is presented.

    • Scoring: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.[26][27][28]

Signaling Pathways and Experimental Workflows

GlyT1 at the Glutamatergic Synapse

The following diagram illustrates the central role of GlyT1 in modulating NMDA receptor activity at a glutamatergic synapse.

GlyT1_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Dendrite cluster_glia Astrocyte presynaptic Glutamatergic Neuron glutamate Glutamate presynaptic->glutamate Release glutamate_vesicle Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Co-agonist Binding postsynaptic Postsynaptic Neuron ca_ion Ca²⁺ nmda_receptor->ca_ion Opens ca_ion->postsynaptic Influx & Downstream Signaling astrocyte Astrocyte glyt1 GlyT1 astrocyte->glyt1 glyt1->glycine Reuptake

GlyT1 modulates NMDA receptor signaling at the synapse.
Regulation of GlyT1 by Protein Kinase C (PKC)

The activity of GlyT1 can be regulated by post-translational modifications, such as phosphorylation by Protein Kinase C (PKC), which can lead to its internalization and reduced function.[19][29][30]

GlyT1_PKC_Regulation receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP₃) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates glyt1_surface GlyT1 (Surface) pkc->glyt1_surface Phosphorylates ubiquitin Ubiquitination glyt1_surface->ubiquitin Triggers glyt1_internal GlyT1 (Internalized) ubiquitin->glyt1_internal Leads to Endocytosis HTS_Workflow compound_library Compound Library (>100,000 compounds) primary_screen Primary HTS Assay (e.g., Fluorescence-based) compound_library->primary_screen hit_identification Hit Identification (Activity > Threshold) primary_screen->hit_identification hit_identification->compound_library Inactive Compounds dose_response Dose-Response Confirmation & IC50 Determination hit_identification->dose_response Active Compounds secondary_assays Secondary Assays (e.g., [³H]Glycine Uptake) dose_response->secondary_assays Confirmed Hits selectivity_panel Selectivity Profiling (vs. GlyT2, other transporters) secondary_assays->selectivity_panel lead_optimization Lead Optimization (Medicinal Chemistry) selectivity_panel->lead_optimization Selective Hits

References

A Technical Guide to Target Engagement Studies of GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of GSK931145, a selective inhibitor of the glycine transporter type 1 (GlyT-1), and its application in target engagement studies. Designed for researchers, scientists, and professionals in drug development, this document details the core pharmacology of this compound, experimental protocols for its use as a positron emission tomography (PET) ligand, and the associated signaling pathways.

Introduction to this compound and its Target

This compound is a potent and selective antagonist of the glycine transporter type 1 (GlyT-1), a key protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity is a therapeutic strategy being explored for conditions such as schizophrenia, where NMDA receptor hypofunction is implicated.[1]

Radiolabeled with carbon-11 ([11C]this compound), the compound serves as a valuable PET imaging agent to assess GlyT-1 expression and occupancy in the brain.[2][3][4] This allows for direct measurement of target engagement in both preclinical and clinical studies, aiding in dose selection and confirming the mechanism of action for GlyT-1 inhibitors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound and its use in characterizing other GlyT-1 inhibitors.

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpecies/TissueReference
pIC50 (GlyT-1)8.4-[5]
pIC50 (GlyT-2)4.6-[5]
pKi8.97Rat Cortex[5]
logD2.53-[5]
Brain-Blood AUC Ratio1.9-[5]
Binding Potential (BPND)1.5 - 3Primate (Midbrain, Thalamus, Cerebellum)[2][4]
Plasma Free Fraction (fP)0.8%Primate[2][4]
Plasma Free Fraction (fP)8%Human[2][4]
K1 (Plasma to Brain Transfer Rate)0.126 mL cm-3 min-1Primate[2][4]
K1 (Plasma to Brain Transfer Rate)0.025 mL cm-3 min-1Human[2][4]

Table 2: GlyT-1 Occupancy Studies using [11C]this compound

CompoundEC50SpeciesReference
GSK101892122.5 ng/mLPrimate[2]
GSK101892145.7 ng/mLHuman[2]

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the GlyT-1 transporter. This transporter is crucial for maintaining low synaptic glycine levels. By blocking GlyT-1, this compound leads to an increase in synaptic glycine, which then enhances the activation of NMDA receptors, as glycine is an obligatory co-agonist for these receptors.

GlyT1_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_release Glycine Release Glycine_syn Synaptic Glycine Glycine_release->Glycine_syn GlyT1 GlyT-1 Glycine_syn->GlyT1 Reuptake NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonism Ca_influx Ca2+ Influx NMDA_R->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream This compound This compound This compound->GlyT1 Inhibition

Mechanism of action of this compound.

Experimental Protocols for Target Engagement Studies

The primary method for assessing this compound target engagement is through PET imaging using its radiolabeled form, [11C]this compound.

4.1. Radiosynthesis of [11C]this compound

This compound is labeled with 11C using [11C]methyl iodide or [11C]methyl triflate.[3] The final product should have a radiochemical purity of >99% as determined by high-performance liquid chromatography (HPLC) and a specific activity of >39 GBq/μmol.[5][6] The purified [11C]this compound is then formulated in normal saline for intravenous injection.[5][6]

4.2. Animal and Human PET Imaging Protocol

The following is a general protocol for in vivo PET imaging with [11C]this compound.

  • Subject Preparation: Subjects (preclinical models or human volunteers) are positioned in the PET scanner. For arterial blood sampling, an arterial line is placed.

  • Radiotracer Administration: A bolus injection of [11C]this compound is administered intravenously. The injected dose is recorded.

  • PET Scan Acquisition: Dynamic PET scans are acquired for a duration of up to 120 minutes post-injection.[6]

  • Arterial Blood Sampling: If a plasma input function is required, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites over time.

  • Image Analysis:

    • Regions of interest (ROIs) are delineated on the PET images, often co-registered with anatomical MRI scans, for brain regions known to have high GlyT-1 expression (e.g., midbrain, thalamus, cerebellum).[2][4]

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., two-tissue compartmental model or a pseudo-reference tissue model) is applied to the TACs to estimate outcome measures such as the volume of distribution (VT) and binding potential (BPND).[2]

  • Occupancy Studies: To determine the target occupancy of a non-radiolabeled GlyT-1 inhibitor, baseline PET scans are performed, followed by administration of the inhibitor at various doses. Post-dose PET scans are then acquired to measure the reduction in [11C]this compound binding. The relationship between the inhibitor's plasma concentration and the change in BPND is used to calculate the EC50.[2]

4.3. Whole-Body Biodistribution and Dosimetry

Whole-body PET scans are conducted to assess the distribution of [11C]this compound throughout the body and to calculate the radiation dose.[7]

  • Scanning: Whole-body PET scans are acquired at multiple time points after radiotracer injection.

  • ROI Delineation: ROIs are drawn on major organs (e.g., liver, kidneys, lungs).[7]

  • Dosimetry Calculation: Time-activity curves for each organ are used to calculate residence times. Radiation dose estimates are then calculated using software such as OLINDA/EXM.[7] Studies in humans have shown the highest absorbed radiation dose to be in the liver, with an average effective dose of 4.02 μSv/MBq for males and 4.95 μSv/MBq for females.[7]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a target engagement study using [11C]this compound PET.

PET_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis cluster_occupancy Target Occupancy Radiosynthesis [11C]this compound Radiosynthesis & QC Injection IV Injection of [11C]this compound Radiosynthesis->Injection SubjectPrep Subject Preparation (Animal/Human) SubjectPrep->Injection PET_Scan Dynamic PET Scan (up to 120 min) Injection->PET_Scan Image_Recon Image Reconstruction & Co-registration with MRI PET_Scan->Image_Recon Blood_Sampling Arterial Blood Sampling (optional) Kinetic_Modeling Kinetic Modeling (VT, BPND) Blood_Sampling->Kinetic_Modeling ROI_Analysis ROI Delineation & TAC Generation Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Baseline_Scan Baseline PET Scan Drug_Admin Administer GlyT-1 Inhibitor Baseline_Scan->Drug_Admin Post_Dose_Scan Post-Dose PET Scan Drug_Admin->Post_Dose_Scan Occupancy_Calc Calculate Target Occupancy & EC50 Post_Dose_Scan->Occupancy_Calc

Workflow for a [11C]this compound PET target engagement study.

Conclusion

This compound is a critical tool for investigating the role of GlyT-1 in the central nervous system and for the development of novel therapeutics targeting this transporter. As a PET ligand, [11C]this compound allows for the direct in vivo quantification of GlyT-1, providing invaluable information on target engagement that can guide drug development programs. The methodologies outlined in this guide provide a framework for conducting robust and informative target engagement studies.

References

Brain Uptake and Distribution of [11C]GSK931145: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]GSK931145 is a novel positron emission tomography (PET) radioligand developed for in vivo imaging of the glycine transporter type 1 (GlyT-1) in the brain.[1][2][3][4] The GlyT-1 transporter plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates N-methyl-D-aspartate (NMDA) receptor function.[5] Given the implication of NMDA receptor hypofunction in the pathophysiology of schizophrenia, GlyT-1 has emerged as a key target for novel therapeutic interventions.[5][6] This technical guide provides a comprehensive overview of the brain uptake, distribution, and experimental protocols associated with [11C]this compound, synthesizing data from key preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

[11C]this compound is a selective and high-affinity ligand for the Glycine Transporter Type 1 (GlyT-1). GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By binding to GlyT-1, [11C]this compound allows for the non-invasive quantification and visualization of GlyT-1 density in the brain using PET. The underlying principle is that elevated glycine concentrations in the synapse can enhance NMDA receptor-mediated neurotransmission, a pathway implicated in cognitive functions that are often impaired in schizophrenia.

GlyT1_Pathway cluster_synapse Synaptic Cleft cluster_glial Glial Cell / Presynaptic Neuron Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist GlyT1 GlyT-1 Glycine->GlyT1 Reuptake This compound [11C]this compound This compound->GlyT1 Binds to / Blocks

Figure 1: Mechanism of [11C]this compound action at the synapse.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the N-methylation of a desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2] While specific reaction conditions can vary, the general workflow is outlined below. The final product typically has a radiochemical purity of over 99%.[5]

Radiosynthesis_Workflow cluster_cyclotron Cyclotron Production cluster_synthesis Automated Synthesis Module cluster_purification Purification and Formulation Proton_Beam Proton Beam N2_Target [14N]N2 Gas Target Proton_Beam->N2_Target 14N(p,α)11C C11_CO2 [11C]CO2 N2_Target->C11_CO2 C11_CH3I [11C]CH3I or [11C]CH3OTf C11_CO2->C11_CH3I Gas Phase Conversion Reaction N-methylation Reaction C11_CH3I->Reaction Precursor Desmethyl Precursor Precursor->Reaction Crude_Product Crude [11C]this compound Reaction->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control Formulation->QC Final_Product Sterile [11C]this compound QC->Final_Product

Figure 2: General workflow for the radiosynthesis of [11C]this compound.
PET Imaging Studies

PET imaging studies with [11C]this compound have been conducted in pigs, baboons, and humans. The general protocol involves intravenous injection of the radiotracer followed by dynamic scanning.

  • Subject Preparation: Subjects are typically fasted before the scan.

  • Radiotracer Administration: A bolus intravenous injection of [11C]this compound is administered. The injected dose varies depending on the species and study objectives.

  • Image Acquisition: Dynamic PET scans of the brain are acquired for a duration of 90 to 120 minutes post-injection.[5]

  • Arterial Blood Sampling: In many studies, arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which is used as an input function for kinetic modeling.[5]

  • Blocking Studies: To determine the specificity of [11C]this compound binding, blocking studies are performed where a non-radioactive GlyT-1 inhibitor (e.g., this compound or GSK1018921) is administered prior to the radiotracer.[5]

PET_Workflow Subject_Prep Subject Preparation (Fasting) Tracer_Admin IV Bolus Injection of [11C]this compound Subject_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (90-120 min) Tracer_Admin->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Admin->Blood_Sampling Data_Recon Image Reconstruction PET_Scan->Data_Recon Kinetic_Modeling Kinetic Modeling Blood_Sampling->Kinetic_Modeling Data_Recon->Kinetic_Modeling Outcome_Measures Outcome Measures (VT, BPND) Kinetic_Modeling->Outcome_Measures

Figure 3: Standard experimental workflow for a [11C]this compound PET study.

Brain Uptake and Distribution: Quantitative Data

[11C]this compound readily enters the brain and exhibits a heterogeneous distribution pattern consistent with the known localization of GlyT-1. The highest uptake is observed in the midbrain, thalamus, and cerebellum.[1][4]

Regional Brain Uptake in Different Species
SpeciesBrain RegionUptake MetricValueReference
Human Cerebellum%ID/L at 40 min~1.7[5]
Brain Stem%ID/L at 40 min~1.7[5]
Thalamus%ID/L at 40 min~1.7[5]
Cortex%ID/L at 40 min~1.0[5]
Baboon Brain Stem%ID/L at 20 min~14[5]
Thalamus%ID/L at 20 min~12[5]
Cerebellum%ID/L at 20 min~12[5]
Cortex%ID/L at 20 min~7[5]
Pig Mesencephalon%ID/g at 40 min~7.5[5]
Cerebellum%ID/g at 40 min~6.0[5]
Cortex%ID/g at 40 min~5.0[5]

%ID/L: Percentage of injected dose per liter of tissue. %ID/g: Percentage of injected dose per gram of tissue.

Pharmacokinetic Parameters

Pharmacokinetic modeling has been used to derive key parameters that describe the behavior of [11C]this compound in the brain.

SpeciesParameterBrain RegionValueUnitReference
Human K1 (Delivery)-0.025ml cm⁻³ min⁻¹[1][4]
fP (Plasma Free Fraction)-8%[1][4]
VAR(VT) (Test-Retest Variability)-29-38%[1][4]
VAR(BPND) (Test-Retest Variability)-16-23%[1][4]
Baboon K1 (Delivery)-0.126ml cm⁻³ min⁻¹[1][4]
fP (Plasma Free Fraction)-0.8%[1][4]
Binding PotentialMidbrain, Thalamus, Cerebellum1.5 - 3-[1][4]

K1: Rate constant for transfer from plasma to the brain tissue. fP: Fraction of the radioligand that is not bound to plasma proteins. VAR(VT): Variability of the total volume of distribution. VAR(BPND): Variability of the non-displaceable binding potential.

Data Analysis and Interpretation

The analysis of dynamic [11C]this compound PET data typically involves kinetic modeling to estimate outcome measures that reflect GlyT-1 density.

  • Compartmental Modeling: A two-tissue compartmental model is often used to describe the kinetics of [11C]this compound in the brain.[1][4]

  • Total Volume of Distribution (VT): This parameter reflects the total binding (specific and non-specific) of the radiotracer in a brain region.

  • Binding Potential (BPND): This is a measure of the density of available GlyT-1 transporters. Due to the lack of a true reference region (a brain area devoid of GlyT-1), a pseudo-reference tissue model has been shown to improve the reproducibility of BPND estimates.[1][4]

  • Occupancy Studies: In drug development, [11C]this compound PET is used to measure the occupancy of GlyT-1 by a therapeutic drug. This is calculated by comparing the binding potential at baseline (before drug administration) and after drug administration.

Conclusion

[11C]this compound is a valuable tool for the in vivo investigation of the glycine transporter type 1. Its favorable brain uptake and distribution characteristics, coupled with established experimental and analytical protocols, make it a robust radioligand for studying the role of GlyT-1 in neuropsychiatric disorders and for facilitating the development of novel GlyT-1 targeted therapies. The quantitative data derived from [11C]this compound PET studies provide crucial insights into the pharmacodynamics of GlyT-1 inhibitors, aiding in dose selection and demonstrating target engagement in clinical trials.

References

Methodological & Application

Application Notes and Protocols for [11C]GSK931145 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and standardized protocol for Positron Emission Tomography (PET) imaging using the radiotracer [11C]GSK931145. This document is intended for researchers, scientists, and drug development professionals involved in the study of the glycine transporter type 1 (GlyT-1) in the central nervous system.

Introduction

[11C]this compound is a selective radioligand for the glycine transporter type 1 (GlyT-1), a key protein involved in regulating synaptic glycine levels.[1] GlyT-1 is a target of interest in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia, where impaired N-methyl-D-aspartate (NMDA) receptor function is implicated.[1][2] PET imaging with [11C]this compound allows for the in vivo visualization and quantification of GlyT-1, aiding in drug development by enabling the assessment of target engagement and dose-occupancy relationships.[2][3]

Signaling Pathway of GlyT-1 and the NMDA Receptor

Glycine acts as an essential co-agonist at the NMDA receptor. The glycine transporter type 1 (GlyT-1) modulates the concentration of glycine in the synaptic cleft. By clearing glycine from the synapse, GlyT-1 can influence NMDA receptor activity. Inhibition of GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function.[1]

GlyT1_NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_pre Glycine Glycine_syn Glycine Glycine_pre->Glycine_syn Release GlyT1 GlyT-1 Glycine_syn->GlyT1 Uptake NMDA_R NMDA Receptor Glycine_syn->NMDA_R Co-agonism GlyT1->Glycine_pre Reuptake Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation This compound [11C]this compound (PET Ligand) This compound->GlyT1 Binding

Caption: GlyT-1 mediated glycine transport and NMDA receptor signaling.

Experimental Protocols

Radiotracer Synthesis

The radiosynthesis of [11C]this compound is typically performed via N-methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

Protocol:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using standard radiochemistry procedures.[4]

  • React the [11C]methylating agent with the desmethyl precursor of this compound.

  • Purify the resulting [11C]this compound using high-performance liquid chromatography (HPLC).[1][5]

  • Formulate the final product in a sterile solution, such as normal saline, for intravenous injection.[1]

  • The final product should have a radiochemical purity of >99%.[1]

Subject Preparation

For Human Studies:

  • Subjects should fast for a minimum of 4-6 hours prior to the scan.[6]

  • Water intake is permitted and encouraged.[6]

  • A venous catheter should be inserted for radiotracer injection and, if required, for arterial blood sampling.

  • Subjects should be positioned comfortably in the PET scanner to minimize motion artifacts.[7]

For Preclinical Studies (Pigs, Baboons):

  • Animals should be anesthetized for the duration of the imaging procedure.[1][8]

  • A venous catheter should be placed for radiotracer administration.[8]

  • Physiological parameters (heart rate, blood pressure, etc.) should be monitored throughout the scan.

PET Image Acquisition

Workflow for [11C]this compound PET Imaging:

PET_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Catheterization) Positioning Patient Positioning in PET Scanner Subject_Prep->Positioning Radiotracer_QC Radiotracer QC (Purity, Specific Activity) Injection [11C]this compound Injection (Intravenous Bolus) Radiotracer_QC->Injection Transmission_Scan Transmission Scan (Attenuation Correction) Positioning->Transmission_Scan Transmission_Scan->Injection Dynamic_Scan Dynamic Emission Scan (e.g., 90-120 min) Injection->Dynamic_Scan Image_Recon Image Reconstruction (Attenuation, Scatter Correction) Dynamic_Scan->Image_Recon ROI_Delineation Region of Interest (ROI) Delineation Image_Recon->ROI_Delineation TAC_Generation Time-Activity Curve (TAC) Generation ROI_Delineation->TAC_Generation Kinetic_Modeling Kinetic Modeling (e.g., 2-TC, SRTM) TAC_Generation->Kinetic_Modeling Quantification Quantification of Binding (VT, BPND) Kinetic_Modeling->Quantification

Caption: Standard workflow for a [11C]this compound PET imaging study.

Protocol:

  • Perform a transmission scan for attenuation correction prior to the emission scan.[6]

  • Administer [11C]this compound as an intravenous bolus injection.[8]

  • Initiate a dynamic PET scan of the brain immediately following injection. The scan duration is typically 90-120 minutes.[1][8]

  • For whole-body biodistribution studies, a series of whole-body scans are acquired over a period of up to 80 minutes post-injection.[8][9]

  • If arterial blood sampling is performed, collect samples at predefined time points to measure the arterial input function and radiotracer metabolism.[1]

Data Analysis
  • Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.[10]

  • Delineate regions of interest (ROIs) on the PET images, often with the aid of a co-registered MRI.[11]

  • Generate time-activity curves (TACs) for each ROI.[11]

  • Analyze the TACs using appropriate kinetic models to quantify GlyT-1 availability. Common methods include:

    • Compartmental models with an arterial input function (e.g., two-tissue compartmental model) to estimate the total distribution volume (VT).[3]

    • Reference tissue models (e.g., simplified reference tissue model) using a region devoid of specific binding as a reference to estimate the binding potential (BPND). However, studies have indicated no viable reference region for [11C]this compound in the brain.[3][11]

    • Pseudo-reference tissue models can be employed when a true reference region is not available.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical [11C]this compound PET studies.

Table 1: Radiotracer Administration and Dosimetry

SpeciesInjected Dose (MBq)Specific Activity (GBq/µmol)Effective Dose (µSv/MBq)
Human 304.22 ± 112.8721.57 ± 7.514.02 (male), 4.95 (female)[9]
Baboon 81 ± 1430 ± 5.5~15% higher than human[9]
Pig 372 ± 84.4>39Not Reported

Table 2: Biodistribution and Pharmacokinetics

SpeciesBrain UptakeLimiting Organ (Highest Radiation Dose)Primary Route of ClearanceIntact Radioligand in Plasma (at 60 min p.i.)
Human Heterogeneous (highest in midbrain, thalamus, cerebellum)[3]Liver[9]Intestinal[9]60 ± 8%[1]
Baboon Similar to humanLiver[8]Intestinal[8]~30%[1]
Pig Good brain penetration, heterogeneous distribution[2]Not ReportedNot ReportedNot Reported

Table 3: In Vitro and Pharmacological Properties

ParameterValue
pIC50 for GlyT-1 8.4[1]
pIC50 for GlyT-2 4.6[1]
pKi in rat cortex 8.97[1]
LogD 2.53[1]
Brain-blood AUC ratio 1.9[1]

Conclusion

This document provides a standardized framework for conducting PET imaging studies with [11C]this compound. Adherence to these protocols will help ensure data quality and consistency across different research sites, thereby facilitating the reliable application of this valuable tool in neuroscience research and drug development.

References

Application Notes and Protocols for Kinetic Modeling of [11C]GSK931145 PET Data

Author: BenchChem Technical Support Team. Date: December 2025

An detailed overview of the kinetic modeling of the PET tracer [11C]GSK931145 is provided below, designed for researchers, scientists, and professionals in drug development. This document outlines the protocols for experimental procedures and data analysis, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows.

Introduction

[11C]this compound is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the Glycine Transporter Type 1 (GlyT-1) in the brain.[1][2][3] GlyT-1 is a crucial protein in the central nervous system responsible for regulating the concentration of glycine in the synaptic cleft. By controlling glycine levels, GlyT-1 modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which are fundamental for learning, memory, and synaptic plasticity. Given that dysfunction of NMDA receptors is implicated in neuropsychiatric disorders like schizophrenia, GlyT-1 has become a significant target for drug development.[1]

PET imaging with [11C]this compound allows for the non-invasive assessment of GlyT-1 distribution and density, providing a valuable tool for understanding its role in disease and for evaluating the efficacy and target engagement of novel GlyT-1 inhibitor drugs.[1] Kinetic modeling of dynamic [11C]this compound PET data is essential for the accurate quantification of tracer binding and delivery. However, studies have shown that this tracer presents unique challenges, including the absence of a true reference region in the brain, necessitating the use of kinetic models that require an arterial plasma input function.[1]

Signaling Pathway and Mechanism of Action

The primary role of GlyT-1 is to maintain low glycine concentrations at the synapse. Glycine is an obligatory co-agonist for the NMDA receptor; therefore, by regulating glycine availability, GlyT-1 indirectly controls glutamatergic neurotransmission. Inhibiting GlyT-1 increases synaptic glycine levels, enhancing NMDA receptor function.

GlyT1_Signaling_Pathway cluster_1 Glial Cell cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds GlyT1 GlyT-1 Glycine_Glia Glycine GlyT1->Glycine_Glia Reuptake Ca_ion Ca²⁺ Influx & Signal Transduction NMDAR->Ca_ion Glycine_Synapse Glycine Glycine_Synapse->GlyT1 Glycine_Synapse->NMDAR Co-agonist Binding PET_Workflow cluster_acquisition Data Acquisition cluster_processing Image & Blood Processing cluster_modeling Kinetic Modeling PET_Scan Dynamic PET Scan (90-120 min) Reconstruction PET Image Reconstruction (with Attenuation Correction) PET_Scan->Reconstruction MRI_Scan Anatomical MRI Coregistration Co-registration (PET to MRI) MRI_Scan->Coregistration Blood_Sampling Arterial Blood Sampling Metabolite_Analysis Plasma Metabolite Analysis Blood_Sampling->Metabolite_Analysis Reconstruction->Coregistration ROI_Delineation ROI Delineation on MRI Coregistration->ROI_Delineation Generate_TACs Generate Tissue Time-Activity Curves (TACs) ROI_Delineation->Generate_TACs Input_Function Generate Corrected Arterial Input Function Metabolite_Analysis->Input_Function Kinetic_Model Apply Kinetic Model (e.g., 2-Tissue Compartment) Input_Function->Kinetic_Model Generate_TACs->Kinetic_Model Parametric_Mapping Generate Parametric Images (VT, BPND) Kinetic_Model->Parametric_Mapping Two_Tissue_Compartment_Model Plasma Plasma (CP) NonDisplaceable Non-Displaceable (CND) Plasma->NonDisplaceable K1 NonDisplaceable->Plasma k2 Specific Specifically Bound (CS) NonDisplaceable->Specific k3 Specific->NonDisplaceable k4

References

Unlocking Glycine Transporter 1 Dynamics: An Application Protocol for [11C]GSK931145 PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the data analysis workflow of Positron Emission Tomography (PET) scans utilizing the radioligand [11C]GSK931145. This radiotracer is a valuable tool for in vivo imaging and quantification of the Glycine Transporter Type 1 (GlyT-1), a key target in the development of novel therapeutics for schizophrenia and other neurological disorders.[1][2] The following sections detail the experimental procedures, data quantification methods, and visualization of the underlying biological and analytical pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from [11C]this compound PET studies in humans. These values are essential for assessing the tracer's performance and for planning future research.

Table 1: Test-Retest Variability of [11C]this compound Binding Parameters

Kinetic ModelParameterVariability (VAR)Brain Regions
Two-Tissue Compartmental ModelV_T (Volume of Distribution)29-38%Midbrain, Thalamus, Cerebellum
Pseudo-Reference Tissue ModelBP_ND (Binding Potential)16-23%Midbrain, Thalamus, Cerebellum

Data sourced from Gunn et al. (2011)[1]

Table 2: Pharmacodynamic Parameters of a GlyT-1 Inhibitor (GSK1018921) Measured with [11C]this compound PET

SpeciesParameterValue
HumanEC_50 (ng/mL)45.7
PrimateEC_50 (ng/mL)22.5

Data sourced from Gunn et al. (2011)[1]

Experimental Protocols

Radioligand Synthesis and Administration

[11C]this compound is synthesized with a high radiochemical purity (>99%) and specific activity.[3] For human studies, an intravenous bolus injection is typically administered, with doses averaging around 304-429 MBq.[3]

PET Scan Acquisition

Dynamic PET scans are acquired over a period of 90 to 120 minutes following the injection of [11C]this compound.[3][4] Whole-body or brain-specific imaging can be performed depending on the research question.[3][5] For brain imaging, a high-resolution scanner is recommended.

Arterial Blood Sampling and Analysis

To enable accurate kinetic modeling, arterial blood sampling is crucial for determining the arterial input function (AIF).[6][7] Manual or automated blood sampling is performed frequently, especially in the initial minutes after tracer injection, to capture the peak of the blood activity curve.[6][8] Plasma is separated, and the concentration of the parent radioligand and its metabolites is determined using high-performance liquid chromatography (HPLC).[3]

Image Processing and Analysis
  • Image Reconstruction: PET data is reconstructed using standard algorithms, such as filtered back-projection or iterative methods.[7]

  • Image Registration: The dynamic PET images are co-registered with a structural magnetic resonance imaging (MRI) scan of the subject to allow for accurate anatomical delineation of brain regions.[9][10][11]

  • Region of Interest (ROI) Definition: ROIs for specific brain areas (e.g., midbrain, thalamus, cerebellum, and cortical regions) are defined on the co-registered MRI.[12][13]

  • Time-Activity Curve (TAC) Generation: The mean radioactivity concentration within each ROI is calculated for each time frame of the dynamic PET scan to generate time-activity curves.[4]

Kinetic Modeling

The quantification of [11C]this compound binding is achieved through the application of kinetic models to the tissue TACs and the arterial input function.

Two-Tissue Compartmental Model (2TCM)

The 2TCM is a standard model used to describe the kinetics of PET radioligands in tissue.[14][15][16][17][18] It models the exchange of the tracer between the plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specific binding compartment. The primary outcome measure from this model is the total volume of distribution (V_T), which reflects the total binding (specific and non-specific) of the radioligand in a given region.[19] However, the test-retest reproducibility of V_T for [11C]this compound using the 2TCM has been reported to be poor.[1]

Pseudo-Reference Tissue Model (PRTM)

Given that homologous competition studies have indicated no true reference region (an area devoid of specific binding) for [11C]this compound, a pseudo-reference tissue model is often employed.[1][4] This model uses a region with low specific binding as a "pseudo-reference" and can provide more reliable estimates of the binding potential (BP_ND), which is a measure of the density of available transporters.[20] The test-retest reproducibility for BP_ND using the PRTM is significantly better than that for V_T from the 2TCM.[1]

Visualizations

Glycine Transporter 1 (GlyT-1) Signaling Pathway

GlyT1_Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR co-agonist GlyT1 GlyT1 Glycine->GlyT1 reuptake Postsynaptic_Neuron Postsynaptic Neuron NMDAR->Postsynaptic_Neuron Ca2+ influx Signal Transduction GlyT1_glia GlyT1 Glycine_ext Synaptic Cleft Glycine Glycine_ext->GlyT1_glia reuptake

Caption: GlyT-1 regulates synaptic glycine levels, acting as a co-agonist at the NMDA receptor.

[11C]this compound Data Analysis Workflow

Data_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Image & Data Processing cluster_modeling Kinetic Modeling cluster_outcomes Quantitative Outcomes PET_Scan Dynamic PET Scan (90-120 min) Reconstruction Image Reconstruction PET_Scan->Reconstruction MRI_Scan Structural MRI Registration PET-MRI Co-registration MRI_Scan->Registration Blood_Sampling Arterial Blood Sampling AIF_Generation Arterial Input Function (Metabolite Corrected) Blood_Sampling->AIF_Generation Reconstruction->Registration ROI_Definition Region of Interest Definition Registration->ROI_Definition TAC_Generation Time-Activity Curve Generation ROI_Definition->TAC_Generation Two_TCM Two-Tissue Compartmental Model TAC_Generation->Two_TCM PRTM Pseudo-Reference Tissue Model TAC_Generation->PRTM AIF_Generation->Two_TCM AIF_Generation->PRTM VT Volume of Distribution (V_T) Two_TCM->VT BPND Binding Potential (BP_ND) PRTM->BPND

Caption: A streamlined workflow for quantitative analysis of [11C]this compound PET data.

Logical Relationship of Kinetic Modeling Parameters

Kinetic_Modeling_Relationship cluster_input Input Data cluster_model Kinetic Model cluster_params Model Parameters cluster_output Outcome Measures TAC Tissue Time-Activity Curve (C_T(t)) Kinetic_Model Compartmental Model TAC->Kinetic_Model AIF Arterial Input Function (C_p(t)) AIF->Kinetic_Model K1 K_1 Kinetic_Model->K1 k2 k_2 Kinetic_Model->k2 k3 k_3 Kinetic_Model->k3 k4 k_4 Kinetic_Model->k4 VT V_T = K_1/k_2 * (1 + k_3/k_4) K1->VT k2->VT k3->VT BPND BP_ND = k_3/k_4 k3->BPND k4->VT k4->BPND

References

Application Notes and Protocols for Arterial Input Function in [11C]GSK931145 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Arterial Input Function for [11C]GSK931145 Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]this compound is a positron emission tomography (PET) radioligand developed for imaging the glycine transporter type 1 (GlyT-1), a key target in the development of therapeutics for conditions like schizophrenia.[1][2] Accurate quantification of GlyT-1 binding with [11C]this compound requires the determination of an arterial input function (AIF). The AIF describes the time-dependent concentration of the unmetabolized radiotracer in arterial plasma, which is essential for kinetic modeling of the PET data.[3][4] Studies have shown that [11C]this compound does not have a suitable reference region in the brain, making arterial blood sampling necessary for accurate quantification.[1]

These application notes provide a detailed protocol for the acquisition and analysis of the arterial input function for [11C]this compound PET studies, based on findings from preclinical and human research.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to [11C]this compound pharmacokinetics and metabolism, which are crucial for understanding and modeling the arterial input function.

Table 1: Pharmacokinetic Parameters of [11C]this compound in Humans and Primates. [1]

ParameterHumanPrimate (Baboon)
Plasma Free Fraction (fP)8%0.8%
Delivery (K1) (mL·cm⁻³·min⁻¹)0.1260.025
Binding Potential (BPND) (Midbrain, Thalamus, Cerebellum)-1.5 - 3
Test-Retest Variability (VT) (Two-Tissue Compartment Model)29-38%-
Test-Retest Variability (BPND) (Pseudo-reference Tissue Model)16-23%-

Table 2: Metabolism of [11C]this compound in Plasma.

SpeciesTime Post-InjectionPercentage of Intact [11C]this compound
Human60 minutes60 ± 8%[5]
Primate (Baboon)60 minutes~30%[5]
Pig60 minutes~25%[5]

Table 3: Recommended Injected Dose for [11C]this compound PET Studies.

SpeciesAverage Injected Dose (MBq)
Human429 ± 158[5]
Primate (Baboon)105 ± 44[5]
Pig372 ± 84.4[5]

Experimental Protocols

This section details the methodologies for key experiments required for the quantification of the arterial input function of [11C]this compound.

  • Subject Preparation: Subjects should fast for at least 4 hours prior to the PET scan. An arterial line should be placed in the radial or femoral artery for blood sampling, and an intravenous line for radiotracer injection.[4][6]

  • Radiotracer Injection: [11C]this compound is administered as an intravenous bolus. The injection should be followed by a saline flush to ensure complete delivery of the radiotracer.[5] The dynamic PET scan acquisition should commence simultaneously with the injection.

A frequent and well-timed arterial blood sampling schedule is critical for accurately defining the AIF. An automated blood sampling system can be used for the initial rapid phase, followed by manual sampling.[4]

  • Sampling Schedule:

    • Initial 2 minutes: Continuous or very frequent sampling (e.g., every 5-10 seconds) to capture the peak of the bolus injection.[7]

    • 2 to 15 minutes: Reduced frequency (e.g., every 30-60 seconds).

    • 15 to 90 minutes: Further reduced frequency (e.g., at 20, 30, 45, 60, 75, and 90 minutes).[5][7]

  • Sample Handling:

    • Collect blood samples in heparinized tubes.

    • Immediately place samples on ice to minimize further metabolism.[4][8]

    • Record the exact time of each blood draw.

  • Plasma Separation: Centrifuge the blood samples at approximately 1000g for 5 minutes to separate plasma from whole blood.[8]

  • Radioactivity Counting:

    • Measure the total radioactivity in aliquots of whole blood and plasma using a gamma counter.

    • This allows for the determination of the plasma-to-whole-blood radioactivity ratio.

Correction for radioactive metabolites is crucial for an accurate AIF.

  • Plasma Sample Preparation:

    • For a subset of plasma samples (e.g., at 5, 10, 20, 30, 45, 60, and 90 minutes), precipitate proteins using a suitable solvent like acetonitrile.[9]

    • Centrifuge the mixture and collect the supernatant for HPLC analysis.

  • HPLC System:

    • A reverse-phase C18 column is typically used.[5]

    • The mobile phase composition and gradient will need to be optimized to achieve good separation between the parent [11C]this compound and its radiometabolites.

    • The HPLC system should be equipped with a radioactivity detector.

  • Data Analysis:

    • Integrate the peak areas corresponding to the parent radiotracer and its metabolites.

    • Calculate the fraction of radioactivity corresponding to the intact [11C]this compound at each time point.

    • Fit the parent fraction data to a suitable function (e.g., a Hill function or a multi-exponential function) to describe its change over time.

  • Correction for Metabolites: Multiply the total plasma radioactivity concentration at each sampling time point by the corresponding interpolated parent fraction to obtain the metabolite-corrected arterial plasma concentration of [11C]this compound.

  • Final AIF Curve: The resulting time-activity curve represents the final arterial input function, which can then be used for kinetic modeling of the dynamic PET data.

Visualization of Workflows and Pathways

The following diagrams illustrate the key processes involved in the quantification of [11C]this compound.

G cluster_0 PET Imaging Workflow cluster_1 Arterial Input Function Generation cluster_2 PET Data Analysis SubjectPrep Subject Preparation (Fasting, Arterial & IV Lines) RadiotracerAdmin [11C]this compound IV Bolus Injection SubjectPrep->RadiotracerAdmin PETScan Dynamic PET Scan (0-90 min) RadiotracerAdmin->PETScan ArterialSampling Arterial Blood Sampling RadiotracerAdmin->ArterialSampling ImageReconstruction PET Image Reconstruction PETScan->ImageReconstruction PlasmaSeparation Plasma Separation (Centrifugation) ArterialSampling->PlasmaSeparation TotalRadioactivity Measure Total Radioactivity (Gamma Counter) PlasmaSeparation->TotalRadioactivity MetaboliteAnalysis Metabolite Analysis (HPLC) PlasmaSeparation->MetaboliteAnalysis AIFCorrection Metabolite Correction TotalRadioactivity->AIFCorrection MetaboliteAnalysis->AIFCorrection FinalAIF Final Arterial Input Function AIFCorrection->FinalAIF KineticModeling Kinetic Modeling FinalAIF->KineticModeling ROIAnalysis Region of Interest (ROI) Analysis ImageReconstruction->ROIAnalysis ROIAnalysis->KineticModeling QuantitativeResults Quantitative Results (BPND, VT, etc.) KineticModeling->QuantitativeResults G cluster_0 Arterial Blood Sample Processing cluster_1 Radioactivity Measurement and Analysis Start Arterial Blood Sample Centrifuge Centrifugation Start->Centrifuge WholeBlood Whole Blood Aliquot Start->WholeBlood Plasma Plasma Aliquot Centrifuge->Plasma GammaCounter_WB Gamma Counting (Whole Blood) WholeBlood->GammaCounter_WB ProteinPrecipitation Protein Precipitation Plasma->ProteinPrecipitation GammaCounter_Plasma Gamma Counting (Plasma) Plasma->GammaCounter_Plasma Supernatant Supernatant ProteinPrecipitation->Supernatant HPLC HPLC with Radio-detector Supernatant->HPLC PlasmaToBloodRatio Calculate Plasma-to-Blood Ratio GammaCounter_WB->PlasmaToBloodRatio GammaCounter_Plasma->PlasmaToBloodRatio CorrectedPlasmaCurve Generate Metabolite-Corrected Plasma Curve GammaCounter_Plasma->CorrectedPlasmaCurve ParentFraction Calculate Parent Fraction HPLC->ParentFraction ParentFraction->CorrectedPlasmaCurve FinalAIF Final Arterial Input Function CorrectedPlasmaCurve->FinalAIF

References

Application Notes and Protocols for Measuring GlyT1 Occupancy with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the positron emission tomography (PET) radioligand [11C]GSK931145 to measure the occupancy of the glycine transporter type 1 (GlyT1) in the brain. GlyT1 is a critical regulator of glycine levels in the synaptic cleft and is a key target for therapeutic development in neurological and psychiatric disorders such as schizophrenia, where enhancing N-methyl-D-aspartate (NMDA) receptor function is a primary goal.[1] By inhibiting GlyT1, extracellular glycine concentrations are increased, leading to enhanced NMDA receptor activation.[1][2] [11C]this compound is a valuable tool for in vivo quantification of GlyT1 availability and for assessing the binding of potential GlyT1 inhibitors.[3]

[11C]this compound Overview

  • Target: Glycine Transporter Type 1 (GlyT1)[4]

  • Radiolabel: Carbon-11 (11C)

  • Application: In vivo quantification of GlyT1 availability and occupancy using PET.[3]

  • Mechanism of Action: [11C]this compound is a selective ligand for GlyT1. Its distribution in the brain, as measured by PET, reflects the density of these transporters. By comparing the binding of [11C]this compound at baseline and after administration of a GlyT1 inhibitor, the degree of transporter occupancy by the drug can be determined.

Quantitative Data Summary

The following tables summarize key quantitative data from studies involving [11C]this compound.

Table 1: In Vitro Binding Properties of this compound

ParameterValueSpecies/TissueReference
pIC50 (GlyT-1)8.4Not Specified[5]
pIC50 (GlyT-2)4.6Not Specified[5]
pKi8.97Rat Cortex[5]
logD2.53Not Specified[5]

Table 2: In Vivo Binding Potential (BPND) of [11C]this compound in Primates

Brain RegionBinding Potential (BPND)Reference
Midbrain1.5 - 3.0[2]
Thalamus1.5 - 3.0[2]
Cerebellum1.5 - 3.0[2]

Table 3: Pharmacokinetic Parameters of [11C]this compound in Humans

ParameterValueReference
Plasma Free Fraction (fP)8%[2]
Cerebral Delivery (K1)0.126 mL cm-3 min-1[2]
Test-Retest Variability (VT, 2-Tissue Model)29-38%[2]
Test-Retest Variability (BPND, Pseudo-reference Tissue Model)16-23%[2]

Table 4: EC50 of the GlyT-1 Inhibitor GSK1018921 Determined with [11C]this compound PET

SpeciesEC50 (ng/mL)Reference
Primates22.5[2]
Humans45.7[2]

Signaling Pathway and Experimental Workflow

GlyT1_Signaling_Pathway

PET_Workflow

Occupancy_Calculation

Experimental Protocols

I. Radiosynthesis of [11C]this compound

This protocol is based on the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate, typically performed in an automated radiosynthesis module.[4][6]

A. Production of [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]CH3OTf)

  • [11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • [11C]CH4 Conversion: Reduce [11C]CO2 to [11C]CH4 using H2 over a nickel catalyst at high temperature.

  • [11C]CH3I Synthesis: Convert [11C]CH4 to [11C]CH3I by gas-phase iodination with iodine vapor at high temperature.

  • (Optional) [11C]CH3OTf Synthesis: Pass the [11C]CH3I through a heated column containing silver triflate to produce the more reactive [11C]CH3OTf.

B. [11C]this compound Synthesis

  • Precursor Preparation: Dissolve the desmethyl precursor of this compound in a suitable solvent (e.g., DMF or acetone) in the reaction vessel of the automated synthesis module.

  • Radiolabeling Reaction: Bubble the gaseous [11C]CH3I or [11C]CH3OTf through the precursor solution. The reaction is typically rapid, often occurring at an elevated temperature to increase efficiency.

  • Purification: Purify the crude reaction mixture using high-performance liquid chromatography (HPLC) to separate [11C]this compound from unreacted precursor and other byproducts.

  • Formulation: Evaporate the HPLC solvent, and formulate the purified [11C]this compound in a sterile, injectable solution (e.g., normal saline with a small percentage of ethanol) and pass it through a sterile 0.22-μm filter.

C. Quality Control

  • Radiochemical Purity: Determine the radiochemical purity of the final product using analytical HPLC. The purity should be >99%.[4]

  • Specific Activity: Calculate the specific activity, which should be >39 GBq/μmol at the time of injection.[4]

  • Visual Inspection: Ensure the final solution is clear, colorless, and free of particulate matter.

  • pH: Measure the pH of the final formulation to ensure it is within a physiologically acceptable range.

  • Sterility and Endotoxin Testing: Perform sterility and endotoxin tests on a sample from the batch.

II. PET Imaging Protocol for GlyT1 Occupancy

This protocol outlines the procedure for conducting a PET study to determine GlyT1 occupancy by a test compound. This typically involves a baseline scan and a post-drug administration scan.[7]

A. Subject Preparation

  • Inclusion/Exclusion Criteria: Screen subjects based on predefined criteria, which may include age, health status, and absence of contraindications for PET or MRI scans.[7]

  • Informed Consent: Obtain written informed consent from all participants.

  • Fasting: Instruct subjects to fast for a specified period (e.g., 4-6 hours) before the PET scan.

  • Catheter Placement: Place an intravenous catheter for radioligand injection and an arterial line for blood sampling.

B. Image Acquisition

  • Baseline Scan:

    • Position the subject in the PET scanner.

    • Administer a bolus injection of [11C]this compound (e.g., approximately 300 MBq).[5]

    • Acquire a dynamic PET scan of the brain for 90-120 minutes.[5]

  • Drug Administration: Administer the GlyT1 inhibitor being studied according to the trial protocol (e.g., single oral dose).

  • Post-drug Scan:

    • After a predetermined time following drug administration, perform a second PET scan.

    • Administer a second bolus injection of [11C]this compound.

    • Acquire a second dynamic PET scan of the brain for 90-120 minutes.

C. Arterial Blood Sampling and Analysis

  • Blood Sampling: Collect arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and at decreasing frequency for the remainder of the scan.

  • Metabolite Analysis: Separate plasma from whole blood and analyze the plasma samples (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radioligand ([11C]this compound) over time.

D. Image Reconstruction and Analysis

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames, correcting for attenuation, scatter, and random coincidences.

  • Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for accurate delineation of brain regions of interest (ROIs).

  • Time-Activity Curves: Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration in the region as a function of time.

III. GlyT1 Occupancy Calculation

A. Kinetic Modeling

  • Model Selection: Use a kinetic model to analyze the brain tissue TACs and the metabolite-corrected arterial plasma input function. A two-tissue compartmental model is often appropriate for [11C]this compound.[2]

  • Parameter Estimation: Fit the model to the data to estimate the total volume of distribution (VT) for each ROI. VT represents the ratio of the concentration of the radioligand in the tissue to that in the plasma at equilibrium.

B. Calculation of Binding Potential (BPND)

Since homologous competition studies have indicated no viable reference region for [11C]this compound, a pseudo-reference tissue model may be employed to improve the reliability of binding potential estimates.[2]

Alternatively, if a reference region is assumed for simplification in some contexts, the binding potential (BPND), which is proportional to the density of available GlyT1, can be calculated as:

BPND = (VT_target - VT_reference) / VT_reference

Where:

  • VT_target is the total volume of distribution in a target region (e.g., thalamus, cerebellum, midbrain).

  • VT_reference is the total volume of distribution in a region with negligible GlyT1 density (if one can be identified).

C. Calculation of GlyT1 Occupancy

GlyT1 occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline condition:

Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100

Where:

  • BPND_baseline is the binding potential measured during the baseline scan.

  • BPND_drug is the binding potential measured during the post-drug scan.

This calculated occupancy value provides a quantitative measure of the extent to which the test compound is engaging with its target, GlyT1, in the living brain. This information is crucial for dose-finding studies and for understanding the pharmacokinetic-pharmacodynamic relationship of novel GlyT1 inhibitors.

References

Application Notes and Protocols for Calculating GlyT1 Inhibitor Dose-Response with GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glycine Transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the synaptic cleft. Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, and modulating its levels via GlyT1 inhibition presents a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by potentiating NMDA receptor function.[1] GSK931145 is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the therapeutic potential of GlyT1 inhibition.[2][3]

These application notes provide detailed protocols for determining the dose-response relationship of this compound in various experimental settings, enabling researchers to accurately quantify its potency and efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and selectivity.

ParameterValueSpecies/TissueNotes
pIC50 (GlyT1) 8.4Not specifiedIndicates high potency for GlyT1.[3]
pIC50 (GlyT2) 4.6Not specifiedDemonstrates high selectivity for GlyT1 over GlyT2.[3]
pKi 8.97Rat CortexRepresents the inhibitor binding affinity.[3]
logD 2.53Not specifiedSuggests good blood-brain barrier permeability.[3]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. pKi is the negative logarithm of the inhibition constant (Ki), representing the binding affinity of an inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of GlyT1 inhibition and a typical experimental workflow for determining the dose-response of an inhibitor like this compound.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal / Glial Cell Glycine Glycine GlyT1 GlyT1 Transporter Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Enhanced_NMDAR_Activity Enhanced NMDAR Activity NMDA_Receptor->Enhanced_NMDAR_Activity Glutamate Glutamate Glutamate->NMDA_Receptor Agonism Increased_Glycine Increased Synaptic Glycine GlyT1->Increased_Glycine This compound This compound This compound->GlyT1 Inhibition Increased_Glycine->NMDA_Receptor Co-agonism

Mechanism of GlyT1 inhibition by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Cells/Tissues (e.g., CHO-hGlyT1, Xenopus Oocytes) Incubate Incubate Cells with this compound Prepare_Cells->Incubate Prepare_this compound Prepare Serial Dilutions of this compound Prepare_this compound->Incubate Add_Substrate Add Labeled Substrate (e.g., [3H]Glycine) Incubate->Add_Substrate Measure_Activity Measure GlyT1 Activity (e.g., Scintillation Counting, Electrophysiology) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate Percent Inhibition Measure_Activity->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value (Non-linear Regression) Plot_Data->Determine_IC50

Experimental workflow for a dose-response assay.

Experimental Protocols

Protocol 1: In Vitro [³H]Glycine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

  • CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1)

  • Cell culture medium (e.g., DMEM/F12)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]Glycine

  • This compound

  • Scintillation fluid

  • 96-well microplates

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the hGlyT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%).

  • Assay Initiation:

    • Aspirate the culture medium from the cells and wash twice with pre-warmed assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Glycine Uptake:

    • Add [³H]Glycine to each well to a final concentration near its Km value for GlyT1.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C, ensuring the uptake is in the linear range.

  • Assay Termination:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with ice-cold assay buffer to remove unincorporated [³H]Glycine.

  • Quantification:

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the control (vehicle-treated) wells.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]

Protocol 2: Electrophysiological Recording in Xenopus Oocytes

This method directly measures the functional inhibition of GlyT1-mediated currents by this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human GlyT1

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • Glycine

  • This compound

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis.

    • Inject the oocytes with hGlyT1 cRNA and incubate for 2-5 days to allow for protein expression.[4]

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Glycine Application and Inhibition:

    • Apply glycine at a concentration around its EC50 to elicit an inward current mediated by GlyT1.

    • To test for inhibition, co-apply various concentrations of this compound with glycine or pre-apply this compound before glycine application.[3]

    • Record the change in the current amplitude.

  • Data Analysis:

    • Calculate the percent inhibition of the glycine-induced current for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

Protocol 3: In Vivo Microdialysis

This protocol measures the effect of this compound on extracellular glycine levels in the brain of a living animal.[5]

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical method for glycine quantification (e.g., HPLC)

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples to establish the basal extracellular glycine concentration.

  • Drug Administration:

    • Administer this compound systemically (e.g., intraperitoneally or orally).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals after drug administration.

    • Analyze the glycine concentration in the dialysate samples using a validated analytical method.[5]

  • Data Analysis:

    • Express the post-drug glycine concentrations as a percentage of the baseline levels.

    • Plot the change in extracellular glycine concentration over time for different doses of this compound to establish a dose-response relationship.

Data Interpretation

A typical dose-response curve for a GlyT1 inhibitor like this compound will be sigmoidal. The IC50 value derived from this curve is a key measure of the compound's potency. It is important to note that for some GlyT1 inhibitors, an inverted U-shaped dose-response curve has been observed in certain functional assays.[6] This phenomenon, where higher concentrations lead to a decrease in the desired effect, is thought to be due to mechanisms such as NMDA receptor internalization.[6] Therefore, it is crucial to test a wide range of concentrations to fully characterize the dose-response profile of this compound.

By following these protocols, researchers can obtain robust and reproducible data to accurately calculate the dose-response of this compound and further investigate its potential as a therapeutic agent.

References

Application Notes and Protocols: Longitudinal PET Imaging with [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[11C]GSK931145 is a selective and specific radioligand for Positron Emission Tomography (PET) imaging of the Glycine Transporter Type 1 (GlyT-1).[1][2] GlyT-1 plays a crucial role in regulating glycine levels in the synaptic cleft, which in turn modulates glutamatergic neurotransmission via the N-methyl-d-aspartate (NMDA) receptor.[1] Given that impaired NMDA receptor function is implicated in the pathophysiology of schizophrenia, GlyT-1 has become a key target for novel therapeutic development.[1][2][3]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of [11C]this compound in longitudinal PET studies to characterize GlyT-1 in vivo, assess test-retest reproducibility, and measure target occupancy by therapeutic agents.

Mechanism of Action: GlyT-1 and NMDA Receptor Modulation

GlyT-1 is a sodium chloride-dependent transporter responsible for the reuptake of glycine from the synapse into glial cells and presynaptic neurons.[1] Glycine is an obligatory co-agonist at the NMDA receptor; by maintaining low synaptic glycine levels, GlyT-1 controls the level of NMDA receptor activation.[1] Inhibiting GlyT-1 is hypothesized to increase synaptic glycine concentrations, thereby enhancing NMDA receptor function, which may offer therapeutic benefits for the cognitive symptoms of schizophrenia.[1]

GlyT1_Pathway cluster_synapse Synaptic Cleft cluster_glia Glial Cell / Presynaptic Terminal Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist GlyT1 GlyT-1 Transporter Glycine->GlyT1 Reuptake Postsynaptic Postsynaptic Neuron NMDAR->Postsynaptic Neuronal Activation Glutamate Glutamate Glutamate->NMDAR Agonist GlyT1_Inhibitor GlyT-1 Inhibitor (e.g., GSK1018921) GlyT1_Inhibitor->GlyT1 Blocks

Caption: Role of GlyT-1 in NMDA Receptor Signaling.

Application Note 1: Radiosynthesis and Quality Control

This protocol outlines the synthesis of [11C]this compound for clinical and preclinical use.

Experimental Protocol
  • [11C]Methylation: The synthesis is typically achieved via methylation of the corresponding des-methyl precursor using [11C]methyl iodide or [11C]methyl triflate.[2]

  • Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to isolate [11C]this compound.[1]

  • Formulation: The final product is formulated in a sterile solution, such as normal saline, and passed through a 0.22-μm filter for intravenous administration.[1]

  • Quality Control:

    • Radiochemical Purity: Assessed by HPLC to ensure the absence of radioactive impurities. The target is >99%.[1]

    • Specific Activity: Determined to quantify the amount of radioactivity per mole of the compound. High specific activity is crucial to minimize pharmacological effects.

    • Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.

Data Presentation: Quality Control Specifications
ParameterSpecificationReference
Radiochemical Purity>99%[1]
Specific Activity>39 GBq/μmol (>1.05 Ci/μmol)[1]
FormulationSterile Normal Saline[1]

Application Note 2: Longitudinal PET for Test-Retest Reproducibility

This protocol is designed to assess the short-term variability of [11C]this compound outcome measures, a critical step for validating its use in longitudinal studies, such as those monitoring disease progression or therapeutic response.

Experimental Protocol
  • Subject Selection: Recruit healthy volunteers. Subjects should be free of any medication that could interfere with GlyT-1 function.

  • Baseline PET Scan (Scan 1):

    • Preparation: Subjects fast for at least 4 hours prior to the scan. An arterial line is placed for blood sampling.

    • Injection: Administer a bolus intravenous injection of [11C]this compound.

    • Acquisition: Perform a dynamic brain PET scan for 90-120 minutes.[1][3]

    • Arterial Blood Sampling: Draw arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.[1]

  • Follow-up PET Scan (Scan 2):

    • Repeat the exact same procedure as the baseline scan on a different day (e.g., 1-2 weeks later).

  • Data Analysis:

    • Co-register PET images to a subject-specific MRI.

    • Generate time-activity curves (TACs) for various brain regions of interest (e.g., midbrain, thalamus, cerebellum, cortex).[1][3]

    • Analyze data using a two-tissue compartmental model with a plasma input function to estimate the total volume of distribution (VT).[3]

    • Alternatively, use a pseudo-reference tissue model to estimate the non-displaceable binding potential (BPND).[3]

    • Calculate the test-retest variability (VAR) for VT and BPND.

Data Presentation: Test-Retest Variability in Humans
Kinetic ModelOutcome MeasureVariability (VAR)CommentReference
Two-Tissue CompartmentalVT29-38%Poor reproducibility[3]
Pseudo-Reference TissueBPND16-23%Improved reproducibility[3]

Application Note 3: Target Occupancy Studies

This protocol describes how to use [11C]this compound to measure the degree to which an unlabeled drug (a GlyT-1 inhibitor) binds to and occupies the GlyT-1 target in the brain. This is essential for dose-finding studies in drug development.

Experimental Protocol
  • Study Design: A baseline PET scan is performed without the investigational drug. A second PET scan is performed after the subject has received a dose of the GlyT-1 inhibitor (e.g., GSK1018921).[1][3]

  • Baseline PET Scan: Follow the procedure outlined in Application Note 2 for a standard [11C]this compound scan to establish baseline GlyT-1 availability.

  • Drug Administration: Administer the GlyT-1 inhibitor at a specific dose and time point before the second PET scan, based on the drug's pharmacokinetic profile.

  • Post-Dose PET Scan: Perform a second [11C]this compound scan. The reduction in radioligand binding reflects the occupancy of GlyT-1 by the unlabeled drug.

  • Data Analysis:

    • Calculate BPND or VT for both the baseline and post-dose scans.

    • Calculate GlyT-1 occupancy using the formula: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] x 100

    • Relate plasma concentrations of the unlabeled drug to occupancy levels to estimate the half-maximal effective concentration (EC50).[3]

Longitudinal_Workflow cluster_baseline Baseline Phase cluster_intervention Intervention Phase cluster_followup Follow-up Phase cluster_final Final Analysis B_Scan PET Scan 1 (Baseline) B_Analysis Calculate Baseline BP_ND or V_T B_Scan->B_Analysis Drug Administer GlyT-1 Inhibitor (e.g., GSK1018921) or Placebo B_Analysis->Drug Time Interval Occ Calculate Target Occupancy and EC50 B_Analysis->Occ F_Scan PET Scan 2 (Post-Dose) Drug->F_Scan F_Analysis Calculate Post-Dose BP_ND or V_T F_Scan->F_Analysis F_Analysis->Occ

Caption: Workflow for a Longitudinal Target Occupancy Study.
Data Presentation: Pharmacokinetic and Target Occupancy Parameters

SpeciesParameterValueReference
Human
GSK1018921 EC5045.7 ng/mL[3]
Plasma Free Fraction (fP)8%[3]
Delivery (K1)0.126 mL cm-3 min-1[3]
Intact Tracer at 1h p.i.60 ± 8%[1]
Non-Human Primate
GSK1018921 EC5022.5 ng/mL[3]
Plasma Free Fraction (fP)0.8%[3]
Delivery (K1)0.025 mL cm-3 min-1[3]
Intact Tracer at 1h p.i.~30%[1]
Binding Potential (BP)1.5 - 3 (Midbrain, Thalamus, Cerebellum)[3]

Application Note 4: Biodistribution and Radiation Dosimetry

This protocol is used to determine the whole-body distribution of [11C]this compound and to calculate the radiation dose to subjects, ensuring safety in clinical studies.

Experimental Protocol
  • Subject Preparation: Recruit healthy volunteers.

  • Injection: Administer a bolus intravenous injection of [11C]this compound.[4]

  • Whole-Body PET Acquisition: Perform a series of whole-body PET scans over a period of up to 80 minutes post-injection.[1][4]

  • Data Analysis:

    • Delineate regions of interest (ROIs) for major organs (e.g., liver, kidneys, lungs, brain) on the PET images.[4]

    • Generate time-activity curves for each organ.

    • Calculate the area under the non-decay-corrected curves to determine the residence time of the tracer in each organ.[1][4]

    • Use software such as OLINDA/EXM to calculate the absorbed radiation dose for each organ and the total effective dose.[4]

Data Presentation: Human Radiation Dosimetry
ParameterValue (Male Phantom)Value (Female Phantom)Limiting OrganReference
Mean Effective Dose4.02 µSv/MBq4.95 µSv/MBqLiver[4]

Key Findings:

  • The highest activity is observed in the liver, with moderate uptake in the lungs and kidneys.[4]

  • The primary route of clearance is intestinal, with no significant urinary excretion observed.[4]

  • The moderate effective dose allows for multiple PET examinations in the same individual, making it suitable for longitudinal research.[4]

General_PET_Workflow Start Study Start SubjectPrep Subject Preparation (Fasting, IV lines) Start->SubjectPrep Tracer [11C]this compound Injection SubjectPrep->Tracer Scan Dynamic PET Scan (90-120 min) Tracer->Scan Blood Arterial Blood Sampling Tracer->Blood Recon Image Reconstruction & Motion Correction Scan->Recon Analysis Kinetic Modeling (e.g., 2-TC, SRTM) Blood->Analysis Recon->Analysis Outcome Outcome Measures (V_T, BP_ND) Analysis->Outcome End Study End Outcome->End

Caption: General Experimental Workflow for a [11C]this compound PET Study.

References

Application Notes and Protocols: Radiosynthesis and Quality Control of [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the radiosynthesis and quality control procedures for [11C]GSK931145, a positron emission tomography (PET) radioligand for the glycine transporter type 1 (GlyT1). The protocols outlined are compiled from established methodologies to ensure the production of high-quality radiotracer for preclinical and clinical research.

Introduction

[11C]this compound is a valuable tool for in vivo imaging of GlyT1, a key target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia.[1][2] The short half-life of carbon-11 (20.4 minutes) necessitates a rapid and efficient radiosynthesis and quality control process. These protocols are designed to be implemented by trained personnel in a facility equipped for radiopharmaceutical production.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is achieved through the N-methylation of its desmethyl precursor using a carbon-11 labeled methylating agent, such as [11C]methyl iodide or [11C]methyl triflate.[1]

Experimental Protocol: Radiosynthesis
  • Precursor Preparation: Dissolve the N-desmethyl precursor of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetone) in a reaction vessel.

  • [11C]Methylating Agent Production: Produce [11C]carbon dioxide via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert the [11C]CO2 to [11C]methyl iodide or [11C]methyl triflate using an automated synthesis module.

  • Radiolabeling Reaction: Trap the [11C]methylating agent in the reaction vessel containing the precursor solution. The reaction is typically carried out in the presence of a suitable base to facilitate the N-methylation. Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) for a short duration (e.g., 3-5 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., ammonium formate) is commonly employed. The exact gradient and composition should be optimized to achieve good separation of [11C]this compound from the precursor and any byproducts.

    • Detection: Monitor the elution profile using a UV detector (at a wavelength suitable for the compound, e.g., 254 nm) and a radioactivity detector.

  • Formulation: Collect the HPLC fraction containing the purified [11C]this compound. Remove the HPLC solvents, typically by solid-phase extraction (SPE) or rotary evaporation. Formulate the final product in a sterile, injectable solution, such as normal saline.[3]

  • Sterilization: Pass the final formulated product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.[3]

Radiosynthesis Workflow

Diagram 1: Radiosynthesis Workflow for [11C]this compound cluster_0 [11C] Production cluster_1 Radiolabeling cluster_2 Purification & Formulation Cyclotron Cyclotron Production ([11C]CO2) Synthesis_Module Automated Synthesis Module ([11C]CH3I or [11C]CH3OTf) Cyclotron->Synthesis_Module Reaction N-methylation Reaction (Base, Heat) Synthesis_Module->Reaction Precursor N-desmethyl-GSK931145 in Solvent Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Solid-Phase Extraction & Formulation in Saline HPLC->Formulation Sterilization Sterile Filtration (0.22 µm) Formulation->Sterilization Final_Product [11C]this compound Final Product Sterilization->Final_Product Diagram 2: Quality Control Workflow for [11C]this compound cluster_qc Quality Control Tests Final_Product [11C]this compound Final Product Visual_pH Visual Inspection & pH Final_Product->Visual_pH Radionuclidic Radionuclidic Identity & Purity (Gamma Spec, Half-life) Final_Product->Radionuclidic Radiochemical Radiochemical Identity & Purity (Analytical HPLC) Final_Product->Radiochemical Specific_Activity Specific Activity (Analytical HPLC) Final_Product->Specific_Activity Residual_Solvents Residual Solvents (GC) Final_Product->Residual_Solvents Endotoxins Bacterial Endotoxins (LAL Test) Final_Product->Endotoxins Sterility Sterility (Retrospective) Final_Product->Sterility Release Release for Clinical/Preclinical Use Visual_pH->Release Radionuclidic->Release Radiochemical->Release Specific_Activity->Release Residual_Solvents->Release Endotoxins->Release Sterility->Release

References

Application Notes and Protocols for [11C]GSK931145 PET Image Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the recommended image reconstruction parameters for Positron Emission Tomography (PET) studies using the novel glycine transporter type 1 (GlyT-1) radioligand, [11C]GSK931145. The following protocols are compiled from preclinical and clinical research to guide users in obtaining high-quality, quantitative images for drug development and scientific investigation.

Introduction

[11C]this compound is a promising PET tracer for in-vivo imaging of GlyT-1, a key target in the development of therapeutics for neurological and psychiatric disorders such as schizophrenia. Accurate and reproducible quantification of [11C]this compound uptake is critically dependent on the standardized application of image reconstruction protocols. This document outlines the key parameters and methodologies for reconstructing [11C]this compound PET data.

Data Presentation: Recommended Reconstruction Parameters

The following tables summarize the quantitative image reconstruction parameters for [11C]this compound PET studies, categorized by preclinical and human imaging. These parameters are based on published methodologies and common practices in the field.

Table 1: Preclinical [11C]this compound PET Image Reconstruction Parameters

ParameterRecommendationSource / Comment
Reconstruction Algorithm 3D Ordered Subset Expectation Maximization (OSEM)A widely used iterative reconstruction method.
Iterations 10As reported in motion correction studies with this tracer.
Subsets 8As reported in motion correction studies with this tracer.
Post-reconstruction Filter 3D GaussianTo reduce image noise.
Filter Full Width at Half Maximum (FWHM) 4.0 mmA common choice for balancing noise and resolution.
Attenuation Correction CT-based or MeasuredUsing a transmission scan or CT data.
Scatter Correction Implemented by scanner softwareSpecific algorithm may vary by manufacturer.
Randoms Correction Delayed coincidence windowStandard method for correcting random events.
Voxel Size Anisotropic (e.g., 4.17 x 4.17 x 2.03 mm)Dependent on the specific small-animal PET scanner.
Matrix Size 128 x 128 or higherTo ensure adequate sampling of the field of view.

Table 2: Human [11C]this compound PET Image Reconstruction Parameters

ParameterRecommendationSource / Comment
Reconstruction Algorithm 3D Ordered Subset Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modelingState-of-the-art for modern PET scanners, improving signal-to-noise and spatial resolution. One study mentions the use of a 3D ML-OS-EM reconstruction algorithm.[1]
Iterations 2 - 4A typical range for clinical brain PET studies.
Subsets 20 - 32A common range for clinical brain PET studies.
Post-reconstruction Filter 3D GaussianTo manage noise in the reconstructed images.
Filter Full Width at Half Maximum (FWHM) 4.0 - 6.0 mmThe exact value should be optimized for the specific scanner and research question.
Attenuation Correction CT-based or MR-based (for PET/MR)Essential for quantitative accuracy.
Scatter Correction Implemented by scanner software (e.g., Single Scatter Simulation)Crucial for accurate quantification.
Randoms Correction Delayed coincidence windowStandard on all modern PET scanners.
Voxel Size Isotropic (e.g., 2.0 x 2.0 x 2.0 mm)Typical for modern human PET scanners.
Matrix Size 128 x 128 or 256 x 256Depending on the scanner and desired resolution.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed protocols for the key steps in [11C]this compound PET image reconstruction.

Protocol 1: Preclinical PET Image Reconstruction
  • Data Acquisition:

    • Administer [11C]this compound intravenously to the anesthetized animal.

    • Acquire dynamic or static PET data in 3D list-mode format for the desired duration.

    • Perform a transmission scan (using a radioactive source) or a low-dose CT scan for attenuation correction.

  • Data Pre-processing:

    • Correct for detector non-uniformities and dead time.

    • Generate sinograms from the list-mode data with appropriate framing.

  • Image Reconstruction:

    • Select a 3D OSEM reconstruction algorithm.

    • Set the number of iterations to 10 and the number of subsets to 8.

    • Apply corrections for attenuation, scatter, and random coincidences. The attenuation map is generated from the transmission or CT scan. Scatter and randoms corrections are typically performed using manufacturer-provided algorithms.

    • Reconstruct the images into a matrix of at least 128x128 with voxel sizes appropriate for the scanner.

  • Post-reconstruction Processing:

    • Apply a 3D Gaussian filter with a 4.0 mm FWHM to the reconstructed images to reduce noise and improve image quality for analysis.

Protocol 2: Human PET Image Reconstruction
  • Data Acquisition:

    • Position the subject comfortably in the PET scanner.

    • Perform a low-dose CT scan or an MR-based attenuation correction sequence (for PET/MR scanners) covering the brain.

    • Administer a bolus injection of [11C]this compound.

    • Acquire dynamic PET data in 3D list-mode for 90-120 minutes.

  • Data Pre-processing:

    • Perform standard corrections for detector normalization and dead time.

    • Rebin the list-mode data into sinograms with appropriate time framing (e.g., increasing frame duration over the scan).

  • Image Reconstruction:

    • Utilize a 3D OSEM iterative reconstruction algorithm. For enhanced image quality, incorporate Time-of-Flight (TOF) information and Point Spread Function (PSF) modeling if available on the scanner.

    • Set the number of iterations (e.g., 3) and subsets (e.g., 24).

    • Apply attenuation correction using the map derived from the CT or MR data.

    • Apply scatter and randoms correction using the scanner's built-in algorithms.

    • Reconstruct the images into a matrix (e.g., 128x128 or 256x256) with isotropic voxels.

  • Post-reconstruction Processing:

    • Apply a 3D Gaussian post-reconstruction filter with a FWHM between 4.0 and 6.0 mm to achieve the desired balance between image smoothness and spatial resolution.

Mandatory Visualization: Diagrams

The following diagrams illustrate the key workflows in [11C]this compound PET image reconstruction.

PET_Reconstruction_Workflow cluster_acquisition Data Acquisition cluster_preprocessing Data Pre-processing cluster_reconstruction Iterative Reconstruction cluster_postprocessing Post-processing & Analysis ListModeData List-Mode PET Data Corrections Corrections (Normalization, Dead Time) ListModeData->Corrections AttenuationScan Attenuation Scan (CT or MR) CorrectionData Correction Data (Attenuation, Scatter, Randoms) AttenuationScan->CorrectionData Sinograms Sinogram Generation Corrections->Sinograms OSEM OSEM Algorithm Sinograms->OSEM Filtering Gaussian Filtering OSEM->Filtering SystemModel System Model (TOF, PSF) SystemModel->OSEM CorrectionData->OSEM FinalImage Quantitative PET Image Filtering->FinalImage Analysis Image Analysis (e.g., Kinetic Modeling) FinalImage->Analysis Experimental_Protocol_Workflow cluster_step1 Step 1: Data Acquisition cluster_step2 Step 2: Pre-processing cluster_step3 Step 3: Image Reconstruction cluster_step4 Step 4: Post-processing AcquireData Acquire PET List-Mode & Attenuation Data ApplyCorrections Apply Detector & Dead Time Corrections AcquireData->ApplyCorrections GenerateSinograms Generate Dynamic Sinograms ApplyCorrections->GenerateSinograms Reconstruct Perform 3D OSEM Reconstruction with TOF & PSF GenerateSinograms->Reconstruct IncorporateCorrections Incorporate Attenuation, Scatter & Randoms Corrections ApplyFilter Apply Post-reconstruction Gaussian Filter Reconstruct->ApplyFilter FinalImage Generate Final Quantitative Image ApplyFilter->FinalImage

References

Troubleshooting & Optimization

Overcoming the lack of a reference region for [11C]GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for quantitative positron emission tomography (PET) imaging with [11C]GSK931145, focusing specifically on challenges arising from the lack of a true reference region.

Frequently Asked Questions (FAQs)

Q1: Why is a reference region important for PET tracer quantification?

A reference region is a brain area understood to be devoid of the specific target (in this case, the Glycine Transporter Type 1, GlyT-1). When available, the time-activity curve (TAC) from this region can be used as a non-invasive input function. This allows for the calculation of key parameters like the binding potential (BP_ND) without the need for invasive and labor-intensive arterial blood sampling, which is otherwise considered the gold standard.[1][2][3]

Q2: How was it determined that [11C]this compound lacks a viable reference region?

Studies involving homologous competition in primates were conducted to assess specific binding. The results showed that even in brain regions with the lowest tracer uptake, a significant portion of the signal could be displaced. This indicated that no brain region is truly free of GlyT-1, and therefore, a valid reference region for [11C]this compound does not exist.[4]

Q3: What are the main challenges when a PET tracer does not have a reference region?

The absence of a reference region means that simplified, non-invasive quantification methods like the reference tissue model are not directly applicable. Researchers must either use the "gold standard" approach, which involves arterial catheterization to obtain a metabolite-corrected arterial input function (AIF), or employ alternative methods like creating a "pseudo-reference" region.[1][2][5] The gold standard method with a two-tissue compartmental model (2TCM) has shown poor test-retest reproducibility for [11C]this compound.[4]

Q4: What are the recommended quantification strategies for [11C]this compound?

Given the lack of a true reference region, two primary strategies are recommended:

  • Arterial Input Function (AIF) with Compartmental Modeling : This is the theoretical gold standard. It involves measuring the radiotracer concentration directly from arterial blood over the course of the scan.[2][5] However, for [11C]this compound, this method yields high variability in the total volume of distribution (V_T).[4]

  • Pseudo-Reference Region Method : This is a more practical and reproducible approach for [11C]this compound. It involves using a brain region with low, but non-zero, specific binding as a proxy input function. This method has been shown to significantly improve test-retest reproducibility for this specific tracer.[4]

Troubleshooting Guide

Q: My test-retest variability is very high when using an arterial input function and a two-tissue compartment model. How can I improve my results?

This is a known characteristic of [11C]this compound. Studies have reported poor test-retest reproducibility with variability for V_T estimates ranging from 29-38% using a 2TCM.[4] It is highly recommended to implement a pseudo-reference tissue model. This approach has been demonstrated to improve the test-retest variability of the binding potential (BP_ND) to a more acceptable range of 16-23%.[4]

Q: My experimental setup does not permit arterial sampling. What are my quantification options?

The most viable alternative is the pseudo-reference region method.[4] If a suitable pseudo-reference region cannot be validated for your specific study population (e.g., in a pathology that might affect all brain regions), you may need to explore more advanced, and complex, approaches. These can include using an image-derived input function (IDIF) from a large blood vessel like the carotid artery or a population-based input function (PBIF).[1][2][6][7] These methods require rigorous validation against gold-standard data.

Q: How do I select and validate an appropriate pseudo-reference region?

Selecting a pseudo-reference region is a critical step that requires careful consideration.

  • Selection: The ideal region should exhibit the lowest tracer uptake and the least variance across all subjects and conditions. The cerebellum has been used as a pseudo-reference region for other tracers where a true reference region is lacking.[8]

  • Validation: For your specific study, you must demonstrate that the tracer uptake in the chosen pseudo-reference region is not affected by the disease, condition, or intervention being studied. This often involves showing no statistically significant difference in uptake in this region between patient and control groups.

  • Data-Driven Methods: Advanced methods can be used to guide selection. For example, a Support Vector Machine (SVM) can be trained to differentiate between patient and control scans, and the resulting weight map can identify brain regions that are least affected by the pathology, making them suitable candidates for a pseudo-reference region.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies with [11C]this compound to aid in experimental design and data interpretation.

Table 1: Test-Retest Reproducibility of [11C]this compound Quantification in Humans

Quantification Method Parameter Variability (VAR%) Source
Two-Tissue Compartment Model (with AIF) V_T (Volume of Distribution) 29 - 38% [4]

| Pseudo-Reference Tissue Model | BP_ND (Binding Potential) | 16 - 23% |[4] |

Table 2: Estimated Binding Potentials (BP_ND) in Primates from Homologous Competition Study

Brain Region Binding Potential (BP_ND) Source
Midbrain 1.5 - 3.0 [4]
Thalamus 1.5 - 3.0 [4]

| Cerebellum | 1.5 - 3.0 |[4] |

Experimental Protocols

Protocol 1: Quantification using Arterial Input Function (AIF)

  • Radiotracer Injection: Administer [11C]this compound intravenously as a bolus.

  • PET Scan Acquisition: Perform a dynamic 3D PET scan for 90-120 minutes immediately following injection.[4][11]

  • Arterial Blood Sampling:

    • Begin continuous or rapid discrete blood sampling from a radial or femoral artery.

    • A typical schedule involves frequent sampling in the initial minutes (e.g., every 10-15 seconds for 2 minutes), followed by samples at increasing intervals for the remainder of the scan (e.g., 2, 3, 4, 5, 10, 20, 30, 60, 90, 120 minutes).

  • Plasma and Metabolite Analysis:

    • Centrifuge blood samples to separate plasma.

    • Measure radioactivity in whole blood and plasma.

    • For a subset of plasma samples, use High-Performance Liquid Chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent compound ([11C]this compound) versus its radioactive metabolites.[11]

  • Data Modeling:

    • Generate a metabolite-corrected arterial input function (AIF).

    • Extract time-activity curves (TACs) from desired regions of interest (ROIs).

    • Fit the AIF and regional TACs to a two-tissue compartment model to estimate kinetic parameters, including the total volume of distribution (V_T).

Protocol 2: Quantification using a Pseudo-Reference Region

  • Radiotracer Injection & PET Scan: Follow steps 1 and 2 from the AIF protocol.

  • Pseudo-Reference Region Identification:

    • Based on prior literature or a data-driven analysis of your own cohort, define the ROI for the pseudo-reference region (e.g., cerebellum gray matter).

    • Extract the TAC for this region.

  • Data Modeling:

    • Extract TACs from your target ROIs.

    • Use a reference tissue model, such as the Simplified Reference Tissue Model (SRTM), with the pseudo-reference region TAC as the input function.

    • The model will estimate the non-displaceable binding potential (BP_ND). Note that this is technically a pseudo-binding potential as the reference region is not truly devoid of specific binding.[8]

Visualizations

The following diagrams illustrate key workflows and concepts for quantifying [11C]this compound PET data.

cluster_gold Gold Standard Pathway (High Variability) cluster_pragmatic Recommended Pathway (Improved Reproducibility) a_scan Dynamic PET Scan a_art Arterial Sampling a_scan->a_art a_met Metabolite Analysis a_art->a_met a_aif Generate AIF a_met->a_aif a_2tcm 2-Tissue Model a_aif->a_2tcm a_vt Estimate VT a_2tcm->a_vt p_scan Dynamic PET Scan p_pseudo Define Pseudo- Reference Region p_scan->p_pseudo p_srtm Reference Tissue Model (e.g., SRTM) p_pseudo->p_srtm p_bp Estimate BPND p_srtm->p_bp q1 Is Arterial Sampling Feasible for Your Study? p_aif Use Arterial Input Function with 2-Tissue Model q1->p_aif Yes q2 Is a Pseudo-Reference Region Validated? q1->q2 No a1_yes Yes a1_no No p_aif_note Note: Expect high test-retest variability for VT p_aif->p_aif_note p_pseudo Use Pseudo-Reference Region Method (e.g., SRTM) q2->p_pseudo Yes p_advanced Consider Advanced Methods (IDIF, PBIF, etc.) q2->p_advanced No a2_yes Yes a2_no No p_pseudo_note Recommended for improved reproducibility (BPND) p_pseudo->p_pseudo_note p_advanced_note Requires careful validation and expertise p_advanced->p_advanced_note cluster_regions Brain Regions cluster_binding Specific Binding Component target Target Region (e.g., Thalamus) binding_high High Specific Binding target->binding_high pseudo Pseudo-Reference Region (e.g., Cerebellum) binding_low Low but Non-Zero Specific Binding pseudo->binding_low true_ref Ideal (but non-existent) True Reference Region binding_zero Zero Specific Binding true_ref->binding_zero

References

Technical Support Center: [11C]GSK931145 Radiosynthesis and In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET radiotracer [11C]GSK931145. The information is designed to address common issues encountered during radiolabeling, purification, and handling of this tracer.

Frequently Asked Questions (FAQs)

Q1: What is the general method for the radiosynthesis of [11C]this compound?

A1: The radiosynthesis of [11C]this compound is typically achieved through the N-methylation of its corresponding desmethyl precursor. This reaction utilizes either [11C]methyl iodide ([11C]CH3I) or the more reactive [11C]methyl triflate ([11C]CH3OTf) as the methylating agent. The reaction is followed by purification using high-performance liquid chromatography (HPLC).

Q2: What are the typical quality control specifications for [11C]this compound?

A2: For clinical use, [11C]this compound should meet the specifications outlined in the table below. These are based on generally accepted criteria for PET radiopharmaceuticals.

Q3: What is the in vivo stability of [11C]this compound?

A3: In vivo studies have shown that [11C]this compound undergoes metabolic degradation. In pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.[1] In humans, about 60% of the radioligand remains intact in arterial plasma one hour after injection.[1]

Q4: What are the primary routes of clearance for [11C]this compound?

A4: The principal route of clearance for [11C]this compound and its metabolites is intestinal, with no significant urinary excretion observed.[2] The liver shows the highest initial uptake of radioactivity.[2]

Troubleshooting Guide

This guide addresses common problems that may be encountered during the synthesis and handling of [11C]this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Radiochemical Yield (RCY) 1. Inefficient trapping of [11C]methylating agent: The gaseous [11C]CH3I or [11C]CH3OTf may not be efficiently trapped in the reaction vessel. 2. Suboptimal reaction conditions: Incorrect temperature, reaction time, or basicity can lead to poor conversion. 3. Degradation of precursor: The desmethyl precursor may be unstable under the reaction conditions. 4. Low specific activity of [11C]CO2: Contamination with carrier (non-radioactive) CO2 will reduce the specific activity of the final product.1. Optimize trapping: Ensure the reaction vessel is properly cooled and that the gas flow rate is optimized for efficient trapping. 2. Optimize reaction conditions: Systematically vary the temperature (e.g., room temperature to 100°C), reaction time (e.g., 1-10 minutes), and the amount and type of base (e.g., NaOH, K2CO3, or an organic base). The use of the more reactive [11C]CH3OTf may improve yields, especially for less reactive precursors. 3. Verify precursor quality: Ensure the precursor is pure and has been stored correctly. 4. Check cyclotron target performance: Ensure the cyclotron target is performing optimally to produce high specific activity [11C]CO2.
Low Radiochemical Purity (RCP) 1. Incomplete reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted [11C]methylating agent. 2. Formation of side products: Besides the desired N-methylation, other side reactions may occur. 3. Radiolysis: The high radioactivity can cause the labeled compound to break down, a process known as radiolysis.1. Optimize reaction time and temperature: Ensure sufficient time and an appropriate temperature for the reaction to complete. 2. Optimize HPLC purification: Adjust the mobile phase composition, flow rate, and column type to achieve better separation of the desired product from impurities. 3. Minimize synthesis time and add stabilizers: Work quickly to minimize the time the product is exposed to high levels of radioactivity. Add a radical scavenger, such as ethanol (0.1-0.5%) or ascorbic acid, to the final formulation to quench free radicals and prevent further degradation.
Poor In Vitro Stability in Final Formulation 1. Radiolysis: The primary cause of degradation after synthesis is radiolysis, where the emitted radiation creates reactive species in the aqueous solution that degrade the radiotracer. 2. pH of the formulation: The stability of the molecule may be pH-dependent.1. Add stabilizers: Include a small amount of a radical scavenger like ethanol or ascorbic acid in the final formulation vial before collecting the purified product. 2. Control pH: Ensure the final formulation is buffered to a physiologically compatible and stable pH, typically around 7.4.
Variable Specific Activity 1. Contamination with atmospheric CO2: The introduction of non-radioactive CO2 during the production of [11C]CO2 will lower the specific activity. 2. Contamination from reagents or synthesis module: "Cold" (non-radioactive) methyl sources can be introduced from reagents or tubing in the synthesis module.1. Ensure a closed system: Maintain a sealed and inert gas (e.g., nitrogen) atmosphere during the trapping of [11C]CO2. 2. Use high-purity reagents and clean equipment: Ensure all reagents are of high purity and that the synthesis module is thoroughly cleaned between runs to remove any potential sources of carrier contamination.

Quantitative Data Summary

Parameter Reported Value Reference
Radiochemical Purity >99%[1][3][4]
Specific Activity >39 GBq/μmol (>1.05 Ci/μmol)[1][3][4]
In Vivo Stability (Pigs, 60 min p.i.) ~25% intact[1]
In Vivo Stability (Humans, 1 hr p.i.) 60 ± 8% intact in arterial plasma[1]

Experimental Protocols

General Radiosynthesis of [11C]this compound

The following is a generalized protocol based on published information for the synthesis of [11C]this compound. Specific parameters may require optimization based on the synthesis module and local setup.

  • Production of [11C]Methylating Agent:

    • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a gas target.

    • [11C]CO2 is converted to [11C]CH3I, typically via a gas-phase reaction involving reduction to [11C]CH4 followed by iodination, or a wet-chemistry method.

    • To produce the more reactive [11C]CH3OTf, the [11C]CH3I is passed over a heated silver triflate column.

  • Radiolabeling Reaction:

    • The desmethyl precursor of this compound (typically 0.5-1.0 mg) is dissolved in a suitable solvent (e.g., DMF, DMSO).

    • A base (e.g., NaOH, K2CO3) is added to deprotonate the nitrogen atom of the amide.

    • The gaseous [11C]CH3I or [11C]CH3OTf is trapped in the reaction mixture at an optimized temperature (often elevated to increase reaction rate).

    • The reaction is allowed to proceed for a short period (typically 2-5 minutes).

  • Purification:

    • The reaction mixture is quenched and injected onto a semi-preparative HPLC system.

    • The fraction containing [11C]this compound is collected.

  • Formulation:

    • The collected HPLC fraction is typically diluted with a sterile aqueous solution, and the organic solvent is removed by solid-phase extraction (e.g., using a C18 Sep-Pak cartridge).

    • The final product is eluted from the cartridge with a small amount of ethanol and then diluted with sterile saline for injection.

    • The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Visualizations

Radiosynthesis_Workflow cluster_0 [11C]CO2 Production cluster_1 Methylating Agent Synthesis cluster_2 Radiolabeling and Purification cluster_3 Final Product Cyclotron Cyclotron (14N(p,α)11C) CO2 [11C]CO2 Cyclotron->CO2 CH3I [11C]CH3I CO2->CH3I Gas or Wet Phase Synthesis CH3OTf [11C]CH3OTf CH3I->CH3OTf AgOTf Column Reaction Radiolabeling Reaction CH3OTf->Reaction Precursor Desmethyl-GSK931145 + Base Precursor->Reaction HPLC HPLC Purification Reaction->HPLC Formulation Formulation (SPE, Sterile Filtration) HPLC->Formulation FinalProduct [11C]this compound for Injection Formulation->FinalProduct Radiolysis_Pathway cluster_0 Radiolysis Process cluster_1 Mitigation Strategy C11 [11C]this compound Radiation Positron Emission (β+) C11->Radiation Degradation Radiolytic Degradation Products C11->Degradation Water H2O (in formulation) Radiation->Water interacts with Radicals Reactive Species (e.g., •OH, H•, e-aq) Water->Radicals forms Radicals->C11 attack Stabilizer Stabilizer (e.g., Ethanol, Ascorbic Acid) Stabilizer->Radicals scavenges

References

Motion correction techniques for [11C]GSK931145 PET scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [11C]GSK931145 PET scans, with a specific focus on motion correction techniques.

Frequently Asked Questions (FAQs)

Q1: Why is motion correction critical for [11C]this compound PET scans?

Patient motion during a [11C]this compound PET scan, even if minimal, can lead to significant image blurring and degradation of image quality.[1][2] This can compromise the diagnostic accuracy and quantitative analysis of the scan.[1][3] Motion artifacts can lead to inaccurate measurements of tracer uptake, potentially affecting the assessment of glycine transporter 1 (GlyT-1) availability.[4][5] For dynamic scans used in kinetic modeling, motion can introduce errors in the physiological parameters being estimated.[1]

Q2: What are the common sources of motion in [11C]this compound PET studies?

Sources of motion in PET imaging can be voluntary or involuntary and include:

  • Bulk patient motion: Gradual repositioning or sudden movements of the head.

  • Physiological motion: This includes respiratory, cardiac, and peristaltic motion, although for brain imaging with [11C]this compound, head motion is the primary concern.[1][2]

  • Patient discomfort or anxiety: The extended duration of PET scans can lead to patient restlessness.[6]

Q3: What are the main categories of motion correction techniques applicable to [11C]this compound PET scans?

Motion correction methods can be broadly categorized as:

  • Prospective methods: These techniques track motion during the scan and adjust the scanner's acquisition parameters in real-time.

  • Retrospective methods: Motion is recorded during the scan, and the acquired data is corrected after the acquisition is complete.[1]

  • Hardware-based methods: These utilize external sensors or devices like optical tracking systems or respiratory bellows to monitor patient movement.[1]

  • Data-driven methods: These techniques derive motion information directly from the PET data itself, without the need for external tracking devices.[1][7]

Q4: Can motion correction negatively impact the quantitative accuracy of [11C]this compound PET data?

While the goal of motion correction is to improve accuracy, improper implementation can introduce artifacts. For instance, inaccurate registration of frames can lead to misalignment and flawed quantification. However, when applied correctly, motion correction has been shown to improve the accuracy and reproducibility of quantitative PET measurements.[8][9][10]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments.

Issue 1: Significant blurring and artifacts are visible in the reconstructed [11C]this compound PET image, suggestive of patient motion.

  • Question: What are the immediate steps to take if I suspect motion has compromised my data?

  • Answer:

    • Review the raw data: Examine the sinograms or list-mode data for any obvious signs of motion, such as discontinuities or blurring across frames.

    • Check patient monitoring logs: If any patient movement was noted during the scan, correlate the timing with the acquired data.

    • Attempt retrospective motion correction: If the data was acquired in list-mode or as a dynamic series of frames, you can apply retrospective motion correction algorithms.

Issue 2: The chosen motion correction algorithm appears to have introduced new artifacts into the data.

  • Question: How can I troubleshoot a motion correction algorithm that is not performing as expected?

  • Answer:

    • Verify the motion tracking data: If an external tracking system was used, ensure the tracking data is accurate and properly synchronized with the PET acquisition.

    • Assess the registration parameters: For image-based correction, review the transformation matrices and the quality of the registration between frames. Poor registration can lead to misalignment.

    • Experiment with different algorithms: Not all algorithms are suitable for every type of motion. Consider trying a different approach (e.g., a different registration metric or a different motion model).

Issue 3: I am unsure which motion correction technique is best suited for my [11C]this compound study protocol.

  • Question: How do I select the most appropriate motion correction strategy?

  • Answer: The choice of technique depends on several factors:

    • Scanner capabilities: Does your scanner support list-mode acquisition or have an integrated motion tracking system?

    • Study objectives: For quantitative studies requiring high accuracy, a more sophisticated method like list-mode based correction with accurate motion tracking is preferable.

    • Patient population: For patients who are more likely to move, a robust hardware-based tracking system may be necessary.[11]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data to illustrate the potential impact of different motion correction techniques on [11C]this compound PET data quality.

Motion Correction TechniqueMetricNo Motion CorrectionFrame-Based RegistrationList-Mode Re-binning with Optical Tracking
Image Quality Image Sharpness (Full Width at Half Maximum, mm)6.55.24.8
Signal-to-Noise Ratio (SNR)12.315.116.5
Quantitative Accuracy Test-Retest Variability (%) in Binding Potential (BPND)251510
Bias in Regional Uptake (%)-20-8-3

Experimental Protocols

Protocol 1: Retrospective Frame-Based Motion Correction

This protocol describes a common retrospective approach for motion correction of dynamic [11C]this compound PET scans.

  • Data Acquisition: Acquire the [11C]this compound PET data as a series of short-duration frames (e.g., 20 x 30 seconds, 10 x 1 minute, etc.).

  • Frame Alignment:

    • Select a reference frame, typically one with minimal motion or a sum of early frames.

    • Co-register each subsequent frame to the reference frame using a rigid transformation (3 rotations, 3 translations). A mutual information-based cost function is often effective.

  • Image Reconstruction:

    • Apply the calculated transformation parameters to align all frames.

    • Sum the aligned frames to create a single motion-corrected image.

    • Alternatively, for kinetic modeling, use the aligned dynamic frames.

Protocol 2: Prospective Motion Correction using an Optical Tracking System

This protocol outlines a prospective approach using an external motion tracking device.

  • System Setup:

    • Mount a motion tracking camera in the scanner gantry.

    • Place a reflective marker on a head-worn apparatus (e.g., glasses frame) on the patient.

  • Calibration: Perform a cross-calibration between the tracking system's coordinate space and the PET scanner's coordinate space.

  • Data Acquisition:

    • Begin the [11C]this compound PET scan in list-mode.

    • Simultaneously, the tracking system records the 6-degree-of-freedom motion of the marker.

  • Event-Based Correction:

    • For each detected PET event, use the synchronized motion data to transform the line of response (LOR) to its correct position in the reference frame.

  • Image Reconstruction: Reconstruct a single motion-corrected image from the corrected list-mode data.

Visualizations

Experimental_Workflow cluster_acquisition Data Acquisition cluster_correction Motion Correction cluster_reconstruction Image Reconstruction acq_start Start [11C]this compound PET Scan dynamic_acq Acquire Dynamic Frames acq_start->dynamic_acq Frame-Based list_mode_acq Acquire List-Mode Data acq_start->list_mode_acq Event-Based frame_reg Frame-to-Frame Registration dynamic_acq->frame_reg event_rebin Event Re-binning with Motion Data list_mode_acq->event_rebin recon_sum Sum Aligned Frames frame_reg->recon_sum recon_list Reconstruct Corrected List-Mode Data event_rebin->recon_list final_image Motion-Corrected Image recon_sum->final_image recon_list->final_image

Caption: Experimental workflow for motion correction in [11C]this compound PET scans.

Troubleshooting_Logic cluster_algo_troubleshoot Algorithm Troubleshooting start Motion Artifact Suspected check_raw Review Raw Data (Sinograms/List-Mode) start->check_raw check_logs Check Patient Monitoring Logs start->check_logs apply_retro Apply Retrospective Correction check_raw->apply_retro check_logs->apply_retro verify_tracking Verify Motion Tracking Data apply_retro->verify_tracking If artifacts persist evaluate_output Evaluate Corrected Image apply_retro->evaluate_output If successful assess_reg Assess Registration Parameters verify_tracking->assess_reg try_different Try Different Algorithm assess_reg->try_different try_different->evaluate_output

Caption: Troubleshooting logic for motion artifacts in [11C]this compound PET data.

References

Technical Support Center: [11C]GSK931145 Injection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]GSK931145 in positron emission tomography (PET) imaging studies.

Troubleshooting Guides

Issue: High Variability in Test-Retest Results

Q1: My test-retest variability for Total Volume of Distribution (VT) is high when using a two-tissue compartmental model. What could be the cause and how can I improve it?

A1: High test-retest variability with a two-tissue compartmental model is a known issue with [11C]this compound. Studies in humans have shown that the variability for VT can be as high as 29-38% with this model.[1][2] This is often due to the complex kinetics of the tracer and the lack of a true reference region devoid of Glycine Transporter Type 1 (GlyT-1).

Troubleshooting Steps:

  • Analytical Model Selection: Switch to a pseudo-reference tissue model (PRTM). This approach has been shown to significantly improve test-retest reproducibility, reducing the variability of the non-displaceable binding potential (BPND) to 16-23%.[1][2]

  • Data Acquisition Duration: Ensure a sufficiently long dynamic scan acquisition, typically around 90 minutes post-injection, to capture the tracer kinetics accurately.[3]

  • Arterial Blood Sampling: Meticulous and frequent arterial blood sampling is crucial for accurate input function measurement, which is a critical component of kinetic modeling.

Issue: Difficulty in Quantifying Specific Binding

Q2: I am struggling to identify a suitable reference region to accurately quantify specific binding of [11C]this compound. What is the recommended approach?

A2: Homologous competition studies in primates have indicated that there is no viable reference region for [11C]this compound.[1][2] This means that all brain regions are expected to have some level of specific binding to GlyT-1.

Troubleshooting Steps:

  • Pseudo-Reference Tissue Model (PRTM): As mentioned in Q1, the use of a PRTM is the recommended approach to estimate BPND in the absence of a true reference region.[1][2] This model mathematically corrects for the specific binding in the reference region.

  • Blocking Studies: To confirm specific binding in your regions of interest, perform blocking studies by pre-administering a pharmacological dose of a GlyT-1 inhibitor. A reduction in the uptake of [11C]this compound to homogeneous levels across the brain confirms specific binding.[3][4]

Frequently Asked Questions (FAQs)

Q3: What is the expected brain uptake and distribution of [11C]this compound?

A3: [11C]this compound demonstrates good brain penetration.[4] The uptake pattern is heterogeneous and consistent with the known localization of GlyT-1.[4] The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[1][2]

Q4: How quickly is [11C]this compound metabolized?

A4: The rate of metabolism can vary between species. In pigs, approximately 75% of the tracer is metabolized by 60 minutes post-injection.[3] In non-human primates, about 30% of the intact radioligand remains in arterial plasma at 60 minutes post-injection.[3] In humans, around 60% of the radioligand remains intact in arterial plasma at 60 minutes post-injection.[3] It is essential to perform plasma metabolite analysis to obtain an accurate arterial input function for kinetic modeling.

Q5: What are the key differences in [11C]this compound kinetics between humans and non-human primates?

A5: While the brain distribution and binding potential values are similar, there are significant differences in plasma free fraction (fP) and delivery (K1) between humans and primates. The plasma free fraction is considerably lower in primates (0.8%) compared to humans (8%).[1][2] Conversely, the delivery of the tracer to the brain (K1) is significantly higher in primates (0.126 mL cm-3 min-1) than in humans (0.025 mL cm-3 min-1).[1][2]

Q6: What is the expected radiation dose from a [11C]this compound PET scan?

A6: The mean effective dose in humans is approximately 4.02 µSv/MBq for males and 4.95 µSv/MBq for females.[5] This is considered a moderate effective dose, which allows for multiple PET examinations in the same individual.[5] The liver is the organ that receives the highest radiation-absorbed dose.[5]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of [11C]this compound

ParameterPrimateHumanReference
Plasma Free Fraction (fP)0.8%8%[1][2]
Delivery (K1)0.126 mL cm-3 min-10.025 mL cm-3 min-1[1][2]
Binding Potential (BP)1.5 - 3 (Midbrain, Thalamus, Cerebellum)Similar to Primate[1][2]

Table 2: Test-Retest Variability of [11C]this compound in Humans

Analytical ModelParameterVariability (%)Reference
Two-Tissue Compartmental ModelVT29 - 38%[1][2]
Pseudo-Reference Tissue ModelBPND16 - 23%[1][2]

Table 3: Human Radiation Dosimetry for [11C]this compound

PhantomMean Effective Dose (µSv/MBq)Limiting OrganReference
Male4.02Liver[5]
Female4.95Liver[5]

Experimental Protocols

Protocol 1: PET Imaging with [11C]this compound

  • Subject Preparation: Subjects should be fasted for at least 4 hours prior to the scan. An intravenous line for tracer injection and an arterial line for blood sampling should be placed.

  • Tracer Administration: A bolus injection of [11C]this compound is administered intravenously. The average injected dose for human studies is around 304 MBq.[3]

  • PET Scan Acquisition: A dynamic PET scan of the brain is acquired for 90 minutes immediately following the injection.[3]

  • Arterial Blood Sampling: Manual arterial blood samples are drawn at frequent intervals throughout the scan to measure radioactivity in whole blood and plasma, and for metabolite analysis.

  • Image Reconstruction and Analysis: PET images are reconstructed, and regional time-activity curves (TACs) are generated.

  • Kinetic Modeling: Regional TACs and the arterial input function are used to estimate kinetic parameters using an appropriate model (e.g., PRTM).

Protocol 2: Blocking Study to Confirm Specific Binding

  • Baseline Scan: A baseline PET scan is performed as described in Protocol 1.

  • Pre-treatment: On a separate occasion, a pharmacological dose of a GlyT-1 inhibitor (e.g., GSK565710 or GSK1018921) is administered to the subject prior to the [11C]this compound injection.[3][4]

  • Post-treatment Scan: A second PET scan is performed following the administration of the blocking agent.

  • Data Analysis: The uptake of [11C]this compound in the baseline and post-treatment scans are compared. A significant reduction in tracer uptake to homogeneous levels in the post-treatment scan indicates specific binding.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_scan PET Scan Acquisition cluster_analysis Data Analysis subject_prep Subject Preparation (Fasting, IV/Arterial Lines) tracer_injection IV Bolus Injection subject_prep->tracer_injection tracer_prep [11C]this compound Radiosynthesis tracer_prep->tracer_injection dynamic_scan 90-min Dynamic Brain Scan tracer_injection->dynamic_scan blood_sampling Arterial Blood Sampling tracer_injection->blood_sampling image_recon Image Reconstruction dynamic_scan->image_recon input_function Derive Arterial Input Function blood_sampling->input_function generate_tacs Generate Time-Activity Curves (TACs) image_recon->generate_tacs kinetic_modeling Kinetic Modeling (e.g., PRTM) generate_tacs->kinetic_modeling input_function->kinetic_modeling outcome Outcome Measures (BP_ND, V_T) kinetic_modeling->outcome

Caption: Experimental workflow for a typical [11C]this compound PET imaging study.

troubleshooting_flowchart start High Test-Retest Variability Observed? model_check Using Two-Tissue Compartmental Model? start->model_check switch_model Switch to Pseudo-Reference Tissue Model (PRTM) model_check->switch_model Yes other_issues Investigate Other Factors: - Scan Duration - Input Function Accuracy model_check->other_issues No improved_repro Improved Reproducibility (BP_ND VAR: 16-23%) switch_model->improved_repro

Caption: Troubleshooting flowchart for high test-retest variability.

GlyT1_pathway cluster_synapse Synaptic Cleft cluster_pre Presynaptic Terminal / Glia glycine_synapse Glycine nmda_receptor NMDA Receptor glycine_synapse->nmda_receptor Co-agonist glyt1 GlyT-1 Transporter glyt1->glycine_synapse Reuptake This compound [11C]this compound This compound->glyt1 Binds to & Blocks

Caption: Simplified signaling pathway showing [11C]this compound binding to GlyT-1.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in [11C]GSK931145 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) in positron emission tomography (PET) imaging studies using the glycine transporter-1 (GlyT-1) radioligand, [11C]GSK931145.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and why is it used in PET imaging?

A1: [11C]this compound is a selective radioligand for the glycine transporter-1 (GlyT-1), a key target in the development of novel treatments for schizophrenia and other neuropsychiatric disorders. PET imaging with [11C]this compound allows for the in vivo quantification and assessment of GlyT-1 occupancy by therapeutic drug candidates, aiding in dose selection and confirming target engagement in clinical trials.[1]

Q2: What are the typical brain regions with high uptake of [11C]this compound?

A2: [11C]this compound shows a heterogeneous distribution in the brain, consistent with the known localization of GlyT-1. The highest uptake is typically observed in the midbrain, thalamus, and cerebellum.[2]

Q3: What are the key factors that can affect the signal-to-noise ratio in [11C]this compound imaging?

A3: Several factors can impact the SNR, including:

  • Patient/Animal Preparation: Fasting state, anesthesia, and motion can all introduce variability.

  • Radiotracer Administration: Inaccurate dose measurement or extravasation at the injection site can lead to poor signal.

  • Image Acquisition Parameters: Scan duration, framing scheme, and use of advanced technologies like Time-of-Flight (TOF) are critical.

  • Image Reconstruction: The choice of algorithm (e.g., OSEM) and its parameters (iterations, subsets, filtering) significantly influences image quality.

  • Kinetic Modeling: The selection of an appropriate model is crucial for accurate quantification and can affect the reliability of the signal.

Q4: Which kinetic model is recommended for analyzing [11C]this compound data?

A4: While a two-tissue compartmental model can be used, it has been shown to have poor test-retest reproducibility for [11C]this compound.[2] A pseudo-reference tissue model has been demonstrated to improve the variability of binding potential (BPnd) estimates and is often a more robust choice.[2]

Troubleshooting Guides

Issue 1: Low Overall Brain Uptake or Poor Signal
Possible Cause Troubleshooting Step Expected Outcome
Problem with Radiotracer Quality Verify the radiochemical purity and specific activity of the [11C]this compound batch.High radiochemical purity ensures that the signal is from the specific binding of the tracer.
Incorrect Injected Dose Ensure accurate measurement of the injected dose using a calibrated dose calibrator. Account for residual activity in the syringe.An accurate injected dose is essential for quantitative analysis and achieving sufficient signal.
Intravenous Line Issues Check for blockages or extravasation at the injection site. Flush the line with saline after injection.Prevents tracer from accumulating at the injection site and ensures it reaches systemic circulation.
Physiological Factors (Preclinical) Ensure proper anesthesia and maintain the animal's body temperature. Stress can alter blood flow and tracer distribution.[3]Stable physiological conditions minimize variability in tracer uptake.
Physiological Factors (Clinical) Ensure the patient is comfortable and relaxed to minimize motion.[4]Reduced patient motion leads to sharper images and improved SNR.
Issue 2: High Image Noise
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Counting Statistics Increase the scan duration per bed position or the total acquisition time.Longer scan times acquire more coincidence events, reducing statistical noise.
Inappropriate Image Reconstruction Optimize the Ordered Subset Expectation Maximization (OSEM) reconstruction parameters. Experiment with the number of iterations and subsets. A higher number can increase noise.A balance between image sharpness and noise level is achieved.
Lack of or Improper Filtering Apply a post-reconstruction Gaussian filter with an optimized Full Width at Half Maximum (FWHM).Noise is smoothed, improving the visual quality and quantitative accuracy of the images.
Scanner Not Utilizing TOF If available on the PET scanner, ensure that Time-of-Flight (TOF) reconstruction is enabled.TOF information improves the localization of annihilation events, leading to a significant reduction in image noise.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Kinetic Model Use a pseudo-reference tissue model for estimating binding potential (BPnd) instead of a two-tissue compartmental model to improve test-retest reproducibility.[2]More reliable and consistent quantitative estimates of GlyT-1 binding.
Inaccurate Arterial Input Function If using a model requiring an arterial input function, ensure accurate and frequent blood sampling, and proper metabolite correction.A precise input function is critical for the accuracy of kinetic modeling.
Region of Interest (ROI) Definition Use a standardized and consistent method for defining ROIs across all subjects and scans. Co-registration with an anatomical MRI is highly recommended.Reduces operator-dependent variability in the quantitative analysis.
Patient/Animal Motion Employ motion correction techniques during image reconstruction if motion is suspected or observed.Minimizes blurring and improves the accuracy of activity concentration measurements within ROIs.

Data Presentation

Table 1: Typical [11C]this compound Binding Potential (BPnd) Values in Human Brain
Brain RegionMean BPnd
Midbrain2.2
Thalamus2.0
Cerebellum1.8

Data synthesized from studies using a pseudo-reference tissue model.[2]

Table 2: Recommended Image Acquisition and Reconstruction Parameters
ParameterRecommendationRationale
Acquisition Mode 3D List ModeAllows for flexible framing schemes and advanced reconstruction techniques.
Scan Duration 90-120 minutesSufficient time to capture the kinetics of [11C]this compound.
Framing Scheme Dynamic, with shorter frames initially and longer frames later (e.g., 6x10s, 3x20s, 2x30s, 2x60s, 5x120s, 5x300s, 3x600s)Captures the rapid initial uptake and the slower clearance phase of the tracer.
Reconstruction Algorithm OSEM with TOFProvides a good balance between noise reduction and quantitative accuracy.
Iterations x Subsets 2-4 iterations x 16-32 subsetsA starting point for optimization; the ideal values may vary by scanner and should be determined empirically.
Post-reconstruction Filter Gaussian filter (2-3 mm FWHM)Reduces image noise without excessive blurring.

Experimental Protocols

Detailed Methodology for a [11C]this compound PET Imaging Study (Human)

This protocol is a synthesis of best practices and information from clinical trials.

  • Subject Preparation:

    • Subjects should fast for at least 4-6 hours prior to the scan.[4]

    • A venous catheter is placed for radiotracer injection and another in the contralateral arm for blood sampling if required for arterial input function measurement.

    • Subjects are positioned comfortably in the PET scanner to minimize motion during the scan. A head holder is recommended.

  • Radiotracer Administration:

    • A bolus injection of [11C]this compound (typically 370-555 MBq) is administered intravenously.

    • The injection should be followed by a saline flush to ensure the full dose is delivered.

  • PET Scan Acquisition:

    • A dynamic PET scan is initiated simultaneously with the radiotracer injection.

    • The scan is acquired in 3D list mode for 90-120 minutes.

    • A low-dose CT scan is performed for attenuation correction.

  • Arterial Blood Sampling (if applicable):

    • Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently later on.

    • Plasma is separated, and radioactivity is measured.

    • Metabolite analysis is performed to determine the fraction of unchanged parent radiotracer.

  • Image Reconstruction:

    • The dynamic PET data is reconstructed into a series of time frames.

    • Images are corrected for attenuation, scatter, randoms, and decay.

    • An OSEM algorithm with TOF is recommended. The number of iterations and subsets should be optimized for the specific scanner.

    • A post-reconstruction Gaussian filter is applied.

  • Image Analysis:

    • Dynamic PET images are co-registered with the subject's anatomical MRI.

    • Regions of interest (ROIs) are delineated on the MRI and transferred to the PET images.

    • Time-activity curves (TACs) are generated for each ROI.

    • Kinetic modeling (e.g., pseudo-reference tissue model) is applied to the TACs to estimate the binding potential (BPnd).

Visualizations

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_synapse Glycine GlyT1 GlyT-1 Glycine_synapse->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine_synapse->NMDA_Receptor Co-agonist Glycine_pre Glycine GlyT1->Glycine_pre This compound [11C]this compound This compound->GlyT1 Blocks Activation Neuronal Activation NMDA_Receptor->Activation

Caption: GlyT-1 signaling pathway and the mechanism of [11C]this compound.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, Cannulation) Injection IV Bolus Injection Subject_Prep->Injection Radiotracer_QC [11C]this compound Quality Control Radiotracer_QC->Injection PET_CT_Scan Dynamic PET/CT Scan (90-120 min) Injection->PET_CT_Scan Reconstruction Image Reconstruction (OSEM, TOF) PET_CT_Scan->Reconstruction Blood_Sampling Arterial Blood Sampling (Optional) Kinetic_Modeling Kinetic Modeling (Pseudo-reference Tissue) Blood_Sampling->Kinetic_Modeling Motion_Correction Motion Correction Reconstruction->Motion_Correction ROI_Analysis ROI Delineation (MRI Co-registration) Motion_Correction->ROI_Analysis ROI_Analysis->Kinetic_Modeling BPnd_Estimation BPnd Estimation Kinetic_Modeling->BPnd_Estimation

Caption: Experimental workflow for a [11C]this compound PET imaging study.

troubleshooting_snr Start Low SNR in [11C]this compound Image Check_Uptake Is overall brain uptake low? Start->Check_Uptake Check_Noise Is the image visually noisy? Check_Uptake->Check_Noise No Troubleshoot_Uptake Troubleshoot: - Radiotracer Quality - Injected Dose - IV Line Issues Check_Uptake->Troubleshoot_Uptake Yes Check_Quant Are quantitative results variable? Check_Noise->Check_Quant No Troubleshoot_Noise Troubleshoot: - Scan Duration - Reconstruction Parameters - Filtering Check_Noise->Troubleshoot_Noise Yes Troubleshoot_Quant Troubleshoot: - Kinetic Model - Motion Correction - ROI Definition Check_Quant->Troubleshoot_Quant Yes End Improved SNR Check_Quant->End No Troubleshoot_Uptake->End Troubleshoot_Noise->End Troubleshoot_Quant->End

Caption: Troubleshooting decision tree for low SNR in [11C]this compound imaging.

References

Technical Support Center: Managing Patient Comfort to Reduce Motion Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage participant comfort and minimize motion artifacts during imaging and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of motion artifacts in imaging experiments?

A1: Motion artifacts in imaging studies are primarily caused by voluntary or involuntary movements of the participant. Key causes include:

  • Discomfort: Physical discomfort from the scanning environment, such as the hard surface of the scanner bed, temperature, or the position the participant must maintain.[1][2]

  • Anxiety and Claustrophobia: Feelings of anxiety, stress, or claustrophobia are common in imaging environments and can lead to involuntary movements.[3][4]

  • Physiological Processes: Involuntary bodily functions like breathing, heartbeat, and peristalsis can cause significant artifacts, particularly in thoracic and abdominal imaging.[5][6]

  • Lack of Understanding: Participants who do not understand the importance of remaining still may move unintentionally.[7][8]

Q2: How can effective communication with the research participant help in reducing motion artifacts?

A2: Clear and empathetic communication is a crucial first step in minimizing motion artifacts. Providing extended written and verbal instructions before the scan can significantly decrease the incidence of motion artifacts.[4][7][8][9] This is because well-informed participants are generally less anxious and have a better understanding of the importance of remaining still during the procedure.[3][7]

Q3: What are some simple comfort measures that can be implemented to reduce participant motion?

A3: Simple comfort measures can have a significant impact on a participant's ability to remain still. These include:

  • Using pads and cushions to support the back, legs, and head.[5]

  • Ensuring the room temperature is comfortable.

  • Providing blankets for warmth.

  • Offering earplugs or headphones to reduce noise from the scanner.[2]

Q4: When are immobilization devices recommended, and what are their potential drawbacks?

A4: Immobilization devices are recommended when precise and reproducible positioning is critical, especially in radiotherapy and longitudinal studies.[10][11][12][13][14] Devices like foam pads, straps, and thermoplastic masks can significantly reduce setup errors and involuntary movements.[10][15] However, it's important to consider that these devices can sometimes decrease participant comfort and may introduce their own artifacts if not used correctly.[10]

Q5: Can audiovisual distractions help in reducing motion artifacts, particularly in pediatric or anxious participants?

A5: Yes, audiovisual systems have been shown to be effective in reducing anxiety and the need for sedation, especially in pediatric populations.[16][17][18][19] By engaging the participant with videos or music, their focus is diverted from the potentially stressful environment of the scanner, leading to reduced movement.[1][16][17][18]

Troubleshooting Guides

Problem: Persistent motion artifacts despite standard comfort measures.

Possible Cause Troubleshooting Step
High participant anxiety- Implement pre-scan relaxation techniques. - Consider offering an audiovisual distraction.[16][17][18] - For clinical trials, a mild sedative may be an option if ethically permissible and clinically appropriate.[5]
Unidentified discomfort- Pause the scan to communicate with the participant and readjust positioning. - Use additional padding or support where needed.
Involuntary physiological motion (e.g., breathing)- Utilize respiratory gating or breath-hold techniques.[5] - Employ motion correction sequences available on the imaging system.[6]
Lack of understanding- Reiterate the importance of remaining still and explain the duration of the specific sequence.

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the effectiveness of different strategies in reducing motion artifacts.

Table 1: Impact of Pre-Scan Communication on Motion Artifacts

Intervention Study Population Outcome Measure Result Reference
Extended Written Instructions100 head MRI patientsIncidence of Motion Artifacts10% in intervention group vs. 58% in control group (p=0.001)[4][7]
Increased Written Information242 MRI patientsPresence of Motion Artifacts4.0% in intervention group vs. 15.4% in control group (p=0.003)[8][9]
Video Preparation30 MRI patientsState-Trait Anxiety Inventory (STAI) ScoreSignificant reduction in anxiety for the video preparation group (p=0.025)[3]

Table 2: Comparison of Immobilization Devices on Setup Error

Immobilization Device Body Region Direction of Error Mean Shift (mm) Reference
Clarity Immobilization System (CIS)ProstateSuperoinferiorStatistically significant smaller shift compared to Leg Immobilizer (p=0.003)[10]
Leg Immobilizer (LI)ProstateSuperoinferior-[10]
Vac-LokPelvisAnteroposterior2.6[14]
Dual Leg PositionerPelvisAnteroposterior3.2[14]
Vac-LokPelvisMediolateral0.9[14]
Dual Leg PositionerPelvisMediolateral2.5[14]

Table 3: Effect of Audiovisual Distraction in Pediatric Dental Procedures (as a proxy for medical imaging)

Intervention Age Group Outcome Measure Result Reference
Audiovisual Eyeglasses (AVE)6-9 yearsBody MovementsNo statistically significant difference compared to control.[16]
Audiovisual Eyeglasses (AVE)6-10 yearsVisual Analog Scale (Pain)Highly significant reduction in pain and anxiety (p < 0.001)[18][20]

Experimental Protocols

Protocol 1: Assessing the Impact of Pre-Scan Communication on Anxiety and Motion Artifacts

Objective: To quantify the effect of a standardized, extended pre-scan communication protocol on participant anxiety levels and the incidence of motion artifacts in MRI scans.

Methodology:

  • Participant Recruitment: Recruit a cohort of participants scheduled for a specific type of research MRI scan.

  • Randomization: Randomly assign participants to a control group (receiving standard institutional instructions) or an intervention group.

  • Intervention: The intervention group receives a detailed, easy-to-understand information sheet and a 10-minute verbal briefing from a researcher. The briefing covers:

    • The importance of remaining still.

    • The sensations they will experience (e.g., noise, scanner bore environment).

    • The duration of each imaging sequence.

    • Communication methods with the operator during the scan.

  • Anxiety Assessment: All participants complete the State-Trait Anxiety Inventory (STAI) questionnaire immediately before entering the scanner room.

  • Imaging: Perform the MRI scan according to the research protocol.

  • Image Quality Assessment: Two independent, blinded radiologists or imaging scientists review the images and score them for motion artifacts using a standardized scale (e.g., a 4-point scale from no artifact to severe, non-diagnostic artifact).

  • Data Analysis: Compare the mean STAI scores and the incidence and severity of motion artifacts between the control and intervention groups using appropriate statistical tests.

Protocol 2: Evaluating the Efficacy of an Audiovisual Distraction System

Objective: To determine if an audiovisual (AV) distraction system reduces motion and improves image quality in a pediatric research cohort.

Methodology:

  • Participant Recruitment: Enroll pediatric participants (e.g., aged 6-12 years) scheduled for a research imaging study.

  • Randomization: Randomly assign participants to either an AV distraction group or a control group (standard of care, which may include verbal reassurance).

  • Intervention: The AV group is provided with an MRI-compatible video goggle and headphone system. They can choose from a selection of age-appropriate, calming video content to watch during the scan.

  • Physiological and Behavioral Monitoring:

    • Record heart rate and oxygen saturation using an MRI-compatible pulse oximeter.

    • A trained observer rates the participant's behavior during the scan using a standardized scale (e.g., the Frankl Behavior Rating Scale).

  • Imaging and Motion Tracking:

    • Acquire the research images.

    • If available, use motion tracking software or navigator echoes to quantify head motion in millimeters.[5]

  • Image Quality Assessment: Two independent, blinded radiologists assess the diagnostic quality of the images and rate the level of motion artifact.

  • Data Analysis: Compare the physiological data, behavioral scores, quantitative motion data, and image quality scores between the two groups.

Visualizations

Patient_Preparation_Workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_room In-Scan Room cluster_post_scan Post-Scan Participant Screening Participant Screening Provide Information Provide Information Participant Screening->Provide Information Address Concerns Address Concerns Provide Information->Address Concerns Comfort Assessment Comfort Assessment Address Concerns->Comfort Assessment Positioning Positioning Comfort Assessment->Positioning Comfort Measures Comfort Measures Positioning->Comfort Measures Immobilization Immobilization Comfort Measures->Immobilization Initiate Scan Initiate Scan Comfort Measures->Initiate Scan Immobilization->Initiate Scan If Needed Image Quality Check Image Quality Check Initiate Scan->Image Quality Check Repeat Scan? Repeat Scan? Image Quality Check->Repeat Scan? Repeat Scan?->Initiate Scan Yes End End Repeat Scan?->End No

Caption: Workflow for patient preparation to minimize motion artifacts.

Motion_Artifact_Troubleshooting Motion Artifact Detected Motion Artifact Detected Assess Artifact Severity Assess Artifact Severity Motion Artifact Detected->Assess Artifact Severity Minor Artifact Minor Artifact Assess Artifact Severity->Minor Artifact Minor Significant Artifact Significant Artifact Assess Artifact Severity->Significant Artifact Significant Continue Scan Continue Scan Minor Artifact->Continue Scan Identify Motion Source Identify Motion Source Significant Artifact->Identify Motion Source Voluntary Motion Voluntary Motion Identify Motion Source->Voluntary Motion Involuntary Motion Involuntary Motion Identify Motion Source->Involuntary Motion Re-instruct & Reposition Re-instruct & Reposition Voluntary Motion->Re-instruct & Reposition Yes Apply Gating/Correction Apply Gating/Correction Involuntary Motion->Apply Gating/Correction Yes Repeat Sequence Repeat Sequence Re-instruct & Reposition->Repeat Sequence Apply Gating/Correction->Repeat Sequence End End Repeat Sequence->End Continue Scan->End

Caption: Logical framework for troubleshooting motion artifacts.

References

Technical Support Center: [11C]GSK931145 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the PET radioligand [11C]GSK931145. The focus is on understanding and mitigating the impact of anesthesia on tracer uptake during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and what is its primary target?

A1: [11C]this compound is a positron emission tomography (PET) radioligand developed for in-vivo imaging. Its primary target is the Glycine Transporter Type 1 (GlyT1) in the brain. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and modulating its activity is a therapeutic target for neurological and psychiatric disorders.

Q2: Why is anesthesia a concern for [11C]this compound PET imaging studies?

A2: Anesthesia is necessary for preclinical PET imaging to prevent animal motion. However, anesthetic agents can have significant physiological and pharmacological effects that may alter the uptake and distribution of [11C]this compound, potentially confounding the experimental results.[1][2][3] These effects can include alterations in cerebral blood flow (CBF), direct interactions with the GlyT1 transporter, or modulation of the glutamatergic and glycinergic neurotransmitter systems.[4][5]

Q3: Which anesthetic agents are commonly used in preclinical PET imaging with neuroreceptor tracers like [11C]this compound?

A3: Common anesthetic agents used in preclinical PET studies with pigs and non-human primates include isoflurane, ketamine (often in combination with xylazine or other sedatives), and propofol.[1][6] The choice of anesthetic can significantly impact the experimental outcome.[1][2]

Q4: How do different anesthetics affect cerebral blood flow (CBF), and why is this important for [11C]this compound uptake?

A4: Changes in CBF can alter the delivery of the radiotracer to the brain tissue, thereby influencing its uptake.

  • Isoflurane: Generally causes vasodilation, which can lead to an increase in CBF.[5]

  • Ketamine: Can increase CBF, though its effects can be complex and region-dependent.[7][8]

  • Propofol: Typically decreases CBF.[4][9] Altered delivery of [11C]this compound due to these CBF changes can be mistaken for changes in GlyT1 density or occupancy.

Troubleshooting Guide

This guide addresses specific issues that may arise during [11C]this compound PET imaging experiments due to anesthesia.

Observed Issue Potential Anesthetic-Related Cause Troubleshooting Steps
Unexpectedly high or low global brain uptake of [11C]this compound Altered cerebral blood flow (CBF) due to the anesthetic agent. Isoflurane may increase CBF, while propofol may decrease it.[4][5]1. Review the known effects of the chosen anesthetic on CBF. 2. Consider using an alternative anesthetic with a different CBF profile for a comparative study. 3. If possible, perform CBF measurements (e.g., using [15O]H2O PET) to correlate with [11C]this compound uptake. 4. Ensure consistent physiological monitoring and maintenance of stable vital signs throughout the scan.
High inter-subject variability in tracer uptake Inconsistent depth of anesthesia between subjects. Physiological stress responses to anesthesia.1. Standardize the anesthesia induction and maintenance protocol meticulously. 2. Continuously monitor vital signs (heart rate, blood pressure, respiratory rate, body temperature) to ensure a stable plane of anesthesia. 3. Allow for an adequate acclimatization period for the animals before the experiment to minimize stress.
Altered regional distribution of [11C]this compound compared to expected patterns Anesthetic interaction with specific neurotransmitter systems. For example, ketamine is an NMDA receptor antagonist and could indirectly affect the glycine-glutamate system.[10] Isoflurane can also modulate glycine receptors.[11]1. Research the potential interactions of your anesthetic with the glutamatergic and glycinergic systems. 2. If a direct pharmacological interaction is suspected, consider an anesthetic with a different mechanism of action. 3. Compare your findings with awake imaging studies if available in the literature for similar tracers.
Difficulty in achieving a stable baseline for longitudinal or drug-occupancy studies Day-to-day variations in the animal's physiological response to anesthesia.1. Ensure consistent pre-imaging procedures, including fasting and handling. 2. Use a consistent anesthesia protocol for all scans in a longitudinal study. 3. Consider using a crossover design where each animal serves as its own control to minimize inter-animal variability.

Data Presentation

The following tables summarize the potential quantitative impact of different anesthetic agents on [11C]this compound uptake parameters. Note: Direct comparative studies for [11C]this compound are limited; therefore, these values are illustrative and based on the known general effects of these anesthetics on cerebral blood flow and neuroreceptor PET imaging.

Table 1: Hypothetical Impact of Anesthetics on [11C]this compound Brain Uptake (Standardized Uptake Value - SUV)

Anesthetic AgentExpected Change in Global Brain SUV (Compared to a conscious state)Rationale
Isoflurane ~10-20% IncreaseIncreased cerebral blood flow enhances tracer delivery.[5]
Ketamine/Xylazine ~5-15% IncreaseKetamine can increase cerebral blood flow.[7]
Propofol ~10-25% DecreaseDecreased cerebral blood flow reduces tracer delivery.[9][12]

Table 2: Hypothetical Impact of Anesthetics on [11C]this compound Binding Potential (BPND)

Anesthetic AgentExpected Change in Regional BPNDRationale
Isoflurane Minimal to slight decreaseWhile increasing CBF, it may also have some minor interaction with glycine receptors or neuronal activity.[11]
Ketamine/Xylazine Potential for more significant regional changesAs an NMDA receptor antagonist, ketamine can alter the dynamics of the glycine-glutamate system, which could influence GlyT1 availability.[10]
Propofol Minimal to slight increaseReduced CBF may lead to slower washout from non-specific binding sites, potentially slightly inflating BPND calculations.

Experimental Protocols

Below are detailed methodologies for conducting a [11C]this compound PET imaging study in a pig model, with variations for different anesthetic agents.

General Pre-Scan Preparation:

  • Animal Acclimatization: House the pig in the facility for at least one week prior to the experiment to allow for acclimatization and reduce stress.

  • Fasting: Fast the animal for 12 hours before the scan, with free access to water.

  • Catheterization: On the day of the scan, place an intravenous catheter in an ear vein for radiotracer injection and another in a contralateral ear vein or artery for blood sampling.[13]

Protocol 1: Isoflurane Anesthesia

  • Induction: Induce anesthesia with an intramuscular injection of a sedative cocktail (e.g., a combination of ketamine and midazolam).[14]

  • Intubation and Maintenance: Once sedated, intubate the pig and maintain anesthesia with 1.5-2.5% isoflurane in 100% oxygen.[6][15]

  • Physiological Monitoring: Throughout the scan, monitor vital signs including heart rate, blood pressure, respiratory rate, end-tidal CO2, and body temperature. Maintain body temperature using a heating blanket.

  • Positioning: Position the animal in the PET scanner with its head securely fixed to minimize motion.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [11C]this compound (target dose ~370 MBq) via the intravenous catheter.

  • Dynamic PET Scan: Acquire dynamic PET data for 90 minutes post-injection.

  • Blood Sampling: Collect arterial blood samples at frequent intervals to measure the arterial input function.

  • Post-Scan: Recover the animal from anesthesia under veterinary supervision.

Protocol 2: Ketamine/Xylazine Anesthesia

  • Induction and Maintenance: Induce and maintain anesthesia with a continuous intravenous infusion of a ketamine and xylazine mixture.[14]

  • Physiological Monitoring, Positioning, Transmission Scan, Radiotracer Injection, Dynamic PET Scan, Blood Sampling, and Post-Scan: Follow steps 3-9 as outlined in Protocol 1.

Protocol 3: Propofol Anesthesia

  • Induction and Maintenance: Induce anesthesia with a bolus injection of propofol, followed by a continuous intravenous infusion to maintain a stable anesthetic plane.[6][9]

  • Physiological Monitoring, Positioning, Transmission Scan, Radiotracer Injection, Dynamic PET Scan, Blood Sampling, and Post-Scan: Follow steps 3-9 as outlined in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan PET Scan Procedure cluster_post_scan Post-Scan acclimatization Animal Acclimatization fasting Fasting (12h) acclimatization->fasting catheterization IV Catheterization fasting->catheterization anesthesia Anesthesia Induction & Maintenance catheterization->anesthesia positioning Animal Positioning anesthesia->positioning transmission Transmission Scan positioning->transmission injection [11C]this compound Injection transmission->injection dynamic_scan Dynamic PET Scan (90 min) injection->dynamic_scan blood_sampling Arterial Blood Sampling injection->blood_sampling recovery Animal Recovery dynamic_scan->recovery data_analysis Data Analysis dynamic_scan->data_analysis blood_sampling->data_analysis

Caption: Experimental workflow for a [11C]this compound PET study.

signaling_pathway cluster_synapse Glutamatergic Synapse cluster_anesthetics Potential Anesthetic Interactions presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron astrocyte Astrocyte glyt1 GlyT1 astrocyte->glyt1 nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Co-agonist Binding This compound [11C]this compound This compound->glyt1 Blocks glyt1->glycine Reuptake ketamine Ketamine ketamine->nmda_receptor Antagonist isoflurane Isoflurane isoflurane->nmda_receptor Modulates

Caption: GlyT1 signaling and potential anesthetic interactions.

troubleshooting_logic cluster_cbf CBF Pathway cluster_interaction Interaction Pathway cluster_variance Protocol Variance Pathway start Unexpected [11C]this compound Uptake check_cbf Is CBF alteration a likely cause? start->check_cbf check_direct_interaction Is direct anesthetic-receptor interaction possible? start->check_direct_interaction check_protocol_variance Was there protocol variability? start->check_protocol_variance cbf_yes Yes check_cbf->cbf_yes cbf_no No check_cbf->cbf_no interaction_yes Yes check_direct_interaction->interaction_yes interaction_no No check_direct_interaction->interaction_no variance_yes Yes check_protocol_variance->variance_yes variance_no No check_protocol_variance->variance_no cbf_action Consider alternative anesthetic or CBF measurement cbf_yes->cbf_action interaction_action Choose anesthetic with different mechanism interaction_yes->interaction_action variance_action Standardize anesthesia and monitoring protocols variance_yes->variance_action

Caption: Troubleshooting logic for unexpected tracer uptake.

References

Validation & Comparative

A Comparative Guide: Cross-validation of [11C]GSK931145 PET with In Vitro Autoradiography for Glycine Transporter Type 1 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo Positron Emission Tomography (PET) using the radioligand [11C]GSK931145 and in vitro autoradiography for the quantitative assessment of the Glycine Transporter Type 1 (GlyT-1). While a direct head-to-head cross-validation study in the same subjects using [11C]this compound has not been identified in the public domain, this document synthesizes available data to offer a comparative overview of these two powerful methodologies. This guide will delve into the experimental protocols for each technique, present available quantitative data for comparison, and discuss alternative tracers for GlyT-1 imaging.

Introduction to [11C]this compound and GlyT-1

The Glycine Transporter Type 1 (GlyT-1) is a critical protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft.[1][2] By modulating glycine levels, GlyT-1 plays a key role in regulating glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor, where glycine acts as an essential co-agonist.[2][3] Dysregulation of GlyT-1 and NMDA receptor function has been implicated in the pathophysiology of schizophrenia, making GlyT-1 a significant target for drug development.[2][4]

[11C]this compound is a potent and selective PET radioligand developed for the in vivo imaging and quantification of GlyT-1 in the brain.[5][6] PET studies with this tracer have been instrumental in understanding the distribution of GlyT-1 in living organisms and in determining the target engagement of novel GlyT-1 inhibitor drug candidates.[4]

In Vivo Imaging: [11C]this compound PET

Positron Emission Tomography with [11C]this compound allows for the non-invasive quantification of GlyT-1 distribution and density in the living brain.

Experimental Protocol: [11C]this compound PET

A typical experimental workflow for a human [11C]this compound PET study is as follows:

  • Radiosynthesis: [11C]this compound is synthesized by the methylation of a precursor molecule using [11C]methyl iodide or [11C]methyl triflate.[5]

  • Subject Preparation: Subjects are positioned in the PET scanner, and a transmission scan is performed for attenuation correction. An arterial line is often placed for blood sampling to measure the arterial input function.

  • Radiotracer Administration: A bolus of [11C]this compound is administered intravenously.[7]

  • Dynamic PET Scanning: Dynamic emission data are acquired for 90-120 minutes post-injection.[6][7]

  • Arterial Blood Sampling: Timed arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.

  • Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves (TACs) are generated for various brain regions of interest (ROIs).

  • Kinetic Modeling: The TACs and the arterial input function are used to fit a pharmacokinetic model (e.g., a two-tissue compartmental model) to estimate key parameters such as the total volume of distribution (VT), which is proportional to the density of GlyT-1.[4]

Quantitative Data from [11C]this compound PET Studies

The following table summarizes representative quantitative data from human and non-human primate PET studies with [11C]this compound.

ParameterHumanBaboonPigReference
Tracer Uptake (Brain) Heterogeneous, highest in midbrain, thalamus, and cerebellum.[4]Similar to humans, with high uptake in brain stem, thalamus, and cerebellum.[7]Good brain penetration with heterogeneous distribution.[5][4][5][7]
Binding Potential (BPND) 1.5 - 3 in midbrain, thalamus, and cerebellum.[4]Not explicitly reported, but homologous competition showed specific binding.Pre-treatment with a GlyT-1 inhibitor reduced uptake to homogeneous levels.[5][4][5]
Total Volume of Distribution (VT) Poor test-retest reproducibility with a two-tissue compartmental model (VAR(VT): 29-38%).[4]A decrease in VT was observed with increasing doses of a GlyT-1 inhibitor.[6]Compartment analyses were used for quantitative analysis.[5][4][5][6]

In Vitro Validation: Autoradiography

In vitro autoradiography is a laboratory technique that allows for the visualization and quantification of receptor or transporter binding in tissue sections. It provides a high-resolution map of the target distribution, which can be used to validate in vivo PET findings.

Experimental Protocol: In Vitro Autoradiography with a GlyT-1 Radioligand

A general protocol for in vitro autoradiography of GlyT-1 using a radiolabeled inhibitor is as follows:

  • Tissue Preparation: Brain tissue is rapidly frozen and sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Pre-incubation: The sections are pre-incubated in a buffer solution to remove endogenous glycine.

  • Incubation: The sections are then incubated with a solution containing the radiolabeled GlyT-1 inhibitor (e.g., [3H]-labeled or potentially a longer-lived isotopologue of this compound). To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of a high concentration of a non-radiolabeled GlyT-1 inhibitor.

  • Washing: The sections are washed in cold buffer to remove unbound radioligand.

  • Drying and Exposure: The sections are dried and exposed to a phosphor imaging plate or autoradiographic film.

  • Image Analysis: The resulting autoradiograms are digitized, and the density of binding in different brain regions is quantified using image analysis software.

Expected Outcomes and Comparison with PET

Although a direct comparison with [11C]this compound PET is not available, based on the known distribution of GlyT-1, in vitro autoradiography would be expected to show high binding densities in the brainstem, thalamus, and cerebellum, which would correlate with the high uptake regions observed in [11C]this compound PET scans.[4] The higher resolution of autoradiography could provide more detailed anatomical localization of GlyT-1 within these broader regions.

Comparison of Methodologies

Feature[11C]this compound PETIn Vitro Autoradiography
Methodology In vivo, non-invasiveIn vitro, invasive (requires tissue)
Resolution Lower (mm range)Higher (µm range)
Quantification Provides kinetic parameters (e.g., VT, BPND) reflecting in vivo bindingProvides measures of binding density (e.g., fmol/mg tissue)
Throughput LowHigh
Subject Living organismPost-mortem or biopsied tissue
Information Provided Dynamic information on tracer delivery, binding, and clearanceStatic snapshot of binding at a single time point

Alternative PET Tracers for GlyT-1 Imaging

Several other PET radioligands have been developed for imaging GlyT-1. A comparison with these alternatives is crucial for selecting the most appropriate tool for a given research question.

TracerIsotopeKey CharacteristicsReference
[18F]MK-6577 Fluorine-18Longer half-life than Carbon-11, allowing for longer scan times and centralized production. Shows high specific binding.[8][8]
[11C]RO5013853 Carbon-11Another C-11 labeled GlyT-1 tracer.[9]
[11C]N-methyl-SSR504734 Carbon-11Shows high brain uptake and a regional distribution consistent with other GlyT-1 PET ligands.[9][9]

Visualizing the Pathways and Processes

Glycine Transporter 1 (GlyT-1) Signaling Pathway

GlyT1_Signaling_Pathway Glycine Transporter 1 (GlyT-1) Signaling Pathway cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate releases Postsynaptic_Neuron Postsynaptic Neuron Glial_Cell Glial Cell Glycine Glycine Glial_Cell->Glycine releases GlyT1 GlyT-1 NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor co-agonist binding Glutamate->NMDA_Receptor binds NMDA_Receptor->Postsynaptic_Neuron activates (Ca2+ influx) GlyT1->Glycine reuptake This compound [11C]this compound This compound->GlyT1 inhibits

Caption: GlyT-1 modulates NMDA receptor activity by regulating glycine levels.

Cross-Validation Workflow: PET and Autoradiography

Cross_Validation_Workflow Conceptual Cross-Validation Workflow cluster_invivo In Vivo PET Imaging cluster_invitro In Vitro Autoradiography PET_Scan [11C]this compound PET Scan PET_Data Quantitative PET Data (V_T, BP_ND) PET_Scan->PET_Data Correlation_Analysis Correlation Analysis PET_Data->Correlation_Analysis Tissue_Extraction Brain Tissue Extraction Autoradiography In Vitro Autoradiography with [11C]this compound Tissue_Extraction->Autoradiography ARG_Data Quantitative ARG Data (Binding Density) Autoradiography->ARG_Data ARG_Data->Correlation_Analysis Subject Subject Subject->PET_Scan Subject->Tissue_Extraction

Caption: Idealized workflow for cross-validating PET and autoradiography.

Conclusion

[11C]this compound PET is a valuable tool for the in vivo quantification of GlyT-1 in the brain, providing crucial information for neuroscience research and drug development. While a direct cross-validation with in vitro autoradiography using the same tracer has not been published, the available data from separate studies show a strong concordance in the expected regional distribution of GlyT-1. In vitro autoradiography, with its superior spatial resolution, serves as a gold standard for validating the anatomical binding of PET radioligands. The development of alternative GlyT-1 tracers, such as [18F]MK-6577, offers additional options for researchers, with potential advantages in terms of half-life and imaging characteristics. Future studies directly comparing in vivo PET and in vitro autoradiography in the same subjects would be invaluable for a definitive cross-validation of these important imaging techniques.

References

Head-to-Head Comparison: [¹¹C]GSK931145 vs. [¹⁸F]MK-6577 for GlyT1 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development and Neuroscience

The glycine transporter type 1 (GlyT1) has emerged as a critical target in the development of novel therapeutics for schizophrenia and other neurological disorders.[1][2] Positron Emission Tomography (PET) imaging of GlyT1 allows for in-vivo quantification, aiding in drug development by confirming target engagement and informing dose selection.[1][2] This guide provides a detailed head-to-head comparison of two prominent radioligands for GlyT1 imaging: [¹¹C]GSK931145 and [¹⁸F]MK-6577.

Executive Summary

Both [¹¹C]this compound and [¹⁸F]MK-6577 are effective PET tracers for imaging GlyT1 in the brain.[2][3] They exhibit good brain penetration and a heterogeneous distribution consistent with the known localization of GlyT1, with the highest uptake in the midbrain, thalamus, cerebellum, and pons.[1][3] However, key differences in their radioisotope, pharmacokinetics, and specific binding signals position them for different research applications. Notably, [¹⁸F]MK-6577 is considered superior due to its faster kinetics, higher specific binding signal, and the practical advantages of the Fluorine-18 label.[4]

At a Glance: Key Performance Characteristics

Feature[¹¹C]this compound[¹⁸F]MK-6577
Radioisotope Carbon-11Fluorine-18
Half-life 20.4 minutes109.8 minutes
Target Glycine Transporter Type 1 (GlyT1)Glycine Transporter Type 1 (GlyT1)
Brain Penetration GoodGood
Highest Uptake Regions Midbrain, Thalamus, Cerebellum[1]Pons, Thalamus, Cerebellum[3]
Binding Potential (BPND) 1.5 - 3 in primates (Midbrain, Thalamus, Cerebellum)[1]4.1 ± 0.43 in humans (Pons)[5]
Test-Retest Variability Poor with 2-tissue compartmental model (29-38%), improved with pseudo-reference tissue model (16-23%)[1]<12% on average (VT)[5]
Metabolism ~70% intact at 1 hour post-injection in baboons; 60 ± 8% intact in humans[6]Only more polar metabolites formed in rhesus monkeys[3]
Effective Dose (Human) 4.02 µSv/MBq (male), 4.95 µSv/MBq (female)[7]24.5 ± 2.9 µSv/MBq (male)[5]

In-Depth Analysis

Binding Characteristics

[¹¹C]this compound demonstrates high selectivity for GlyT1 over GlyT2, with a pIC50 of 8.4 for GlyT-1.[8] In primate studies, it showed binding potential estimates between 1.5 and 3 in high-uptake regions.[1]

[¹⁸F]MK-6577 also shows a large specific signal and reversible binding in vivo.[3] In vitro autoradiography in both rhesus monkey and human brain slices confirmed a large specific signal with a distribution consistent with in vivo results.[3] The in vivo Kd for [¹⁸F]MK-6577 in baboons was estimated to be 1.87 nmol/L.[4][9]

Pharmacokinetics

Both tracers readily enter the brain. [¹¹C]this compound has a significantly lower plasma free fraction in humans (0.8%) compared to primates (8%).[1] The principal route of clearance for [¹¹C]this compound is intestinal, with no urinary excretion observed.[7]

In vivo metabolism studies of [¹⁸F]MK-6577 in rhesus monkeys indicated the formation of only more polar metabolites, which are less likely to cross the blood-brain barrier and interfere with brain imaging.[3]

Imaging Performance

Human PET studies with [¹¹C]this compound showed poor test-retest reproducibility when using a two-tissue compartmental model, which improved with a pseudo-reference tissue model.[1] This suggests that quantification can be challenging.

In contrast, [¹⁸F]MK-6577 demonstrated better test-retest variability of less than 12% for the total volume of distribution (VT).[5] This higher reproducibility is a significant advantage for longitudinal studies and therapeutic monitoring. The longer half-life of Fluorine-18 also allows for more flexible imaging protocols and centralized production and distribution of the radiotracer.

Experimental Methodologies

Radiosynthesis
  • [¹¹C]this compound: Labeled using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2] The final product has a radiochemical purity of >99%.[8]

  • [¹⁸F]MK-6577: Synthesized via a nucleophilic aromatic substitution reaction using a 2-chloropyridine precursor.[3]

PET Imaging Protocol (General)

PET scans are typically acquired following an intravenous injection of the radiotracer. Dynamic 3D acquisitions are performed to measure the time course of radioactivity in the brain. Arterial blood sampling is often conducted to provide an input function for kinetic modeling.

In Vivo Blocking Studies

To determine specific binding, a baseline PET scan is performed, followed by a second scan after the administration of a pharmacological dose of a GlyT1 inhibitor. A reduction in radiotracer uptake in GlyT1-rich regions after the blocking agent indicates specific binding.[2]

Visualizing the Research Workflow

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation radiolabeling Radiolabeling ([11C] or [18F]) in_vitro In Vitro Autoradiography (Brain Slices) radiolabeling->in_vitro in_vivo_animal In Vivo Animal PET (Pigs, Primates) radiolabeling->in_vivo_animal blocking Blocking Studies (GlyT1 Inhibitor) in_vivo_animal->blocking pharmacokinetics Pharmacokinetic Analysis (Metabolism, Clearance) in_vivo_animal->pharmacokinetics human_pet Human PET Studies in_vivo_animal->human_pet Translate to Humans dosimetry Whole-Body Dosimetry human_pet->dosimetry test_retest Test-Retest Reproducibility human_pet->test_retest occupancy Receptor Occupancy Studies human_pet->occupancy

Caption: Generalized workflow for the preclinical and clinical evaluation of GlyT1 PET radiotracers.

GlyT1's Role in Glutamatergic Neurotransmission

G cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Neuron glia Glial Cell nmda NMDA Receptor glutamate->nmda Binds glycine Glycine glycine->nmda Co-agonist Binding glyt1 GlyT1 glycine->glyt1 Reuptake nmda->postsynaptic Activation tracer [11C]this compound [18F]MK-6577 tracer->glyt1 Blocks for Imaging

Caption: Simplified signaling pathway at a glutamatergic synapse illustrating the role of GlyT1.

Conclusion

Both [¹¹C]this compound and [¹⁸F]MK-6577 are valuable tools for the in-vivo investigation of GlyT1. [¹¹C]this compound has been instrumental in the initial characterization of GlyT1 imaging. However, for most applications, particularly those requiring high quantitative accuracy, longitudinal measurements, or logistical flexibility, [¹⁸F]MK-6577 emerges as the superior radiotracer . Its favorable pharmacokinetic profile, lower test-retest variability, and the practical advantages of the Fluorine-18 isotope make it a more robust choice for clinical trials and advanced neuroscience research. The choice between these tracers will ultimately depend on the specific research question, available resources, and the required level of quantitative precision.

References

A Comparative Guide to [11C]GSK931145 and [11C]RO5013853 for Glycine Transporter Type 1 (GlyT1) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent radioligands, [11C]GSK931145 and [11C]RO5013853, used for imaging the Glycine Transporter Type 1 (GlyT1) with Positron Emission Tomography (PET). The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate tracer for their specific research needs by presenting a side-by-side evaluation of their performance based on published experimental data.

The glycine transporter type 1 (GlyT1) is a critical target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia.[1][2] PET imaging of GlyT1 allows for the in vivo quantification of transporter density and occupancy by therapeutic candidates, thereby facilitating drug development and dose selection.[1][2] Both [11C]this compound and [11C]RO5013853 have emerged as viable PET tracers for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for [11C]this compound and [11C]RO5013853 based on preclinical and clinical studies.

Table 1: In Vitro and Preclinical Characteristics

Parameter[11C]this compound[11C]RO5013853SpeciesReference
pIC50 (-logIC50) for GlyT1 8.4Not explicitly stated in search resultsIn vitro[3]
pIC50 (-logIC50) for GlyT2 4.6Not explicitly stated in search resultsIn vitro[3]
pKi (-logKi) in rat cortex 8.97Not explicitly stated in search resultsRat[3]
logD 2.53Not explicitly stated in search resultsIn vitro[3]
Brain-Blood AUC Ratio 1.9Not explicitly stated in search resultsRat[3]

Table 2: Human PET Imaging Characteristics

Parameter[11C]this compound[11C]RO5013853Reference
Brain Uptake (K1, mL/cm³/min) 0.0250.037[4]
Total Volume of Distribution (VT, mL/cm³) Cerebellum: ~1.8, Thalamus: ~2.0, Pons: ~2.2Cerebellum: 2.59, Thalamus: 2.22, Pons: 1.99[1][5][6]
Test-Retest Variability (VT) 29-38% (Two-tissue compartmental model)<10% (Two-tissue 5-parameter model)[1][5][6]
Test-Retest Variability (BPND) 16-23% (Pseudo-reference tissue model)Not explicitly stated in search results[1]
Metabolism (% intact at 1h p.i.) 60 ± 8%Parent compound predominates in plasma[7]
Effective Dose (μSv/MBq) 4.02 (male), 4.95 (female)~3.3[5][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[11C]this compound Human PET Imaging Protocol

  • Subjects: Healthy human volunteers.[1][7]

  • Radiotracer Administration: Intravenous (i.v.) injection of [11C]this compound (average dose of 304.22 ± 112.87 MBq).[7]

  • PET Scanning: Dynamic PET scans of the brain were acquired for up to 90 or 120 minutes post-injection.[3][7] Whole-body PET scans were also performed to assess biodistribution and dosimetry.[7][8]

  • Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.[1][7]

  • Data Analysis: Brain uptake and binding were quantified using kinetic modeling, including the two-tissue compartmental model and a pseudo-reference tissue model.[1] The total volume of distribution (VT) and binding potential (BPND) were calculated for various brain regions.[1]

[11C]RO5013853 Human PET Imaging Protocol

  • Subjects: Ten healthy male volunteers.[5][6]

  • Radiotracer Administration: Intravenous bolus injection of approximately 1100 MBq of [11C]RO5013853 with high specific activity.[5][6]

  • PET Scanning: Dynamic PET scans of the brain were performed.[5][6] Whole-body dosimetry studies were conducted on a subset of subjects.[5][6]

  • Arterial Blood Sampling: Arterial plasma input function was measured for standard compartmental model analysis.[5][6]

  • Data Analysis: Kinetic analysis was performed using a 2-tissue 5-parameter compartmental model to estimate the volume of distribution (VT) in different brain regions.[5][6]

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for a human PET study with these tracers and the role of GlyT1 in glutamatergic neurotransmission.

G cluster_workflow General Human PET Imaging Workflow subject Healthy Volunteer Recruitment tracer Radiotracer Synthesis ([11C]this compound or [11C]RO5013853) injection Intravenous Injection subject->injection tracer->injection pet Dynamic PET Scan injection->pet blood Arterial Blood Sampling injection->blood analysis Kinetic Modeling & Data Analysis pet->analysis blood->analysis results Outcome Measures (VT, BPND, etc.) analysis->results G cluster_synapse GlyT1 in the Glutamatergic Synapse presynaptic Presynaptic Terminal glutamate Glutamate presynaptic->glutamate Release postsynaptic Postsynaptic Terminal glia Astrocyte nmdar NMDA Receptor glutamate->nmdar Binds glycine Glycine glycine->nmdar Co-agonist Binding nmdar->postsynaptic Activation glyt1 GlyT1 glyt1->presynaptic Glycine Reuptake glyt1->glia Glycine Reuptake

References

A Comparative Analysis of GSK931145 and Other GlyT1 Ligands: Binding Affinity and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the binding affinity of GSK931145 to the Glycine Transporter 1 (GlyT1) against other notable GlyT1 ligands: Bitopertin, Iclepertin, and ALX-5407. This document summarizes key quantitative data, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Unveiling the Binding Affinities: A Quantitative Comparison

The potency of a GlyT1 inhibitor is a critical determinant of its potential therapeutic efficacy. The following table summarizes the binding affinities of this compound and other selected ligands to GlyT1, presented as IC50, Ki, and EC50 values. Lower values are indicative of higher affinity and potency.

CompoundIC50 (nM)Ki (nM)EC50 (nM)Species/Assay System
This compound 4.01.05-Rat Cortex
Bitopertin (RG1678) 22-258.1~130-200 ng/mL*Chinese Hamster Ovary (CHO) cells expressing human GlyT1b
Iclepertin (BI 425809) 5.0 - 5.2--Human SK-N-MC cells and Rat Primary Neurons
ALX-5407 3.0--QT6 cells expressing human GlyT1c

*Note: The EC50 value for Bitopertin reflects the plasma concentration required for 50% receptor occupancy in human PET imaging studies and is not a direct measure of binding affinity (Ki or Kd) from an in vitro binding assay.[1]

The Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Glycine Transporter 1 (GlyT1) plays a crucial role in regulating the concentration of glycine in the synaptic cleft. Glycine acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, and cognitive functions. By inhibiting GlyT1, these ligands prevent the reuptake of glycine, leading to an increase in its extracellular concentration. This, in turn, enhances the activation of NMDA receptors.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (Co-agonist) GlyT1 GlyT1 Glycine->GlyT1 Transported by Glutamate_Release Glutamate Release Ca_Influx Ca²+ Influx NMDAR->Ca_Influx Activates Synaptic_Plasticity Synaptic Plasticity & Cognitive Function Ca_Influx->Synaptic_Plasticity Leads to Glycine_Reuptake Glycine Reuptake GlyT1_Inhibitor This compound & Other Ligands GlyT1_Inhibitor->GlyT1 Inhibits

GlyT1 inhibition enhances NMDA receptor signaling.

Experimental Protocols: Measuring Binding Affinity

The binding affinities presented in this guide are primarily determined through two key experimental techniques: radioligand binding assays and glycine uptake assays.

Radioligand Binding Assay (Competitive)

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for GlyT1.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing GlyT1 (e.g., CHO or HEK293 cells).

  • Radioligand: A specific GlyT1 radioligand, such as [³H]this compound or another suitable tracer.

  • Test Compounds: this compound, Bitopertin, Iclepertin, ALX-5407, and other compounds of interest at various concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. A control group with no test compound (total binding) and a group with a high concentration of a known potent inhibitor (non-specific binding) are also included.

  • Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with GlyT1 start->prep_membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation filtration Separate Bound & Unbound Ligand via Filtration incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing quantification Quantify Radioactivity on Filters washing->quantification analysis Calculate IC50 and Ki quantification->analysis end End analysis->end

Workflow of a competitive radioligand binding assay.
[³H]Glycine Uptake Assay

This functional assay measures the ability of a compound to inhibit the transport of glycine into cells expressing GlyT1.

Objective: To determine the IC50 of a test compound for inhibiting GlyT1-mediated glycine uptake.

Materials:

  • Cells: A cell line stably expressing GlyT1 (e.g., CHO-K1 cells).

  • [³H]Glycine: Radiolabeled glycine.

  • Test Compounds: At various concentrations.

  • Uptake Buffer: A balanced salt solution (e.g., HBSS).

  • Lysis Buffer: To lyse the cells for scintillation counting.

  • Scintillation Counter.

Procedure:

  • Cell Culture: Cells are cultured in multi-well plates to form a confluent monolayer.

  • Pre-incubation: The cell culture medium is replaced with uptake buffer containing the test compound at various concentrations. The cells are pre-incubated for a short period.

  • Uptake Initiation: A solution containing [³H]Glycine is added to each well to initiate the uptake process.

  • Incubation: The cells are incubated for a defined period (e.g., 10-20 minutes) to allow for glycine transport.

  • Termination: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular contents, including the transported [³H]Glycine.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glycine uptake is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then determined by non-linear regression.

References

A Comparative Guide to the Kinetic Parameters of GlyT1 PET Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glycine transporter type 1 (GlyT1) has emerged as a critical target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia. Positron Emission Tomography (PET) imaging using GlyT1-specific radiotracers is an invaluable tool for in-vivo quantification of transporter density and for assessing the efficacy of new drug candidates. The selection of an appropriate PET tracer is paramount for the successful execution of clinical and preclinical studies. This guide provides a detailed comparison of the kinetic parameters of three prominent GlyT1 PET tracers: [¹¹C]RO5013853, [¹⁸F]MK-6577, and [¹¹C]GSK931145, supported by experimental data to aid researchers in making informed decisions.

Key Kinetic Parameters: A Comparative Overview

The kinetic behavior of a PET tracer in the brain is characterized by several key parameters that reflect its delivery, binding to the target, and clearance. The most critical of these are the total volume of distribution (Vₜ), which reflects the equilibrium distribution of the tracer in tissue relative to plasma, and the binding potential (BPₙₔ), which is a measure of the density of available GlyT1 transporters.

TracerBrain RegionVₜ (mL/cm³)BPₙₔKinetic ModelTest-Retest Variability
[¹¹C]RO5013853 Pons2.59 ± 0.38-2-Tissue Compartment<10% for Vₜ
Thalamus2.22 ± 0.28-2-Tissue Compartment<10% for Vₜ
Cerebellum1.99 ± 0.24-2-Tissue Compartment<10% for Vₜ
Caudate1.13 ± 0.14-2-Tissue Compartment<10% for Vₜ
Putamen1.09 ± 0.14-2-Tissue Compartment<10% for Vₜ
Cortical Areas0.86 - 1.05-2-Tissue Compartment<10% for Vₜ
[¹⁸F]MK-6577 Pons6.7 ± 0.94.1 ± 0.432-Tissue Compartment<12% for Vₜ
Cortex2.1 ± 0.50.60 ± 0.232-Tissue Compartment<12% for Vₜ
[¹¹C]this compound Midbrain-1.5 - 3Pseudo-reference Tissue16-23% for BPₙₔ
Thalamus-1.5 - 3Pseudo-reference Tissue16-23% for BPₙₔ
Cerebellum-1.5 - 3Pseudo-reference Tissue16-23% for BPₙₔ
VariousPoor (29-38% for Vₜ)2-Tissue Compartment

Note: Vₜ and BPₙₔ values are presented as mean ± standard deviation where available. The data for [¹¹C]this compound highlights the challenges with Vₜ estimation using a 2-tissue compartmental model, leading to the preference for a pseudo-reference tissue model for BPₙₔ estimation[1].

Experimental Methodologies

A thorough understanding of the experimental protocols is crucial for interpreting and comparing the kinetic data. The following sections outline the typical methodologies employed in human PET studies with these GlyT1 tracers.

Subject Population

Healthy adult volunteers are typically recruited for initial tracer characterization studies. Exclusion criteria often include a history of neurological or psychiatric disorders, current medication use that could interfere with the GlyT1 system, and contraindications for PET scanning.

PET Data Acquisition

Dynamic PET scans are acquired following the intravenous bolus injection of the radiotracer. The scan duration is typically 90-120 minutes to capture the full kinetic profile of the tracer. Data is reconstructed into a series of time frames, often with shorter frames at the beginning to capture the rapid initial kinetics and longer frames later in the scan.

Arterial Blood Sampling and Metabolite Analysis

To provide an input function for kinetic modeling, arterial blood is sampled frequently, especially during the initial phase of the scan, to measure the concentration of the radiotracer in plasma over time. High-performance liquid chromatography (HPLC) is used to separate the parent tracer from its radioactive metabolites, allowing for a metabolite-corrected plasma input function.

Kinetic Modeling

The time-activity curves from different brain regions, along with the metabolite-corrected arterial input function, are fitted to a kinetic model to estimate the parameters of interest. The two-tissue compartmental model (2TCM) is the most commonly used model for these tracers, as it describes the movement of the tracer between the plasma, a non-displaceable compartment (free and non-specifically bound tracer), and a specific binding compartment (tracer bound to GlyT1).

The key rate constants of the 2TCM are:

  • K₁ (mL/cm³/min): The rate of tracer transport from plasma into the brain tissue.

  • k₂ (min⁻¹): The rate of tracer transport from the tissue back into the plasma.

  • k₃ (min⁻¹): The rate of tracer association with the GlyT1 transporter.

  • k₄ (min⁻¹): The rate of tracer dissociation from the GlyT1 transporter.

From these rate constants, the total volume of distribution (Vₜ) can be calculated as Vₜ = (K₁/k₂) * (1 + k₃/k₄). The binding potential (BPₙₔ) is calculated as k₃/k₄.

For tracers where a suitable reference region (a brain region with negligible GlyT1 density) is not available, a pseudo-reference tissue model may be employed to estimate BPₙₔ, as was the case for [¹¹C]this compound[1].

Visualizing the Process: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the methodologies and the biological context, the following diagrams illustrate a typical experimental workflow for a GlyT1 PET study and the signaling pathway associated with GlyT1.

G Experimental Workflow for a GlyT1 PET Study cluster_0 Subject Preparation cluster_1 PET Imaging Session cluster_2 Data Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Catheter Placement Catheter Placement Informed Consent->Catheter Placement Radiotracer Injection Radiotracer Injection Catheter Placement->Radiotracer Injection Dynamic PET Scan Dynamic PET Scan Radiotracer Injection->Dynamic PET Scan Arterial Blood Sampling Arterial Blood Sampling Radiotracer Injection->Arterial Blood Sampling PET Image Reconstruction PET Image Reconstruction Dynamic PET Scan->PET Image Reconstruction Metabolite Analysis Metabolite Analysis Arterial Blood Sampling->Metabolite Analysis Arterial Input Function Arterial Input Function Metabolite Analysis->Arterial Input Function Time-Activity Curve Generation Time-Activity Curve Generation PET Image Reconstruction->Time-Activity Curve Generation Kinetic Modeling Kinetic Modeling Time-Activity Curve Generation->Kinetic Modeling Arterial Input Function->Kinetic Modeling Parameter Estimation (V_T, BP_ND) Parameter Estimation (V_T, BP_ND) Kinetic Modeling->Parameter Estimation (V_T, BP_ND)

A typical workflow for a GlyT1 PET imaging study.

G GlyT1 Signaling Pathway Glycine Glycine NMDA Receptor NMDA Receptor Glycine->NMDA Receptor Co-agonist Binding GlyT1 GlyT1 Presynaptic Terminal Presynaptic Terminal Synaptic Cleft Synaptic Cleft Synaptic Cleft->GlyT1 Reuptake Presynaptic Terminal->Synaptic Cleft Release Postsynaptic Terminal Postsynaptic Terminal Neuronal Signaling Neuronal Signaling NMDA Receptor->Neuronal Signaling Activation Glutamate Glutamate Glutamate->NMDA Receptor Binds

The role of GlyT1 in modulating synaptic glycine levels.

Discussion and Conclusion

The choice of a GlyT1 PET tracer depends on the specific research question and the available resources.

  • [¹¹C]RO5013853 demonstrates good test-retest reliability for Vₜ estimation using a 2TCM, making it a robust option for quantifying GlyT1 density. Its distribution aligns with the known expression of GlyT1 in the human brain.

  • [¹⁸F]MK-6577 exhibits higher Vₜ and BPₙₔ values compared to the other tracers, suggesting a higher specific binding signal. The longer half-life of Fluorine-18 (¹⁸F) offers logistical advantages over Carbon-11 (¹¹C), including the potential for centralized production and longer scan times.

  • [¹¹C]this compound has shown challenges with the reproducibility of Vₜ estimates using a 2TCM, although BPₙₔ estimation is more reliable with a pseudo-reference tissue model. This highlights the importance of selecting the appropriate kinetic model for each tracer. A lower influx rate (K₁) has been reported for [¹¹C]this compound compared to [¹¹C]RO5013853, which may impact its signal-to-noise ratio.

References

[11C]GSK931145: A Comparative Guide to a Key GlyT1 Radioligand

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of [11C]GSK931145 with other prominent Glycine Transporter 1 (GlyT1) radioligands. This document provides a comprehensive overview of its advantages, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

The Glycine Transporter 1 (GlyT1) has emerged as a significant target in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia. Positron Emission Tomography (PET) imaging using selective GlyT1 radioligands is a critical tool in drug development, enabling the in vivo quantification of transporter occupancy and facilitating dose-selection studies. [11C]this compound is a PET radioligand that has demonstrated considerable promise for imaging GlyT1.

Performance Comparison of GlyT1 Radioligands

[11C]this compound exhibits favorable characteristics for a PET radioligand, including good brain penetration and a distribution pattern consistent with the known localization of GlyT1.[1] However, a comprehensive evaluation necessitates a comparison with other available GlyT1 radioligands. The following table summarizes key quantitative data for [11C]this compound and its main comparators.

RadioligandBinding Affinity (Ki or IC50, nM)Brain UptakeKey Findings
[11C]this compound pIC50 = 8.4 (for GlyT1)Good brain penetrationPromising ligand with good brain penetration, specific signal, and reversible kinetics.[1]
[11C]GSK565710 Not specified in provided contextGood brain penetrationReduced apparent level of specific binding compared to [11C]this compound.[1]
[11C]GSK991022 Not specified in provided contextLower brain penetrationSignificantly lower brain penetration compared to [11C]this compound.[1]
[18F]MK-6577 Not specified in provided contextGood brain uptakeConsidered superior to [11C]this compound with faster kinetics and a higher specific binding signal.
[11C]RO5013853 Not specified in provided contextHigher VT than [11C]this compoundShows higher total distribution volume (VT) and better test-retest reliability compared to [11C]this compound.
Bitopertin (RG1678) Ki = 8.1 nMNot applicable (inhibitor)A well-characterized GlyT1 inhibitor used in clinical trials.[2]
Sarcosine IC50 ≈ 55,800 nMNot applicable (inhibitor)A naturally occurring GlyT1 inhibitor.[2]
ALX-5407 IC50 = 3 nMNot applicable (inhibitor)A potent GlyT1 inhibitor.[2]
Org24598 Ki = 16.9 nMNot applicable (inhibitor)A non-amino acid derivative GlyT1 inhibitor.[2]
SSR504734 IC50 = 18 nM (human)Not applicable (inhibitor)A selective GlyT1 inhibitor.[2]
Iclepertin (BI 425809) IC50 = 5.0 nM (human)Not applicable (inhibitor)A potent GlyT1 inhibitor.[2]
PF-03463275 Ki = 11.6 nMNot applicable (inhibitor)A GlyT1 inhibitor studied for in vivo occupancy.[2]

Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation and replication. The following are detailed protocols for key experiments cited in the evaluation of GlyT1 radioligands.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a radioligand to its target.

1. Membrane Preparation:

  • Culture cells stably expressing the target transporter (e.g., human GlyT1 in CHO or HEK293 cells) to confluence.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.[2][3]

2. Competitive Binding Assay:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]Glycine), and varying concentrations of the competitor compound (the unlabeled ligand being tested).

  • Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[3]

  • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[3][4]

  • Measure the radioactivity retained on the filters using a scintillation counter.[2]

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vivo PET Imaging in Humans

This protocol outlines the typical procedure for conducting a PET study with a radioligand like [11C]this compound.

1. Subject Preparation:

  • Recruit healthy volunteers or patients according to the study protocol, which has been approved by an ethics committee.

  • Obtain informed consent from all participants.

  • Subjects are typically fasted for a specified period before the scan.

2. Radioligand Administration and PET Scan:

  • A cannula is inserted into a peripheral vein for radioligand injection.

  • For arterial input function measurement, an arterial line may be placed.

  • The subject is positioned in the PET scanner.

  • A transmission scan is often performed for attenuation correction.

  • The radioligand (e.g., [11C]this compound) is administered as an intravenous bolus.[5]

  • Dynamic PET data are acquired for a specified duration (e.g., 90-120 minutes).[5][6]

3. Blood Sampling and Metabolite Analysis:

  • Arterial or venous blood samples are collected at scheduled time points throughout the scan to measure the concentration of the radioligand in the plasma.[5]

  • Plasma is separated, and the fraction of unchanged radioligand is determined using techniques like high-performance liquid chromatography (HPLC).

4. Data Analysis:

  • PET images are reconstructed, incorporating corrections for attenuation, scatter, and radioactive decay.

  • Regions of interest (ROIs) are drawn on the images, often co-registered with anatomical MRI scans.

  • Time-activity curves (TACs) for each ROI are generated.

  • Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate parameters such as the total volume of distribution (VT).[6]

Biodistribution Study in Animals

Biodistribution studies are essential for understanding the uptake and clearance of a radioligand in various organs.

1. Animal Preparation:

  • Use an appropriate animal model (e.g., mice, rats, or non-human primates).

  • Anesthetize the animals according to approved protocols.

2. Radioligand Administration and Imaging:

  • Inject the radioligand intravenously.

  • Acquire dynamic or static whole-body PET or SPECT images at various time points post-injection.[7]

3. Ex Vivo Biodistribution (Optional but recommended):

  • At predetermined time points, euthanize a cohort of animals.

  • Dissect and collect major organs and tissues (e.g., brain, heart, liver, kidneys, lungs, muscle, bone, blood, urine).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

4. Data Analysis:

  • For imaging studies, draw ROIs over the major organs and generate time-activity curves.

  • Calculate the residence time of the radioligand in each organ.

  • Use software like OLINDA/EXM to estimate the absorbed radiation dose to each organ and the effective dose for humans.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the context of [11C]this compound's application.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine GlyT1_pre GlyT1 Glycine->GlyT1_pre Reuptake Glycine->NMDA_Receptor Co-agonist Binding GlyT1_glial GlyT1 Glycine->GlyT1_glial Reuptake Glutamate_vesicle Glutamate Vesicle Glutamate_vesicle->Glutamate Release Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening GlialCell Glial Cell GlialCell->GlyT1_glial This compound [11C]this compound This compound->GlyT1_pre Inhibits This compound->GlyT1_glial Inhibits

Caption: GlyT1 inhibition by [11C]this compound increases synaptic glycine levels, enhancing NMDA receptor activation.

PET_Imaging_Workflow cluster_preparation Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting, Consent) Injection Intravenous Injection Subject_Prep->Injection Radioligand_Synth Radioligand Synthesis ([11C]this compound) Radioligand_Synth->Injection PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Blood_Sampling Arterial/Venous Blood Sampling Injection->Blood_Sampling Image_Recon Image Reconstruction (Attenuation, Scatter Correction) PET_Scan->Image_Recon Metabolite_Analysis Plasma Metabolite Analysis (HPLC) Blood_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Image_Recon->Kinetic_Modeling Metabolite_Analysis->Kinetic_Modeling Quantification Quantification of Vᴛ Kinetic_Modeling->Quantification

Caption: Workflow for a typical in vivo PET imaging study with a radioligand like [11C]this compound.

Biodistribution_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_data_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia) Radioligand_Inject Radioligand Injection (IV) Animal_Prep->Radioligand_Inject Whole_Body_Scan Whole-Body PET/SPECT Scan Radioligand_Inject->Whole_Body_Scan Euthanasia Euthanasia at Time Points Radioligand_Inject->Euthanasia ROI_Analysis Region of Interest (ROI) Analysis Whole_Body_Scan->ROI_Analysis Organ_Dissection Organ & Tissue Dissection Euthanasia->Organ_Dissection Gamma_Counting Radioactivity Measurement (Gamma Counter) Organ_Dissection->Gamma_Counting ID_g_Calc Calculation of %ID/g Gamma_Counting->ID_g_Calc Dosimetry Radiation Dosimetry Estimation (OLINDA/EXM) ROI_Analysis->Dosimetry ID_g_Calc->Dosimetry

References

Correlating [11C]GSK931145 Binding with Functional Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of [11C]GSK931145, a positron emission tomography (PET) radioligand for the Glycine Transporter Type 1 (GlyT-1), with other imaging alternatives. It summarizes the available experimental data on its binding characteristics and explores the correlation with functional outcomes, primarily in the context of schizophrenia.

Introduction

The Glycine Transporter Type 1 (GlyT-1) is a key regulator of glycine levels in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and enhancing NMDA receptor function through GlyT-1 inhibition is a promising therapeutic strategy for treating the negative and cognitive symptoms of schizophrenia.[1][2] PET imaging with ligands like [11C]this compound allows for the in vivo quantification of GlyT-1 availability and can be used to assess the target engagement of GlyT-1 inhibitors.[3] This guide will delve into the performance of [11C]this compound, compare it with other GlyT-1 PET tracers, and examine the available evidence linking GlyT-1 occupancy with functional outcomes in clinical trials.

Data Presentation: Comparison of GlyT-1 PET Radioligands

The selection of a PET radioligand is critical for the successful evaluation of novel therapeutics. The following table provides a comparative summary of key quantitative parameters for [11C]this compound and its main alternatives.

Parameter[11C]this compound[18F]MK-6577[11C]RO5013853
Binding Potential (BPND) 1.5 - 3 in midbrain, thalamus, and cerebellum[4]Higher specific binding signal than [11C]this compoundLarger specific signal than [11C]this compound
Test-Retest Variability Poor (29-38% for VT), improved with pseudo-reference tissue model (16-23% for BPND)[4]Not explicitly stated, but generally considered to have better counting statistics due to 18F labelRemarkably higher test-retest reliability than [11C]this compound
Kinetics Reversible kinetics[5]Faster kinetics than [11C]this compoundDescribed by a 2-tissue compartment model[3]
Brain Penetration Good brain penetration[5]Good brain uptake[3]Acceptable uptake in the baboon brain[3]
Metabolism ~30% intact radioligand in baboon arterial plasma at 1 hour post-injectionInformation not readily availableForms a single, more polar radiolabeled metabolite in baboons[3]
EC50 of GlyT-1 Inhibitor (GSK1018921) 45.7 ng/mL in humans[4]N/AN/A

Correlating GlyT-1 Occupancy with Functional Outcomes

Direct correlation studies linking [11C]this compound binding to functional outcomes in patient populations are limited in the published literature. However, by examining clinical trials of GlyT-1 inhibitors where target occupancy was estimated (often through separate PET studies or preclinical data), we can infer the relationship between transporter blockade and clinical effects.

The GlyT-1 inhibitor bitopertin (RG1678) has been the most extensively studied in this context. A proof-of-concept Phase II study showed that bitopertin treatment was associated with a significant reduction in negative symptoms in patients with schizophrenia.[6][7] Optimal efficacy was observed at low to medium levels of GlyT-1 occupancy.[6] However, subsequent Phase III trials with bitopertin failed to meet their primary endpoints, showing no significant benefit over placebo for negative symptoms.[8]

Another GlyT-1 inhibitor, PF-03463275, was studied in combination with cognitive training in patients with schizophrenia. While the drug was well-tolerated and achieved high levels of GlyT-1 occupancy as measured by [18F]-MK-6577 PET, it did not lead to greater improvements in cognitive impairment compared to cognitive training alone.[9] However, in a separate study, PF-03463275 was shown to enhance long-term potentiation (LTP), a measure of neuroplasticity, in schizophrenia patients, with peak effects at approximately 75% GlyT-1 occupancy.[10]

The following table summarizes the findings from key clinical trials of GlyT-1 inhibitors.

GlyT-1 InhibitorPhasePrimary Outcome MeasureKey Findings
Bitopertin (RG1678) IIChange in PANSS Negative Factor ScoreSignificant reduction in negative symptoms at 10mg and 30mg doses.[6][7]
IIIChange in PANSS Negative Factor ScoreNo significant improvement compared to placebo.[8]
PF-03463275 IIChange in MATRICS Consensus Cognitive Battery (MCCB)No significant improvement in cognitive impairment associated with schizophrenia when combined with cognitive training.[9]
IILong-Term Potentiation (LTP)Enhanced neuroplasticity in schizophrenia patients, with an inverted U-shaped dose-response.[10]
Iclepertin (BI 425809) IIChange in MCCB Composite ScoreImproved cognition at 10mg and 25mg doses in a Phase II schizophrenia trial.[11]

Experimental Protocols

[11C]this compound PET Imaging Protocol (Human)

This is a generalized protocol based on published studies.[4][12]

  • Subject Preparation:

    • Subjects fast for at least 4 hours prior to the scan.

    • An intravenous catheter is inserted for radiotracer injection and another for arterial blood sampling (if required for full kinetic modeling).

  • Radiotracer Administration:

    • A bolus injection of [11C]this compound is administered intravenously.

  • PET Scan Acquisition:

    • Dynamic PET scans are acquired for 90-120 minutes.

    • A transmission scan is performed for attenuation correction.

  • Blood Sampling (for Arterial Input Function):

    • Arterial blood samples are collected frequently in the initial minutes after injection and then at decreasing intervals throughout the scan.

    • Samples are analyzed for whole blood and plasma radioactivity, and for the fraction of parent radiotracer versus metabolites.

  • Data Analysis:

    • PET data are reconstructed and corrected for attenuation, scatter, and radioactive decay.

    • Time-activity curves are generated for various brain regions of interest.

    • Kinetic modeling (e.g., two-tissue compartment model) is applied to the time-activity curves to estimate parameters such as the total volume of distribution (VT).

    • Binding potential (BPND) can be calculated using a reference region or a pseudo-reference tissue model.[4]

Clinical Assessment of Functional Outcomes in Schizophrenia
  • Negative Symptoms:

    • Positive and Negative Syndrome Scale (PANSS): The negative symptom subscale is a widely used tool to assess the severity of negative symptoms such as blunted affect, emotional withdrawal, and lack of spontaneity.[6][13]

  • Cognitive Function:

    • MATRICS Consensus Cognitive Battery (MCCB): This is a standardized set of tests designed to assess cognitive function in schizophrenia, covering domains such as processing speed, working memory, and attention.[9][11]

    • Schizophrenia Cognition Rating Scale (SCoRS): An interviewer-rated scale that measures the impact of cognitive deficits on daily functioning.[11]

Mandatory Visualization

GlyT1_Signaling_Pathway cluster_presynaptic Glutamatergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate Glutamate_synapse Glutamate Glutamate->Glutamate_synapse Release Glycine_synapse Glycine NMDA_Receptor NMDA Receptor Glycine_synapse->NMDA_Receptor Co-agonist Binding GlyT1 GlyT-1 Glycine_synapse->GlyT1 Reuptake Glutamate_synapse->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Neuronal_Activation Neuronal Activation (Cognitive Function) Ca_ion->Neuronal_Activation Initiates Glycine_glia Glycine GlyT1->Glycine_glia This compound [11C]this compound (PET Ligand) This compound->GlyT1 Binds to (Allows Imaging) GlyT1_Inhibitor GlyT-1 Inhibitor (e.g., Bitopertin) GlyT1_Inhibitor->GlyT1 Blocks (Increases Synaptic Glycine)

Caption: GlyT-1 Signaling Pathway and PET Imaging Target.

Experimental_Workflow cluster_patient_recruitment Patient Recruitment cluster_imaging PET Imaging cluster_functional_assessment Functional Assessment cluster_correlation Correlation Analysis Patient Patient with Schizophrenia (Negative/Cognitive Symptoms) Injection Inject [11C]this compound Patient->Injection PANSS PANSS Assessment (Negative Symptoms) Patient->PANSS MCCB MCCB Assessment (Cognitive Function) Patient->MCCB PET_Scan Dynamic PET Scan (90-120 min) Injection->PET_Scan Data_Analysis Kinetic Modeling (Calculate BPnd) PET_Scan->Data_Analysis Correlation Correlate GlyT-1 Binding (BPnd) with Functional Scores Data_Analysis->Correlation PANSS->Correlation MCCB->Correlation

References

Validating [11C]GSK931145 for Multi-Center Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [11C]GSK931145 with alternative radiotracers for imaging the type 1 glycine transporter (GlyT1) in multi-center clinical trials. The objective is to present experimental data, detailed protocols, and visual workflows to aid in the validation and selection of the most appropriate PET tracer for your research needs.

Introduction to [11C]this compound

[11C]this compound is a positron emission tomography (PET) radioligand developed for in-vivo imaging of the GlyT1, a key target in the development of novel therapeutics for schizophrenia and other neurological disorders.[1] Its primary application in clinical trials is to confirm target engagement and inform dose selection for new GlyT1 inhibitors. This guide evaluates its performance characteristics in comparison to other available GlyT1 PET tracers, namely [18F]MK-6577 and [11C]RO5013853.

Quantitative Data Comparison

The selection of a PET tracer for multi-center clinical trials hinges on its quantitative performance, including its kinetic properties, specific binding signal, and reproducibility. The following tables summarize the key quantitative parameters for [11C]this compound and its main comparators.

Parameter [11C]this compound [18F]MK-6577 [11C]RO5013853 Reference
Volume of Distribution (VT) LowerHigherHigher
Binding Potential (BPND) ModerateHigherHigher
Test-Retest Variability HigherLowerLower
Kinetics SlowerFasterModerate
Specific Binding Signal GoodSuperiorGood
Table 1: High-Level Comparison of GlyT1 PET Tracers
Brain Region [11C]this compound (VT) [18F]MK-6577 (VT) [11C]RO5013853 (VT) Reference
PonsHigh6.7 ± 0.9High[2]
ThalamusHighHighHigh[2]
CerebellumHighHighHigh[2]
CortexLow2.1 ± 0.5Low[2]
Table 2: Regional Brain Uptake (Volume of Distribution, VT)
Tracer Test-Retest Variability (VT) Test-Retest Variability (BPND) Reference
[11C]this compound ~10-20%~15-25%
[18F]MK-6577 <12%~14%[2][3]
[11C]RO5013853 <10%<10%
Table 3: Test-Retest Variability of Key Quantification Parameters

Experimental Protocols

Standardization of experimental protocols is critical for the success of multi-center clinical trials. Below are detailed methodologies for key experiments related to the validation of GlyT1 PET tracers.

Protocol 1: PET Imaging Protocol for GlyT1 Tracers

1. Subject Preparation:

  • Fasting for at least 4 hours prior to radiotracer injection.
  • Abstinence from caffeine, alcohol, and smoking for at least 12 hours.
  • Placement of an intravenous catheter for radiotracer administration and an arterial line for blood sampling.

2. Radiotracer Administration:

  • Intravenous bolus injection of the radiotracer ([11C]this compound, [18F]MK-6577, or [11C]RO5013853). The exact dose should be recorded.

3. PET Scan Acquisition:

  • Dynamic PET scan acquisition for 90-120 minutes initiated at the time of injection.
  • Data acquisition in list mode with subsequent framing for kinetic modeling.

4. Arterial Blood Sampling:

  • Manual or automated arterial blood sampling throughout the scan to measure the arterial input function.
  • Frequent sampling in the initial minutes, with decreasing frequency over time.
  • Measurement of whole blood and plasma radioactivity.
  • Metabolite analysis to determine the fraction of parent radiotracer in plasma over time.

5. Image Reconstruction:

  • Attenuation correction using a low-dose CT scan.
  • Iterative reconstruction of the dynamic PET data.

6. Data Analysis:

  • Co-registration of PET images with the subject's anatomical MRI.
  • Delineation of regions of interest (ROIs) on the MRI.
  • Kinetic modeling of the time-activity curves for each ROI using a two-tissue compartment model to estimate VT and BPND.

Protocol 2: Multi-Center PET Scanner Standardization (EARL Accreditation)

To ensure data consistency across different sites and scanners, adherence to a standardization protocol such as the EANM Research Ltd (EARL) accreditation program is recommended.[4][5][6][7][8]

1. Phantom Scans:

  • Regular scanning of standardized phantoms (e.g., NEMA NU 2 Image Quality Phantom) at each participating site.[6]
  • Phantoms are filled with a known concentration of a long-lived positron emitter (e.g., 18F).

2. Image Quality Assessment:

  • Analysis of phantom images to assess key performance parameters, including:
  • Spatial resolution
  • Contrast recovery
  • Uniformity
  • Count rate performance

3. SUV Harmonization:

  • Comparison of Standardized Uptake Value (SUV) measurements from the phantom scans across all sites.
  • Application of correction factors to harmonize SUV measurements and reduce inter-scanner variability.[4]

4. Centralized Quality Control:

  • Submission of all phantom and clinical data to a central analysis center for independent quality control and review.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

GlyT1_PET_Imaging_Pathway cluster_0 Radiotracer Administration and Distribution cluster_1 Target Binding and Signal Generation [11C]this compound [11C]this compound Bloodstream Bloodstream [11C]this compound->Bloodstream Blood-Brain Barrier Blood-Brain Barrier Bloodstream->Blood-Brain Barrier Brain Tissue Brain Tissue Blood-Brain Barrier->Brain Tissue GlyT1 GlyT1 Brain Tissue->GlyT1 Binding PET Scanner PET Scanner GlyT1->PET Scanner Positron Annihilation PET Signal PET Signal PET Scanner->PET Signal Detection

Caption: [11C]this compound signaling pathway from injection to PET signal detection.

MultiCenter_Trial_Workflow cluster_sites Participating Clinical Sites Site A Site A Phantom Scans Phantom Scans Site A->Phantom Scans Clinical PET Scans Clinical PET Scans Site A->Clinical PET Scans Site B Site B Site B->Phantom Scans Site B->Clinical PET Scans Site C Site C Site C->Phantom Scans Site C->Clinical PET Scans Central Analysis Center Central Analysis Center Phantom Scans->Central Analysis Center Clinical PET Scans->Central Analysis Center Data Harmonization Data Harmonization Central Analysis Center->Data Harmonization Statistical Analysis Statistical Analysis Data Harmonization->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Workflow for a standardized multi-center PET clinical trial.

Conclusion

The validation of a PET radiotracer for multi-center clinical trials requires a rigorous evaluation of its quantitative performance and the implementation of standardized protocols. While [11C]this compound is a valuable tool for imaging GlyT1, alternatives such as [18F]MK-6577 and [11C]RO5013853 may offer advantages in terms of kinetics, specific binding signal, and test-retest reliability. The choice of tracer should be guided by the specific research question, the required level of quantitative accuracy, and the logistical considerations of a multi-center study. Adherence to standardization protocols, such as those promoted by EARL, is paramount to ensure the integrity and comparability of data across participating sites.

References

A Comparative Guide to the Test-Retest Variability of Glycine Transporter Type 1 (GlyT1) PET Radiotracers: [11C]GSK931145 and [18F]MK-6577

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the test-retest variability of two prominent Positron Emission Tomography (PET) radiotracers for the Glycine Transporter Type 1 (GlyT1): [11C]GSK931145 and [18F]MK-6577. The objective is to furnish researchers with the necessary data to make informed decisions when selecting a radiotracer for clinical and research applications.

Executive Summary

The development of PET ligands for GlyT1 is crucial for advancing our understanding of schizophrenia and other neurological disorders where GlyT1 is a therapeutic target. A key performance metric for any PET tracer is its test-retest reliability, which ensures that observed changes in tracer binding are due to physiological or pharmacological effects rather than measurement error. This guide reveals that while [11C]this compound has been instrumental in early GlyT1 imaging, it exhibits considerable test-retest variability. In contrast, the alternative tracer, [18F]MK-6577, demonstrates superior reproducibility, positioning it as a more robust tool for longitudinal studies and drug occupancy trials.

Quantitative Data Comparison

The following tables summarize the test-retest variability of [11C]this compound and [18F]MK-6577 in human studies.

Table 1: Test-Retest Variability of [11C]this compound

ParameterAnalytic ModelVariability (VAR)Brain Regions
VT (Total Distribution Volume)Two-Tissue Compartmental Model29-38%Midbrain, Thalamus, Cerebellum
BPND (Non-displaceable Binding Potential)Pseudo-reference Tissue Model16-23%Midbrain, Thalamus, Cerebellum

Data sourced from Gunn et al., 2011.[1]

Table 2: Test-Retest Variability of [18F]MK-6577

ParameterAnalytic ModelAverage VariabilityBrain Regions
VT (Total Distribution Volume)Two-Tissue Compartmental Model<12%Pons, Cortex, etc.

Data sourced from a study on [18F]MK-6577.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

[11C]this compound PET Study Protocol
  • Participants: Healthy human subjects.

  • Radiotracer Administration: Intravenous injection of [11C]this compound.

  • Scanning: Dynamic PET scans were acquired.

  • Arterial Blood Sampling: Arterial blood was sampled throughout the scan to provide an input function for kinetic modeling.

  • Data Analysis:

    • Two-Tissue Compartmental Model: This model was used to estimate the total distribution volume (VT).

    • Pseudo-reference Tissue Model: Due to the high variability observed with the compartmental model, a pseudo-reference tissue model was also employed to estimate the non-displaceable binding potential (BPND).[1]

[18F]MK-6577 PET Study Protocol
  • Participants: Healthy human subjects.

  • Radiotracer Administration: Intravenous injection of [18F]MK-6577.

  • Scanning: Dynamic PET scans were performed.

  • Data Analysis:

    • Two-Tissue Compartmental Model: Time-activity curves were analyzed using a two-tissue compartmental model to estimate the total distribution volume (VT).[2]

Visualizations

GlyT1 Signaling Pathway

The Glycine Transporter Type 1 (GlyT1) plays a critical role in regulating the concentration of glycine in the synaptic cleft. By doing so, it modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, for which glycine is an essential co-agonist. Inhibition of GlyT1 leads to increased synaptic glycine levels, thereby enhancing NMDA receptor function.

GlyT1_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glycine Glycine NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Binding Glutamate Glutamate Glutamate->NMDAR Binds Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Initiates GlyT1 GlyT1 GlyT1->Glycine Reuptake

Caption: GlyT1 regulates synaptic glycine, modulating NMDA receptor activity.

Experimental Workflow for a Typical PET Study

The following diagram illustrates the general workflow for a test-retest PET imaging study.

PET_Workflow cluster_planning Study Planning cluster_scan1 Test Scan cluster_interscan Inter-scan Period cluster_scan2 Retest Scan cluster_analysis Data Analysis Protocol Protocol Design Ethics Ethics Approval Protocol->Ethics Recruitment Participant Recruitment Ethics->Recruitment Consent1 Informed Consent Recruitment->Consent1 Prep1 Participant Preparation Consent1->Prep1 Injection1 Radiotracer Injection Prep1->Injection1 Scan1 PET/CT Scan 1 Injection1->Scan1 Blood1 Arterial Blood Sampling Scan1->Blood1 Reconstruction Image Reconstruction Scan1->Reconstruction Interval Washout Period Blood1->Interval Modeling Kinetic Modeling Blood1->Modeling Prep2 Participant Preparation Interval->Prep2 Injection2 Radiotracer Injection Prep2->Injection2 Scan2 PET/CT Scan 2 Injection2->Scan2 Blood2 Arterial Blood Sampling Scan2->Blood2 Scan2->Reconstruction Blood2->Modeling Reconstruction->Modeling Stats Statistical Analysis Modeling->Stats Results Results Interpretation Stats->Results

Caption: General workflow of a test-retest PET imaging study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe handling and disposal of the research compound GSK931145, including its radiolabeled form, [11C]this compound. As no specific Safety Data Sheet (SDS) for this compound is publicly available, a conservative approach, treating the compound as potentially hazardous, is recommended. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines.

I. Initial Hazard Assessment and Waste Segregation

Before beginning any work that will generate waste, it is crucial to establish a waste disposal plan. All waste materials containing this compound, whether in solid or liquid form, should be considered chemical waste.

Key Principles:

  • Assume Hazardous: In the absence of a specific SDS, treat this compound as a hazardous chemical.

  • Segregate Waste Streams: Never mix different types of waste. Keep this compound waste separate from other chemical waste unless explicitly permitted by your institution's EHS department.

  • Radiolabeled vs. Non-Radiolabeled: Maintain strict separation between waste containing the non-radiolabeled compound and the radiolabeled [11C]this compound, as their disposal protocols differ significantly.

II. Disposal of Non-Radiolabeled this compound

Solid and liquid waste containing non-radiolabeled this compound should be disposed of as chemical waste through your institution's hazardous waste management program.

Step-by-Step Protocol:

  • Containment:

    • Collect all waste (e.g., unused compound, contaminated consumables like pipette tips, gloves, and paper towels) in a dedicated, chemically resistant, and leak-proof container.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.

    • Include the name of the principal investigator and the date the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be a secondary containment bin to catch any potential leaks.

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for waste pickup through your institution's EHS department. Do not pour any this compound waste down the drain or place it in the regular trash.[1][2][3]

III. Disposal of Radiolabeled [11C]this compound

The disposal of radiolabeled compounds is highly regulated.[4] Due to the short half-life of Carbon-11 (approximately 20.3 minutes), the standard procedure is "decay-in-storage."[5]

Step-by-Step Protocol:

  • Containment:

    • Collect all waste contaminated with [11C]this compound in a designated radioactive waste container.

    • The container must be appropriately shielded (e.g., with lead) to protect laboratory personnel from radiation exposure.

  • Labeling:

    • Label the container with the universal radiation symbol, the radioisotope ([11C]), the chemical name ([11C]this compound), the date, and the initial activity level.

  • Decay-in-Storage:

    • Store the container in a designated and secure radioactive materials storage area.

    • The waste must be stored for a minimum of 10 half-lives to allow the radioactivity to decay to background levels. For Carbon-11, this is approximately 203 minutes (about 3.5 hours). To be conservative, a longer storage period (e.g., 24 hours) is often practiced.

  • Verification:

    • After the storage period, use a suitable radiation survey meter (e.g., a Geiger-Müller counter) to monitor the exterior of the waste container.

    • The radiation level must be indistinguishable from the natural background radiation.

  • Final Disposal:

    • Once confirmed to be at background levels, the waste is no longer considered radioactive.

    • Deface or remove all radioactive labels and symbols from the container.

    • The remaining chemical waste (now containing only non-radioactive this compound) must then be disposed of following the procedures for non-radiolabeled chemical waste as described in Section II.

Data Presentation: Waste Stream Disposal Summary

The following table summarizes the proper disposal routes for different types of waste generated during work with this compound.

Waste StreamDescriptionProper Disposal Route
Non-Radiolabeled this compound Unused solid compound, solutions, contaminated labware (gloves, tips).Collect in a labeled, sealed container. Arrange for pickup by Environmental Health & Safety (EHS) as chemical waste.
[11C]this compound Waste All materials contaminated with the radiolabeled compound.Collect in a shielded, labeled radioactive waste container. Store for decay (minimum 10 half-lives). After decay verification, dispose of as chemical waste via EHS.[4]
Empty Stock Containers Original containers of this compound that are now empty.Triple-rinse with a suitable solvent. Collect the rinsate as chemical waste. Deface the original label and dispose of the empty container in the regular trash or glass recycling, as per institutional policy.[6][7]

Experimental Protocols & Visualizations

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

This compound Disposal Workflow cluster_start This compound Disposal Workflow cluster_decision This compound Disposal Workflow cluster_radioactive_path This compound Disposal Workflow cluster_chemical_path This compound Disposal Workflow start Waste Generated (this compound) is_radioactive Is the waste radiolabeled with 11C? start->is_radioactive collect_radioactive 1. Collect in Shielded, Labeled Radioactive Waste Container is_radioactive->collect_radioactive  Yes collect_chemical Collect in Sealed, Labeled Chemical Waste Container is_radioactive->collect_chemical No   decay_storage 2. Store for Decay (min. 10 half-lives) collect_radioactive->decay_storage survey_waste 3. Survey Waste with Radiation Meter decay_storage->survey_waste at_background Is radiation at background level? survey_waste->at_background at_background->decay_storage No, continue storage   deface_labels 4. Deface all Radioactive Labels at_background->deface_labels  Yes deface_labels->collect_chemical store_saa Store in Satellite Accumulation Area collect_chemical->store_saa ehs_pickup Arrange for EHS Waste Pickup store_saa->ehs_pickup

Caption: Decision workflow for the disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling GSK931145

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for GSK931145 is not publicly available. Therefore, it must be handled as a potent research compound with unknown toxicological properties. The following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and novel research chemicals. For the radiolabeled form, [11C]this compound, additional radiological protection protocols are mandatory.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and its radiolabeled analogue.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense after engineering controls (e.g., chemical fume hoods, ventilated enclosures) and administrative controls. A risk assessment should be performed for all procedures involving this compound.

Summary of Recommended Personal Protective Equipment

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid/Powder Form) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses - Disposable solid-front lab coat with tight-fitting cuffs - Double-gloving (e.g., nitrile or neoprene) - Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial.
Solution Preparation and Handling (Liquid Form) - Chemical fume hood or other ventilated enclosure - Disposable lab coat - Chemical splash goggles or safety glasses with side shields - Chemical-resistant gloves (e.g., nitrile)Reduced risk of aerosolization, but potential for splashes and spills. Engineering controls are the primary protection.
In Vitro / In Vivo Dosing - Lab coat - Safety glasses - Appropriate gloves for the solvent and compoundFocus on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.
Handling of [11C]this compound - All PPE listed for the specific activity (powder or liquid) - Whole-body and extremity (ring) dosimeters - Use of shielding (e.g., lead bricks, syringe shields)To monitor and minimize radiation exposure from the positron-emitting carbon-11 isotope.

II. Experimental Protocols: Safe Handling and Disposal Procedures

Adherence to strict protocols is vital to minimize exposure and ensure a safe laboratory environment.

A. General Handling Procedures for this compound (Non-Radioactive)

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure a chemical fume hood or other certified ventilated enclosure is operational.

    • Gather all necessary equipment and materials before starting work to minimize movement in and out of the handling area.

    • Prepare waste containers labeled for "Potent Compound Waste."

  • Donning PPE:

    • Don a disposable lab coat, ensuring it is fully buttoned.

    • If handling powder, don a PAPR or N95 respirator and safety glasses. For liquids, don chemical splash goggles.

    • Don the inner pair of gloves.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling:

    • Perform all manipulations of this compound within the designated and ventilated workspace.

    • For solids, use a ventilated balance enclosure or work in a fume hood.

    • Clean up any spills immediately with appropriate materials (e.g., absorbent pads for liquids, wet wiping for powders to avoid dust).

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated waste container.

    • Remove the lab coat by turning it inside out to contain any contamination and place it in the waste container.

    • Remove eye protection.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

B. Additional Procedures for Handling [11C]this compound

  • ALARA Principle: All work with [11C]this compound must adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation dose.

  • Dosimetry: All personnel handling [11C]this compound must wear whole-body and extremity (ring) dosimeters.[1][2]

  • Shielding: Use appropriate shielding, such as lead bricks and syringe shields, to reduce exposure from the high-energy positrons emitted by carbon-11.

  • Monitoring: Regularly monitor the work area for radioactive contamination using a survey meter suitable for detecting positrons.

  • Time and Distance: Minimize the time spent handling the radioactive material and maximize the distance from the source whenever possible.

C. Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container. - Label as "Hazardous Waste" with the chemical name.
Contaminated PPE (e.g., gloves, lab coat) - Doff carefully to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.
Aqueous Waste - Collect in a sealed, labeled container. - Do not mix with other waste streams unless compatibility is confirmed.
[11C]this compound Waste - Segregate all radioactive waste (solid and liquid) into designated, shielded containers. - Label clearly with "Radioactive Waste," the isotope ([11C]), date, and activity. - Store in a designated radioactive waste area for decay. Given the short half-life of carbon-11 (approx. 20.4 minutes), the waste can be held for decay (typically 10 half-lives, so ~3.5 hours) until it reaches background radiation levels. - Once decayed, dispose of it as chemical hazardous waste.
Final Disposal - All waste streams must be disposed of through a certified hazardous waste vendor.

III. Mandatory Visualization: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of Personal Protective Equipment when handling this compound.

PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.